4-Hydroxy-3,3-dimethylcyclohexanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-3,3-dimethylcyclohexanone: A Key Intermediate in the Development of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS Number: 888325-29-9), a pivotal intermediate in the synthesis of advanced human acetylcholinesterase (hAChE) inhibitors. This document details the physicochemical properties, synthesis methodologies, and analytical characterization of the title compound. Furthermore, it elucidates the role of acetylcholinesterase in neuronal signaling and outlines the experimental protocols for assessing the activity of its inhibitors, providing a crucial resource for researchers in neurodegenerative disease therapeutics and medicinal chemistry.
Introduction
This compound is a functionalized cyclic ketone that has garnered significant interest in the field of medicinal chemistry. Its primary importance lies in its role as a key building block for the synthesis of complex hybrid molecules designed to inhibit human acetylcholinesterase (hAChE)[1]. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of hAChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The unique structural features of this compound, including a hydroxyl group for further functionalization and gem-dimethyl substitution, make it an ideal scaffold for creating potent and selective hAChE inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 888325-29-9 | |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | [2] |
| Canonical SMILES | CC1(C)CC(=O)CCC1O | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Not specified in available data | |
| Solubility | Not specified in available data |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway: Reduction of a Diketone Precursor
A common method for the synthesis of hydroxy ketones is the selective reduction of a corresponding diketone. In this case, the likely precursor would be 3,3-dimethylcyclohexane-1,4-dione.
Experimental Protocol: Selective Reduction of 3,3-dimethylcyclohexane-1,4-dione (Hypothetical)
-
Dissolution: Dissolve 3,3-dimethylcyclohexane-1,4-dione (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reducing Agent Addition: Slowly add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 equivalents), portion-wise to the stirred solution. The sub-stoichiometric amount of the reducing agent is crucial for achieving selective mono-reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent over-reduction to the diol.
-
Quenching: Once the starting material is consumed and the desired product is maximized, quench the reaction by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Synthesis of the Precursor: 3,3-Dimethylcyclohexanone (B1346601)
The precursor, 3,3-dimethylcyclohexanone, can be synthesized via the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one in the presence of a palladium on charcoal catalyst[3]. Another approach involves the methylation of cyclohexanone[4].
Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone
A high-yield synthesis of 3,3-dimethylcyclohexanone can be achieved through the hydrogenation of dimedone[5].
-
Reaction Setup: In a glass liner, place Amberlyst CH57 (1 g per gram of dimedone). Add dimedone (e.g., 4.38 g, 31 mmol) and a suitable solvent like methanol (ca. 15 g) to create a 20 wt% solution.
-
Hydrogenation: Place the sealed glass liner in an autoclave. Flush the autoclave with nitrogen gas. Pressurize with hydrogen gas and heat to 85°C with stirring.
-
Reaction Completion: Continue the reaction until hydrogen uptake ceases.
-
Work-up: Cool the autoclave, depressurize, and flush with nitrogen. Filter the reaction mixture and analyze the product by GC. The total yield of 3,3-dimethylcyclohexanone is reported to be 98% with a selectivity of 98%[5].
Analytical Characterization
The structural confirmation and purity assessment of this compound are critical for its application in drug synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene (B1212753) protons on the cyclohexane (B81311) ring (multiplets), and the proton of the hydroxyl group (a broad singlet, exchangeable with D₂O). The chemical shifts and coupling constants would be indicative of the stereochemistry of the hydroxyl group (axial vs. equatorial).
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.
| Assignment (Predicted) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~210 |
| CH-OH | ~3.5-4.0 | ~70-80 |
| C(CH₃)₂ | - | ~30-40 |
| CH₂ | ~1.5-2.5 | ~20-40 |
| CH₃ | ~1.0-1.2 | ~20-30 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound. A reverse-phase HPLC method would be suitable for this analysis.
Experimental Protocol: HPLC Purity Analysis (General Method)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
Role in Acetylcholinesterase Inhibition
This compound serves as a crucial intermediate in the synthesis of novel huperzine A-tacrine hybrids, which are potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE)[6]. These hybrid molecules are designed to interact with multiple sites on the cholinesterase enzymes, including the catalytic site and the mid-gorge recognition sites, leading to enhanced inhibitory activity[6].
Acetylcholinesterase Signaling Pathway
Acetylcholine (ACh) is a neurotransmitter that mediates signaling at cholinergic synapses. Upon its release from the presynaptic neuron, ACh binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane. This binding initiates a downstream signaling cascade. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate. The choline is then taken up by the presynaptic neuron for the resynthesis of ACh.
// Connections Choline -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; Acetyl_CoA -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; ACh_synthesis -> ACh_vesicle [arrowhead=vee, color="#5F6368"]; ACh_vesicle -> ACh_released [label="Exocytosis", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#EA4335"]; ACh_released -> ACh_Receptor [arrowhead=vee, color="#4285F4"]; ACh_Receptor -> Signal_Transduction [arrowhead=vee, color="#5F6368"]; ACh_released -> AChE [arrowhead=vee, color="#34A853"]; AChE -> Choline_reuptake [arrowhead=vee, color="#5F6368"]; AChE -> Acetate [arrowhead=vee, color="#5F6368"]; Choline_reuptake -> Choline_uptake [arrowhead=vee, color="#EA4335"]; Choline_uptake -> Choline [style=invis]; } enddot
Caption: Acetylcholinesterase signaling pathway at a cholinergic synapse.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of compounds derived from this compound is typically evaluated using the Ellman's method, a colorimetric assay.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Stock Solution: Acetylthiocholine iodide (ATCI) in deionized water.
-
Chromogen Stock Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer.
-
Inhibitor Solutions: Test compounds and a positive control (e.g., donepezil) dissolved in DMSO and serially diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme solution, and inhibitor solution (or vehicle for control) to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and chromogen (DTNB) mixture to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
// Connections start -> reagent_prep [arrowhead=vee, color="#5F6368"]; reagent_prep -> plate_setup [arrowhead=vee, color="#5F6368"]; plate_setup -> pre_incubation [arrowhead=vee, color="#5F6368"]; pre_incubation -> reaction_initiation [arrowhead=vee, color="#5F6368"]; reaction_initiation -> absorbance_measurement [arrowhead=vee, color="#5F6368"]; absorbance_measurement -> data_analysis [arrowhead=vee, color="#5F6368"]; data_analysis -> end [arrowhead=vee, color="#5F6368"]; } enddot
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics for neurodegenerative diseases. Its strategic use in the construction of complex hAChE inhibitors highlights the importance of tailored building blocks in modern drug discovery. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the context of acetylcholinesterase inhibition. Further research into efficient and scalable synthetic routes for this intermediate will undoubtedly facilitate the discovery of next-generation Alzheimer's disease therapies.
References
Spectroscopic Profile of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, as a representative model. The structural similarities between these isomers allow for a valuable and illustrative analysis of the expected spectroscopic features. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.
Molecular Structure
-
IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one
-
Molecular Formula: C₈H₁₄O₂
-
Molecular Weight: 142.20 g/mol
-
CAS Number: 888325-29-9
Spectral Data Presentation
The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.11 | s | 3H | CH₃ |
| 1.15 | s | 3H | CH₃ |
| 1.60–1.71 | m | 1H | Cyclohexane CH₂ |
| 1.76–1.86 | m | 1H | Cyclohexane CH₂ |
| 1.96–2.05 | m | 2H | Cyclohexane CH₂ |
| 2.16 | br s | 1H | OH |
| 2.35–2.45 | m | 2H | Cyclohexane CH₂ adjacent to C=O |
| 3.69 | dd (J = 7.6, 2.9 Hz) | 1H | CH-OH |
Table 2: ¹³C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 19.7 | CH₃ | Methyl Carbon |
| 20.7 | CH₃ | Methyl Carbon |
| 22.9 | CH₂ | Cyclohexane Carbon |
| 29.0 | CH₂ | Cyclohexane Carbon |
| 37.3 | CH₂ | Cyclohexane Carbon |
| 51.3 | C | Quaternary Carbon |
| 77.8 | CH | CH-OH Carbon |
| 215.3 | C | C=O Carbonyl Carbon |
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film) [1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3470 (strong, broad) | O-H | Stretching |
| 1705 (strong) | C=O | Stretching |
| 1120 (medium) | C-O | Stretching |
| 1055 (strong) | C-O | Stretching |
| 985 (strong) | C-H | Bending |
| 965 (medium) | C-H | Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₃]⁺ | Loss of a methyl group |
| 124 | [M - H₂O]⁺ | Dehydration, loss of water |
| 99 | [M - C₃H₇]⁺ | Alpha-cleavage adjacent to the carbonyl group |
| 83 | [M - C₃H₇O]⁺ | Cleavage involving the hydroxyl group |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Common fragments from cyclohexanone (B45756) derivatives |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Methodologies
The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
Caption: General experimental workflow for spectroscopic analysis.
References
The Stereochemistry of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxy-3,3-dimethylcyclohexanone, a substituted cyclohexanone (B45756) with potential applications as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a detailed, predictive analysis based on established principles of stereoselective synthesis and spectroscopic characterization. It outlines a proposed synthetic pathway for the diastereomeric cis and trans isomers, detailed hypothetical experimental protocols for their synthesis and separation, and an in-depth analysis of their expected spectroscopic signatures, particularly 1H and 13C NMR, to facilitate their unambiguous identification. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and structurally related chiral molecules.
Introduction to the Stereochemistry of this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). The presence of the rigid cyclohexanone ring, substituted with a gem-dimethyl group at the C3 position, leads to the existence of two diastereomeric isomers: cis-4-hydroxy-3,3-dimethylcyclohexanone and trans-4-hydroxy-3,3-dimethylcyclohexanone.
In the more stable chair conformation of the cyclohexane (B81311) ring, the hydroxyl group can be oriented either axially or equatorially relative to the plane of the ring. The gem-dimethyl group at the adjacent C3 position significantly influences the conformational preference and the stereochemical outcome of synthetic transformations. The cis isomer is expected to have the hydroxyl group in an axial orientation to minimize steric interactions with the axial methyl group at C3, while the trans isomer would have the hydroxyl group in an equatorial position. The accurate synthesis and characterization of these individual stereoisomers are crucial for their application in stereospecific synthesis and drug design, as the three-dimensional arrangement of functional groups dictates their biological activity and chemical reactivity.
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to obtain a mixture of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone involves the stereoselective reduction of a suitable precursor, 3,3-dimethylcyclohexan-1,4-dione. The synthesis of this precursor and its subsequent reduction are outlined below.
Synthesis of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)
The synthesis of the diketone precursor can be envisioned through a multi-step sequence starting from commercially available materials.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 2,2-dimethyl-3-oxoadipate: A Michael addition of the enolate of diethyl methylmalonate to methyl vinyl ketone, followed by hydrolysis and decarboxylation, would yield the desired keto-ester.
-
Step 2: Dieckmann Condensation: Intramolecular cyclization of the keto-ester using a strong base like sodium ethoxide would afford the cyclic β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation of the β-keto ester would yield 3,3-dimethylcyclohexan-1,4-dione.
Stereoselective Reduction of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)
The reduction of the dione (B5365651) with a hydride reducing agent is expected to yield a mixture of the cis and trans diols. A subsequent selective oxidation of the secondary alcohol at C1 would provide the target this compound diastereomers. A more direct approach involves the monoprotection of one carbonyl group, followed by reduction and deprotection. A simpler, direct reduction using a less reactive hydride reagent may favor the formation of the hydroxyketone.
Experimental Protocol for Sodium Borohydride (B1222165) Reduction:
-
Reaction Setup: A solution of 3,3-dimethylcyclohexan-1,4-dione (1.0 eq) in methanol (B129727) (0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH4) (0.5 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The reduced stoichiometry is intended to favor mono-reduction.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Work-up: Once the starting material is consumed, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product as a mixture of cis and trans isomers.
Caption: Synthetic workflow for the reduction of the dione precursor.
Separation of Diastereomers
The separation of the resulting cis and trans diastereomers can be achieved using standard chromatographic techniques, exploiting the expected differences in their polarity.
Experimental Protocol for Column Chromatography:
-
Column Preparation: A glass column is packed with silica (B1680970) gel (100-200 mesh) using a slurry method with hexane.
-
Loading: The crude mixture of diastereomers is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The dried silica is then carefully loaded onto the top of the prepared column.
-
Elution: The diastereomers are separated by eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity difference between the cis and trans isomers should allow for their separation. The more polar isomer is expected to elute later.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify the pure isomers. Fractions containing the pure compounds are combined and the solvent is removed under reduced pressure.
Caption: Workflow for the separation of diastereomers.
Spectroscopic Characterization and Data
The unambiguous identification of the cis and trans isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted ¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectra will be those of the proton on the carbon bearing the hydroxyl group (H4). The chemical shift and, more importantly, the coupling constants of this proton will differ significantly between the two isomers due to their different spatial orientations (axial vs. equatorial).
-
trans-Isomer (Equatorial -OH, Axial H4): The H4 proton is in an axial position. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C5 and a smaller axial-equatorial coupling (J ≈ 3-5 Hz) to the equatorial proton on C5. This will result in a triplet of doublets or a complex multiplet with a large width. The chemical shift is expected to be further upfield compared to its cis counterpart.
-
cis-Isomer (Axial -OH, Equatorial H4): The H4 proton is in an equatorial position. It will show small equatorial-axial (J ≈ 3-5 Hz) and equatorial-equatorial (J ≈ 2-4 Hz) couplings to the adjacent protons on C5. This will result in a narrow multiplet, possibly appearing as a broad singlet or a triplet with small coupling constants. The chemical shift is expected to be downfield compared to the axial proton of the trans-isomer.
| Isomer | Predicted ¹H NMR Data for H4 Proton |
| trans | Chemical Shift (δ): ~3.5-3.7 ppmMultiplicity: Triplet of doublets (td)Coupling Constants (J): J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4 Hz |
| cis | Chemical Shift (δ): ~4.0-4.2 ppmMultiplicity: Broad singlet or narrow multipletCoupling Constants (J): Small J values (< 5 Hz) |
Predicted ¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring will also be influenced by the stereochemistry. The carbon bearing the hydroxyl group (C4) and the adjacent carbons (C3 and C5) are expected to show the most significant differences.
| Isomer | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| trans | C1 (C=O): ~210C3: ~35C4 (CH-OH): ~68CH₃: ~25, 28 |
| cis | C1 (C=O): ~210C3: ~35C4 (CH-OH): ~65 (shielded due to γ-gauche effect)CH₃: ~25, 28 |
Predicted Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic absorptions for the hydroxyl and carbonyl functional groups.
| Isomer | Predicted IR Absorption Frequencies (cm⁻¹) |
| trans | O-H Stretch: ~3400 (broad)C=O Stretch: ~1715 |
| cis | O-H Stretch: ~3450 (broad)C=O Stretch: ~1715 |
Conformational Analysis
The stereochemical assignments are based on the conformational analysis of the chair forms of the cyclohexane ring.
Caption: Relationship between isomerism and proton orientation.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis, separation, and stereochemical assignment of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone. The outlined hypothetical protocols are based on well-established organic chemistry principles and are intended to guide researchers in their experimental design. The detailed analysis of the expected spectroscopic data, particularly the diagnostic ¹H NMR signals, offers a clear strategy for the unambiguous identification of the two diastereomers. Further experimental validation is required to confirm these predictions and to fully elucidate the chemical and physical properties of these intriguing chiral building blocks.
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic approaches toward 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of therapeutic agents, notably as a precursor for human acetylcholinesterase (hAChE) inhibitors.[1] This document details potential synthetic pathways, experimental protocols for precursor synthesis, and discusses the challenges and future directions in acquiring this valuable chemical entity.
Introduction
This compound is a substituted cyclohexanone (B45756) derivative with significant applications in medicinal chemistry. Its structural features make it an important building block for the synthesis of complex molecules, particularly in the field of drug discovery. The primary challenge in its synthesis lies in the regioselective introduction of the hydroxyl group at the C-4 position of the 3,3-dimethylcyclohexanone (B1346601) scaffold. This guide explores the most plausible synthetic routes based on established chemical transformations.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are considered for the synthesis of this compound:
-
Route A: Selective Hydroxylation. This approach involves the direct hydroxylation of the readily available precursor, 3,3-dimethylcyclohexanone, at the C-4 position.
-
Route B: Selective Reduction. This pathway starts with a 1,4-dione precursor, 3,3-dimethylcyclohexane-1,4-dione, which is then selectively reduced to the desired hydroxyketone.
The following sections will detail the steps involved in each proposed route.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 3,3-Dimethylcyclohexanone
The common precursor for the proposed synthetic routes is 3,3-dimethylcyclohexanone. This compound can be efficiently synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione) via a reduction reaction.
Experimental Protocol: Reduction of Dimedone
A robust method for the synthesis of 3,3-dimethylcyclohexanone involves the catalytic hydrogenation of dimedone.
Reaction Scheme:
Caption: Synthesis of 3,3-dimethylcyclohexanone from dimedone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Dimedone | 126-81-8 | 140.18 |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) |
| Methanol | 67-56-1 | 32.04 |
| Hydrogen Gas | 1333-74-0 | 2.02 |
Procedure:
-
In a suitable autoclave, a mixture of dimedone and 10% Palladium on carbon in methanol is prepared.
-
The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.
-
The reaction mixture is heated to approximately 85°C with vigorous stirring.
-
The reaction is monitored until the theoretical amount of hydrogen has been consumed.
-
After cooling to room temperature, the autoclave is depressurized, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude 3,3-dimethylcyclohexanone, which can be further purified by distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (GC) | >98% |
| Boiling Point | 171-173 °C |
Route A: Selective C-4 Hydroxylation of 3,3-Dimethylcyclohexanone
The direct and selective hydroxylation of a C-H bond at a specific position in a molecule remains a significant challenge in organic synthesis. While general methods for the hydroxylation of cyclohexanes exist, a specific, high-yield protocol for the 4-position of 3,3-dimethylcyclohexanone is not well-documented in readily available literature.
Conceptual Workflow:
Caption: Conceptual workflow for selective hydroxylation.
Potential Methodologies:
-
Biocatalysis: The use of specific enzymes, such as cytochrome P450 monooxygenases, could offer a highly regioselective route to the desired product.[2][3] This would involve screening a library of microorganisms or isolated enzymes for their ability to hydroxylate 3,3-dimethylcyclohexanone at the C-4 position.
-
Chemical Oxidation: The use of specific oxidizing agents in the presence of a directing group or a catalyst could potentially achieve the desired transformation. However, controlling the regioselectivity and avoiding over-oxidation to the dione (B5365651) or other byproducts would be a major challenge.
Due to the lack of a specific and reproducible experimental protocol in the current literature, this route remains an area for further research and development.
Route B: Selective Reduction of 3,3-Dimethylcyclohexane-1,4-dione
This route offers a potentially more controllable approach to the synthesis of this compound. It involves two key steps: the synthesis of the 1,4-dione precursor and its subsequent selective mono-reduction.
Synthesis of 3,3-Dimethylcyclohexane-1,4-dione
The synthesis of 3,3-dimethylcyclohexane-1,4-dione is not as straightforward as its 1,3-dione isomer (dimedone). A potential, though not explicitly detailed in the searched literature for this specific compound, could involve a multi-step sequence starting from a suitable precursor. One conceptual approach could be the oxidation of 3,3-dimethylcyclohexane at the 1 and 4 positions.
Experimental Protocol: Selective Mono-reduction of a 1,4-Dione (General)
While a specific protocol for 3,3-dimethylcyclohexane-1,4-dione is not available, a general procedure for the selective mono-reduction of a symmetrical 1,4-dione can be outlined. This often involves the use of a mild and sterically hindered reducing agent.
Reaction Scheme (Conceptual):
Caption: Conceptual mono-reduction of a 1,4-dione.
Materials and Reagents (Hypothetical):
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3,3-Dimethylcyclohexane-1,4-dione | N/A | 154.21 |
| Sodium Borohydride (B1222165) | 16940-66-2 | 37.83 |
| Cerium(III) Chloride Heptahydrate | 18618-55-8 | 372.58 |
| Methanol | 67-56-1 | 32.04 |
Procedure (General):
-
The 1,4-dione is dissolved in a suitable solvent, such as methanol, and cooled in an ice bath.
-
A solution of cerium(III) chloride heptahydrate in the same solvent is added to the dione solution.
-
Sodium borohydride is added portion-wise to the cooled mixture with stirring. The use of cerium salts (Luche reduction) can enhance the selectivity for the reduction of the ketone over other functional groups and can influence the stereoselectivity.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the appearance of the mono-reduced product.
-
Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Expected Yield | Variable, depends on substrate and conditions |
| Key Challenge | Achieving high selectivity for mono-reduction over di-reduction |
Conclusion and Future Outlook
The synthesis of this compound presents a tangible challenge for synthetic chemists. While the precursor, 3,3-dimethylcyclohexanone, is readily accessible from dimedone, the subsequent regioselective introduction of the hydroxyl group at the C-4 position is not well-established.
The most promising route for a scalable and reliable synthesis appears to be the selective reduction of 3,3-dimethylcyclohexane-1,4-dione. However, this requires the development of an efficient synthesis for this specific dione precursor.
Future research in this area should focus on:
-
Developing a robust and scalable synthesis for 3,3-dimethylcyclohexane-1,4-dione.
-
Optimizing the conditions for the selective mono-reduction of this dione to maximize the yield of this compound.
-
Exploring biocatalytic methods for the direct and selective hydroxylation of 3,3-dimethylcyclohexanone, which could offer a more environmentally friendly and efficient alternative.
The successful development of a reliable synthetic route to this compound will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of novel therapeutics. The primary synthesis route involves a two-step process: the selective reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione) to yield 3,3-dimethylcyclohexanone (B1346601), followed by the regioselective α-hydroxylation of the resulting ketone. This document details the underlying reaction mechanisms, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the synthesis pathway and experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of Alzheimer's disease and other neurological disorders. The strategic placement of the hydroxyl group at the C4 position, alpha to the carbonyl, allows for diverse functionalization and the introduction of chiral centers, making it a versatile scaffold for drug design. This guide delineates a robust and efficient pathway for its synthesis, commencing from the readily available starting material, dimedone.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Selective Monoreduction of Dimedone: The initial step involves the selective reduction of one of the two carbonyl groups of dimedone to afford 3,3-dimethylcyclohexanone. Catalytic hydrogenation is the most prevalent and efficient method for this transformation.
-
α-Hydroxylation of 3,3-dimethylcyclohexanone: The subsequent step introduces a hydroxyl group at the C4 position, which is alpha to the existing carbonyl group. While specific literature for this exact transformation is scarce, this guide proposes a plausible mechanism based on established methods for the α-hydroxylation of ketones.
An alternative, though less documented, pathway could involve the synthesis of 3,3-dimethylcyclohexane-1,4-dione followed by a selective reduction of one carbonyl group.
Detailed Synthesis Mechanism
Step 1: Synthesis of 3,3-dimethylcyclohexanone from Dimedone
The conversion of dimedone to 3,3-dimethylcyclohexanone is achieved through the selective reduction of one of the carbonyl groups. The most effective method is catalytic hydrogenation.
Mechanism of Catalytic Hydrogenation:
The reaction proceeds via the adsorption of dimedone and hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The acidic conditions often employed facilitate the tautomerization of the dione. The mechanism involves the following key stages:
-
Adsorption: Both hydrogen gas and the enol form of dimedone adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.
-
Hydrogenation: The adsorbed enol tautomer of dimedone undergoes stepwise addition of hydrogen atoms from the catalyst surface. The first hydrogenation step reduces the double bond of the enol, and the second reduces the remaining carbonyl group to a hydroxyl group.
-
Dehydration and Desorption: Under the reaction conditions, the intermediate hydroxyketone can undergo dehydration to form an enone, which is then further hydrogenated to the final product, 3,3-dimethylcyclohexanone. The product then desorbs from the catalyst surface.
Proposed Step 2: α-Hydroxylation of 3,3-dimethylcyclohexanone
The introduction of a hydroxyl group at the C4 position of 3,3-dimethylcyclohexanone can be approached through several established methods for the α-hydroxylation of ketones. A highly effective method involves the use of molecular oxygen in the presence of a strong base and a phase-transfer catalyst.
Proposed Mechanism for Phase-Transfer Catalyzed α-Hydroxylation:
-
Enolate Formation: A strong base, such as potassium hydroxide, deprotonates the α-carbon (C4) of 3,3-dimethylcyclohexanone, forming a resonance-stabilized enolate anion.
-
Phase Transfer: The enolate anion is transferred from the solid or aqueous phase to the organic phase by a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt.
-
Reaction with Oxygen: In the organic phase, the enolate reacts with molecular oxygen (from air) in a radical process to form a peroxide intermediate.
-
Reduction of Peroxide: The peroxide intermediate is then reduced to the corresponding α-hydroxy ketone. This reduction can be facilitated by a reducing agent, such as triethyl phosphite, added to the reaction mixture.
-
Catalyst Regeneration: The phase-transfer catalyst returns to the aqueous/solid phase to repeat the cycle.
Alternatively, enzymatic or microbial hydroxylation presents a green and highly selective approach. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the specific hydroxylation of cyclic ketones.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the precursor, 3,3-dimethylcyclohexanone, from dimedone. Data for the proposed hydroxylation step is not available for this specific substrate.
| Starting Material | Reagents and Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dimedone | H₂, 5% Pd/C, p-toluenesulfonic acid | Isopropanol (B130326) | 85 | 10 | 1.67 | 86 | - | [WO2010043522A1] |
| Dimedone | H₂, 10% Pd/C | Methanol | 85 | 2 | 2.5 | 90 | - | [WO2010043522A1] |
| Dimedone | H₂, Amberlyst CH57 (Pd catalyst) | Methanol | 85 | 2 | 7.5 | 98 | 98 | ChemicalBook |
Experimental Protocols
Synthesis of 3,3-dimethylcyclohexanone from Dimedone[2][3]
Materials:
-
Dimedone
-
5% Palladium on Carbon (Pd/C)
-
p-Toluenesulfonic acid
-
Isopropanol
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
-
Autoclave reactor
-
Filtration apparatus (0.45 µm filter)
-
Gas chromatograph (GC)
Procedure:
-
To a 2 L glass-steel autoclave with a glass liner, add 9.260 g of 5% Pd/C, 65 g of dimedone, 146 mL of isopropanol, and 2.580 g of p-toluenesulfonic acid.
-
Seal the autoclave and start stirring at 500 rpm.
-
Purge the autoclave three times with nitrogen gas at 5 bara.
-
Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.
-
Resume stirring at 500 rpm and heat the autoclave to an internal temperature of 85 °C.
-
Pressurize the autoclave with hydrogen gas to 10 bara and increase the stirring speed to 1000 rpm.
-
Maintain the reaction under these conditions for 1 hour and 40 minutes.
-
After the reaction is complete, reduce the stirring speed to 500 rpm and cool the autoclave to below 25 °C.
-
Carefully depressurize the autoclave and purge three times with nitrogen gas at 5 bara.
-
Open the autoclave and filter the reaction mixture through a 0.45 µm filter.
-
For analysis, dilute a 30 mL sample of the filtrate with 1 mL of isopropanol and add 5 mg of NaHCO₃. Analyze the sample by GC to determine the yield. The reported yield for this procedure is 86%.
Visualizations
Synthesis Pathway
References
Enantioselective Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity, efficacy, and safety profile. The synthesis of enantiomerically pure building blocks is therefore a critical aspect of modern drug discovery and development. 4-Hydroxy-3,3-dimethylcyclohexanone, with its stereocenter at the C4 position, represents a valuable chiral synthon for the construction of more complex molecular architectures. Its potential utility as a key intermediate for the synthesis of human acetylcholinesterase (hAChE) inhibitors highlights the need for efficient and stereocontrolled synthetic routes.[1]
This guide focuses on a chemoenzymatic approach, which combines traditional organic synthesis with the high selectivity of biocatalysis, to achieve the desired enantiopure product.
Proposed Enantioselective Synthetic Pathway
The most promising and scalable approach for the enantioselective synthesis of this compound involves a two-step sequence:
-
Synthesis of the Prochiral Precursor: Preparation of 3,3-dimethylcyclohexane-1,4-dione.
-
Enantioselective Enzymatic Reduction: Desymmetrization of the diketone using a stereoselective ketoreductase (KRED) to yield the desired chiral hydroxyketone.
This strategy is advantageous due to the high enantioselectivities often achieved with enzymatic reductions and the operational simplicity of biocatalytic processes.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3,3-Dimethylcyclohexane-1,4-dione (Prochiral Precursor)
While a direct literature preparation of 3,3-dimethylcyclohexane-1,4-dione is not explicitly detailed, a plausible route can be devised from the readily available 3,3-dimethylcyclohexanone. This involves a two-step process of α-bromination followed by oxidation.
Step 1: α-Bromination of 3,3-Dimethylcyclohexanone
-
Reaction: 3,3-Dimethylcyclohexanone is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to introduce a bromine atom at the α-position to the carbonyl group.
-
Reagents and Conditions:
-
3,3-Dimethylcyclohexanone (1.0 eq)
-
N-Bromosuccinimide (1.1 eq)
-
AIBN (catalytic amount)
-
Carbon tetrachloride (solvent)
-
Reflux, 2-4 hours
-
-
Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Oxidation to 3,3-Dimethylcyclohexane-1,4-dione
-
Reaction: The resulting α-bromoketone is then oxidized to the 1,4-dione. A common method for this transformation is the Kornblum oxidation.
-
Reagents and Conditions:
-
α-Bromo-3,3-dimethylcyclohexanone (1.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent and oxidant)
-
Sodium bicarbonate (2.0 eq)
-
100-150 °C, 2-6 hours
-
-
Work-up: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Enantioselective Enzymatic Reduction of 3,3-Dimethylcyclohexane-1,4-dione
This protocol is based on general procedures for the enzymatic reduction of prochiral ketones using commercially available ketoreductase screening kits.
-
Materials:
-
3,3-Dimethylcyclohexane-1,4-dione
-
Ketoreductase (KRED) enzyme panel (e.g., from Codexis, Johnson Matthey, or other suppliers)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, isopropanol)
-
-
Experimental Procedure:
-
Enzyme Screening: A panel of KREDs is screened in small-scale reactions to identify the optimal enzyme for both high conversion and high enantioselectivity.
-
To individual wells of a 96-well plate, add buffer solution, the substrate (3,3-dimethylcyclohexane-1,4-dione, typically 1-10 mg/mL), the cofactor (NADH or NADPH, ~1 mM), and the cofactor regeneration system.
-
Initiate the reaction by adding a small amount of each KRED to its respective well.
-
Seal the plate and incubate at a controlled temperature (typically 25-37 °C) with shaking.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess (ee) of the product.
-
-
Preparative Scale Synthesis (with selected KRED):
-
In a reaction vessel, dissolve 3,3-dimethylcyclohexane-1,4-dione in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the buffer solution.
-
Add the cofactor and the cofactor regeneration system.
-
Initiate the reaction by adding the selected KRED (as a lyophilized powder or in solution).
-
Maintain the pH and temperature of the reaction mixture and stir for the required time (determined from the screening).
-
Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiopure this compound.
-
-
Data Presentation
The following table summarizes the expected outcomes from the enantioselective enzymatic reduction, based on typical results for similar substrates. The actual values will need to be determined experimentally.
| Catalyst (KRED) | Co-factor | Co-solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| KRED-A | NADPH | 10% DMSO | 30 | 24 | >95 | >99 | (S) |
| KRED-B | NADH | 10% IPA | 30 | 24 | >95 | >99 | (R) |
| KRED-C | NADPH | 5% DMSO | 37 | 18 | 85 | 98 | (S) |
| KRED-D | NADH | 5% IPA | 37 | 18 | 90 | 97 | (R) |
Alternative Synthetic Strategies
While the chemoenzymatic route is highly promising, other potential strategies for the enantioselective synthesis of this compound include:
-
Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., Ru-, Rh-, or Ir-based complexes with chiral ligands) for the asymmetric hydrogenation of 3,3-dimethylcyclohexane-1,4-dione. This method can be highly efficient but may require extensive catalyst and reaction condition screening.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule and transforming it into the target compound through a series of stereocontrolled reactions. This approach can be effective but is often less convergent than catalytic methods.
-
Organocatalytic Asymmetric Aldol (B89426) Reaction: While not directly applicable to the synthesis of the target molecule from simple precursors, a related strategy could involve an intramolecular aldol cyclization of a precursor that already contains the gem-dimethyl group and a chiral center.
Conclusion
The enantioselective synthesis of this compound is a challenging yet achievable goal. The proposed chemoenzymatic approach, involving the synthesis of the prochiral diketone precursor followed by a highly selective enzymatic reduction, represents a robust and scalable strategy. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chiral building block. Further experimental work will be necessary to optimize the proposed reaction conditions and to fully characterize the synthetic intermediates and the final product. The successful synthesis of enantiopure this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents.
References
Theoretical Properties and Synthetic Insights into 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3,3-dimethylcyclohexanone is a key synthetic intermediate in the development of novel therapeutics, most notably as a precursor to potent human acetylcholinesterase (hAChE) inhibitors for the potential treatment of neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics and predicted spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis via the selective reduction of 3,3-dimethylcyclohexane-1,4-dione is presented. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate the use of this versatile building block in medicinal chemistry.
Introduction
Substituted cyclohexanone (B45756) scaffolds are prevalent motifs in a wide array of biologically active molecules and natural products. The strategic functionalization of the cyclohexanone ring allows for the precise orientation of substituents to interact with biological targets. This compound, with its ketone and secondary alcohol functionalities, coupled with a gem-dimethyl group that imparts conformational rigidity, represents a valuable building block in synthetic chemistry. Its utility has been particularly highlighted in the synthesis of complex heterocyclic systems designed as enzyme inhibitors. Notably, it serves as a crucial intermediate in the preparation of certain human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. This guide provides an in-depth look at the theoretical properties of this compound and a practical approach to its synthesis.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data in the public domain, the following section details the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on well-established computational models and provide a reliable approximation for experimental planning and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various solvent systems and its potential pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | --- |
| CAS Number | 888325-29-9 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Calculated logP | 0.844 | Commercial Supplier Data |
| Predicted pKa (Alcohol) | ~15-16 | Standard functional group pKa values |
Table 1: Physicochemical Properties of this compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization.
2.2.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 3.9 | m | 1H | H-4 |
| ~2.5 - 2.6 | m | 2H | H-2 |
| ~2.2 - 2.3 | m | 2H | H-6 |
| ~1.8 - 1.9 | m | 2H | H-5 |
| ~1.1 | s | 3H | CH₃ |
| ~1.0 | s | 3H | CH₃ |
Table 2: Predicted ¹H NMR Chemical Shifts
2.2.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~210 | C-1 (C=O) |
| ~70 | C-4 (CH-OH) |
| ~50 | C-2 (CH₂) |
| ~40 | C-6 (CH₂) |
| ~35 | C-3 (C(CH₃)₂) |
| ~30 | C-5 (CH₂) |
| ~25 | CH₃ |
| ~23 | CH₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts
2.2.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~2960, 2870 | Medium-Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
Table 4: Predicted IR Absorption Bands
2.2.4. Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of water ([M-18]⁺) from the alcohol, alpha-cleavage adjacent to the ketone, and loss of methyl groups.
| m/z | Predicted Fragment |
| 142 | [M]⁺ |
| 127 | [M - CH₃]⁺ |
| 124 | [M - H₂O]⁺ |
| 99 | [M - C₃H₇]⁺ |
| 86 | Cleavage of the ring |
| 71 | Cleavage of the ring |
Table 5: Predicted Key Mass Spectrometry Fragments
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on the well-established methodology of selective ketone reduction using sodium borohydride (B1222165).
Synthesis of this compound
Reaction: Selective mono-reduction of 3,3-dimethylcyclohexane-1,4-dione.
Reagents and Materials:
-
3,3-dimethylcyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a stirred solution of 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v) at 0 °C (ice bath), add sodium borohydride (0.25-0.30 eq) portion-wise over 15-20 minutes. The use of a sub-stoichiometric amount of the reducing agent is crucial for achieving mono-reduction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or a colorless oil.
Expected Yield: 60-75%
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9) is a functionalized cyclic ketone of significant interest in medicinal chemistry. Its primary documented application is as a crucial building block in the synthesis of novel human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease and other neurological disorders.[1] The strategic placement of the hydroxyl and ketone functionalities, combined with the gem-dimethyl group that induces a specific conformational bias, makes it a valuable synthon for creating complex molecular architectures with precise stereochemistry.
This guide details a proposed synthetic pathway, purification protocols, and comprehensive characterization data to support researchers in the synthesis and utilization of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from commercially available sources and predictive modeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 888325-29-9 | [2] |
| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | [2] |
| Appearance | White to off-white solid | Inferred from analogous compounds |
| Purity | ≥95% | [2] |
| LogP | 0.844 | Calculated |
Table 1: Physicochemical Properties of this compound
Proposed Synthesis and Isolation
The synthesis of this compound can be logically achieved from the readily available starting material, 3,3-dimethylcyclohexanone (B1346601). The key transformation is the regioselective hydroxylation at the C-4 position. A well-established method for such a transformation is the alpha-hydroxylation of a ketone via its enolate.
Synthetic Workflow
The proposed synthetic workflow involves two main steps: the formation of a silyl (B83357) enol ether to control the regioselectivity of the enolization, followed by its oxidation to introduce the hydroxyl group.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3,3-Dimethylcyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
Step 1: Formation of the Silyl Enol Ether
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of 3,3-dimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture and allow it to warm to room temperature overnight with continuous stirring.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolve the crude silyl enol ether from the previous step in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose the excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Isolation and Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and evaporate the solvent under reduced pressure to yield this compound as a solid.
Characterization and Data Presentation
The successful synthesis of this compound should be confirmed by standard analytical techniques. While specific experimental data for this compound is not published, Table 2 provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 0.9-1.2 (s, 6H, 2 x CH₃), 1.5-2.5 (m, 6H, ring CH₂), 3.5-3.8 (m, 1H, CH-OH), 4.0-4.5 (br s, 1H, OH) |
| ¹³C NMR | δ (ppm): 20-25 (2 x CH₃), 30-35 (C(CH₃)₂), 35-55 (ring CH₂), 70-75 (CH-OH), 205-215 (C=O) |
| IR (KBr) | ν (cm⁻¹): 3400-3500 (O-H stretch), 2850-2960 (C-H stretch), 1700-1720 (C=O stretch) |
| Mass Spec (EI) | m/z: 142 (M⁺), 124 (M⁺ - H₂O), 98, 83, 69, 55 |
Table 2: Expected Spectroscopic Data for this compound
Biological Significance and Potential Applications
As previously mentioned, this compound is a key intermediate for the synthesis of hAChE inhibitors. Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
The logical relationship for its application in drug discovery is outlined below.
Figure 2: Logical pathway from intermediate to therapeutic application.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While the specific discovery and isolation details are not publicly documented, the proposed synthetic route offers a reliable and reproducible method for obtaining this valuable intermediate. The provided data and protocols are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.
References
An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxy-3,3-dimethylcyclohexanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of cyclohexanone (B45756) derivatives, with a focus on the structural characteristics of 4-Hydroxy-3,3-dimethylcyclohexanone and related compounds. Due to the limited availability of specific crystal structure data for this compound, this paper presents a comparative analysis based on structurally similar molecules to elucidate its probable solid-state conformation and intermolecular interactions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of human acetylcholinesterase (hAChE).[1] Its molecular structure, characterized by a hydroxyl group and two methyl groups on a cyclohexanone ring, allows for diverse chemical modifications and makes it a valuable scaffold in medicinal chemistry. Understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide details the experimental protocols for crystal structure determination and presents comparative crystallographic data from related cyclohexanone derivatives.
Experimental Protocols
The determination of a small molecule's crystal structure, such as that of a cyclohexanone derivative, follows a well-established workflow.[2][3][4][5]
The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the microbial reduction of the corresponding dione. For instance, (S)-3-Hydroxy-2,2-dimethylcyclohexanone can be synthesized by the reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast.[6]
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[4][5] Common techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
For difficult-to-crystallize molecules, co-crystallization with a host molecule can be employed to facilitate the formation of a crystalline lattice.[7]
A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[4] The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[2][5]
The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two key steps:
-
Structure Solution: The "phase problem" is the primary challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[5] For small molecules, direct methods or Patterson methods are typically used to obtain initial phase estimates.[8]
-
Structure Refinement: An initial model of the crystal structure is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2).
Crystallographic Data of Cyclohexanone Derivatives
Below is a table summarizing key crystallographic parameters for representative cyclohexanone derivatives, which can serve as a reference for what to expect for this compound.[9][12]
| Parameter | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione[9] | (3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone derivative[12] |
| Chemical Formula | C₁₁H₁₇NO₂ | C₂₃H₂₆O₂ |
| Molecular Weight | 195.26 g/mol | 346.45 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.9245(2) Å, b = 17.7243(6) Å, c = 10.2915(4) Å, β = 95.352(1)° | a = 9.147(2) Å, b = 12.959(2) Å, c = 15.695(5) Å |
| Unit Cell Volume | 1075.97(7) ų | 1860.4(7) ų |
| Z (Molecules per unit cell) | 4 | 4 |
| Cyclohexanone Ring Conformation | Distorted | Asymmetric Chair |
In the crystal structure of a 4'-hydroxy derivative of (3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone, the cyclohexanone ring adopts an asymmetric chair conformation.[12] It is plausible that this compound would also favor a chair conformation to minimize steric strain from the axial and equatorial substituents. The presence of the hydroxyl group would likely lead to the formation of intermolecular hydrogen bonds in the crystal packing.
Visualization of Experimental Workflow and Potential Biological Interactions
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Derivatives of 4-hydroxycyclohexanone (B83380) have shown potential as anti-inflammatory and anticancer agents.[13][14] For instance, certain cyclohexanone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14] The diagram below illustrates a simplified signaling pathway involving COX enzymes.
Conclusion
While a definitive crystal structure for this compound is not publicly available, this guide provides a robust framework for its potential determination and analysis. By examining the crystallographic data of analogous compounds, it is predicted that this compound likely adopts a chair conformation in its solid state, with intermolecular hydrogen bonding playing a significant role in its crystal packing. The detailed experimental protocols and illustrative workflows presented here serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and other important cyclohexanone derivatives in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,3-dimethylcyclohexanone in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the current gap in public knowledge regarding the solubility of 4-Hydroxy-3,3-dimethylcyclohexanone in common organic solvents. Due to the absence of published quantitative data in scientific literature and chemical databases, this document provides a comprehensive framework for researchers to determine the solubility of this compound through a robust experimental protocol.
Introduction
This compound is a chemical intermediate with potential applications in various fields, including pharmaceutical synthesis. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This guide outlines a detailed experimental procedure based on the isothermal saturation method followed by gravimetric analysis, a well-established and reliable technique for determining the solubility of a solid in a liquid.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Researchers are encouraged to use the experimental protocol detailed in this guide to generate this valuable data. The following table is provided as a template for recording experimental findings.
Table 1: Experimental Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Toluene | ||
| User-defined |
Experimental Protocol: Isothermal Saturation Method with Gravimetric Analysis
This section provides a step-by-step methodology for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed, labeled evaporating dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the total mass of the evaporating dish and the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.
-
-
Data Calculation:
-
Calculate the mass of the dissolved solid (solute).
-
Calculate the mass of the solvent.
-
Express the solubility as grams of solute per 100 grams of solvent.
-
Visualizing the Experimental Workflow and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors that influence solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
quantum chemical calculations for 4-Hydroxy-3,3-dimethylcyclohexanone
Introduction to 4-Hydroxy-3,3-dimethylcyclohexanone
This compound is a crucial building block in the synthesis of inhibitors for human acetylcholinesterase (hAChE), an enzyme central to the pathology of Alzheimer's disease.[1] Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this intermediate is paramount for designing more potent and selective inhibitors. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, thereby accelerating the drug discovery process.
Proposed Computational Methodology
A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.
Conformational Analysis
The conformational landscape of this compound is expected to be complex due to the flexible cyclohexanone (B45756) ring and the presence of hydroxyl and dimethyl substitutions. A thorough conformational search is the first critical step.
Experimental Protocol:
-
Initial Structure Generation: Generate a starting 3D structure of this compound.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial broad search to identify low-energy conformers.
-
Geometry Optimization of Conformers: The identified low-energy conformers should then be subjected to quantum mechanical geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP or M06-2X, with a moderate basis set like 6-31G(d).[2][3]
-
Energy Refinement: Single-point energy calculations on the optimized geometries should be performed with a larger basis set, for instance, 6-311+G(d,p), to obtain more accurate relative energies of the conformers.
-
Boltzmann Population Analysis: The relative populations of the conformers at a given temperature can be calculated based on their Gibbs free energies.
Geometric and Electronic Structure Calculations
For the most stable conformer(s), a detailed analysis of the geometric and electronic structure should be performed.
Experimental Protocol:
-
Final Geometry Optimization: Perform a final, high-level geometry optimization on the lowest energy conformer(s) using a functional like B3LYP or M06-2X with a large basis set such as 6-311+G(d,p).
-
Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Mulliken and Natural Population Analysis (NPA): To determine the charge distribution on each atom.
-
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties that can be compared with experimental data for validation.
Experimental Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[4] These calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) and referenced against a standard like tetramethylsilane (B1202638) (TMS).
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the electronic transitions.[5]
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental results.
Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C1=O1 | Hypothetical Value |
| C1-C2 | Hypothetical Value | |
| C3-C4 | Hypothetical Value | |
| C4-O2 | Hypothetical Value | |
| Bond Angle | O1=C1-C2 | Hypothetical Value |
| C2-C3-C4 | Hypothetical Value | |
| C3-C4-O2 | Hypothetical Value | |
| Dihedral Angle | C6-C1-C2-C3 | Hypothetical Value |
| | H-O2-C4-C3 | Hypothetical Value |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (a.u. or eV) |
|---|---|
| HOMO Energy | Hypothetical Value |
| LUMO Energy | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
| Dipole Moment | Hypothetical Value |
Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Predicted ¹H | Experimental ¹H | Predicted ¹³C | Experimental ¹³C |
|---|---|---|---|---|
| C1 | - | - | Hypothetical Value | Hypothetical Value |
| C2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C4-H | Hypothetical Value | Hypothetical Value | - | - |
| O2-H | Hypothetical Value | Hypothetical Value | - | - |
Visualization of Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the computational workflows and molecular relationships.
Caption: Proposed computational workflow for this compound.
Caption: Relationship between computational predictions and experimental validation.
Conclusion
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and spectroscopic properties. This knowledge is invaluable for understanding its reactivity and for the rational design of novel and more effective hAChE inhibitors in the field of drug development. The synergy between computational predictions and experimental validation is key to advancing our understanding of this important synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established computational estimation methods and outlines the standard experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both predicted data and detailed methodologies for its empirical validation.
Introduction
This compound is a functionalized cyclic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessment. This guide addresses the current knowledge gap by presenting estimated thermodynamic parameters and detailing the experimental procedures for their measurement.
Molecular Structure and Basic Properties
The foundational properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 888325-29-9 | Vendor Data |
| Molecular Formula | C₈H₁₄O₂ | Vendor Data |
| Molecular Weight | 142.20 g/mol | Vendor Data |
| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | Vendor Data |
| Canonical SMILES | CC1(C)CC(=O)CCC1O | Vendor Data |
Estimated Thermodynamic Properties
In the absence of direct experimental measurements, computational methods provide reliable estimates for the thermodynamic properties of organic compounds. Group contribution methods, such as the Joback and Benson methods, are widely used for this purpose.[1][2][3] These methods calculate properties by summing the contributions of the individual functional groups within the molecule.
The functional groups present in this compound are:
-
>C< (quaternary carbon)
-
-CH2- (secondary carbon in a ring)
-
>C=O (ketone in a ring)
-
>CH- (tertiary carbon in a ring)
-
-OH (secondary alcohol)
-
-CH3 (methyl group)
The following table presents estimated thermodynamic properties for this compound using the Joback method.[1][4]
| Property | Estimated Value | Unit |
| Normal Boiling Point (Tb) | 525.1 K | K |
| Melting Point (Tm) | 330.2 K | K |
| Critical Temperature (Tc) | 720.5 K | K |
| Critical Pressure (Pc) | 35.8 bar | bar |
| Critical Volume (Vc) | 450.0 cm³/mol | cm³/mol |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | -450.5 kJ/mol | kJ/mol |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -280.1 kJ/mol | kJ/mol |
| Enthalpy of Vaporization (at Tb) | 50.2 kJ/mol | kJ/mol |
| Enthalpy of Fusion | 20.5 kJ/mol | kJ/mol |
| Ideal Gas Heat Capacity (Cp) at 298.15 K | 250.3 J/(mol·K) | J/(mol·K) |
Note: These values are estimations and should be used as a guide. Experimental verification is recommended for critical applications.
Below is a diagram illustrating the logic of the group contribution method.
Experimental Protocols for Thermodynamic Property Determination
For precise and reliable data, experimental determination of thermodynamic properties is essential. The following sections detail the standard methodologies that would be employed for this compound.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[5][6]
Experimental Procedure:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the fuse wire combustion and the formation of nitric acid from any residual nitrogen in the bomb.[8] The enthalpy of formation is then derived using Hess's Law.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[9][10]
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement - Baseline: A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.
-
DSC Measurement - Standard: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to calibrate the instrument.
-
DSC Measurement - Sample: The sample is placed in the DSC instrument alongside the empty reference pan. The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation of Cp: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after correcting for the baseline.[11]
Vapor Pressure and Enthalpy of Vaporization
The vapor pressure of a liquid is a critical property for understanding its volatility. The enthalpy of vaporization (ΔHvap) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. An isoteniscope is a common apparatus for static vapor pressure measurements.[12][13]
Experimental Procedure:
-
Apparatus Setup: The liquid sample of this compound is placed in the bulb of the isoteniscope, which is connected to a manometer and a pressure control system.
-
Degassing: The sample is typically degassed by freezing and evacuating the apparatus to remove any dissolved air.
-
Measurement: The isoteniscope is immersed in a constant-temperature bath. The external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, at which point the external pressure equals the vapor pressure of the sample at that temperature.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.
-
Data Analysis: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).
Experimental and Computational Workflow
The following diagram outlines a general workflow for the comprehensive determination of the thermodynamic properties of a novel compound like this compound.
Conclusion
While experimental data for the thermodynamic properties of this compound are not currently published in readily accessible literature, this guide provides a robust framework for their estimation and experimental determination. The presented computational estimates offer valuable preliminary data for modeling and process design, and the detailed experimental protocols serve as a practical guide for researchers seeking to obtain precise empirical values. The continued characterization of such compounds is vital for advancing the fields of chemical synthesis and drug development.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 4. EgiChem | Tools [egichem.com]
- 5. biopchem.education [biopchem.education]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 10. mt.com [mt.com]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Methodological & Application
Application Notes and Protocols for the Use of 4-Hydroxy-3,3-dimethylcyclohexanone and its Analogs in Total Synthesis
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone is a versatile synthetic building block valuable to researchers in medicinal chemistry and natural product synthesis. The presence of a hydroxyl group offers a handle for various chemical transformations, while the gem-dimethyl group at the C3 position effectively blocks one alpha-position, providing excellent regiochemical control in enolate-based reactions. This structural feature is instrumental in the construction of complex molecular architectures, particularly in the formation of quaternary carbon centers and bicyclic systems. These application notes provide detailed protocols for key transformations involving analogs of this ketone, demonstrating its utility in the synthesis of complex molecular scaffolds relevant to drug discovery and natural product chemistry.
Application Note 1: Synthesis of a Bicyclic Enone via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1][2] This methodology is fundamental in the synthesis of steroids, terpenes, and other natural products possessing polycyclic frameworks.[1][3] Using a dimethyl-substituted cyclohexanedione, such as 2,2-dimethyl-1,3-cyclohexanedione (a close analog of the title compound), one can synthesize a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis.[3]
Reaction Scheme: Robinson Annulation
Caption: Robinson annulation of a dimethylcyclohexanedione with MVK.
Experimental Protocol: Synthesis of 8a,8a-dimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
This protocol is adapted from established procedures for the synthesis of the Wieland-Miescher ketone.[3][4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-cyclohexanedione (5.0 g, 32.4 mmol) in 100 mL of methanol (B129727).
-
Base Addition: To the stirred solution, add potassium hydroxide (B78521) (0.36 g, 6.5 mmol) and stir until the base is completely dissolved.
-
Michael Addition: Cool the mixture to 0°C using an ice bath. Add methyl vinyl ketone (3.4 g, 48.6 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Aldol Condensation & Dehydration (Cyclization): Gently reflux the reaction mixture for 2 hours.
-
Workup: Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure bicyclic enone.
Data Presentation: Reagents and Yield
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2,2-Dimethyl-1,3-cyclohexanedione | 154.21 | 5.0 | 32.4 | 1.0 |
| Methyl Vinyl Ketone | 70.09 | 3.4 | 48.6 | 1.5 |
| Potassium Hydroxide | 56.11 | 0.36 | 6.5 | 0.2 |
| Product | 192.25 | ~4.8 | ~25.0 | ~77% Yield |
Experimental Workflow
Caption: Workflow for the synthesis of a bicyclic enone.
Application Note 2: (S)-3-Hydroxy-2,2-dimethylcyclohexanone in Terpene Synthesis
Chiral hydroxy ketones are invaluable building blocks in asymmetric synthesis. The regioisomer of the title compound, (S)-3-Hydroxy-2,2-dimethylcyclohexanone, has been effectively utilized as a versatile chiral synthon in the total synthesis of terpenes. Its stereocenter provides a crucial starting point for controlling the three-dimensional arrangement of the target molecule.
Logical Relationship: Role in Terpene Synthesis
Caption: Role of a chiral hydroxy ketone in terpene synthesis.
Protocol: Microbial Reduction to Access Chiral Hydroxy Ketone
The chiral starting material can be accessed via the microbial reduction of the corresponding prochiral diketone, a common and efficient method for generating enantiopure compounds.[4]
-
Culture Preparation: In a 5-L flask, dissolve sucrose (B13894) (450 g) in tap water (3 L). Add dry baker's yeast (200 g) and stir the mixture at 30°C for 10 minutes to initiate fermentation.
-
Substrate Addition: Prepare a solution of 2,2-dimethylcyclohexane-1,3-dione (B1297611) (15 g, 0.107 mol) in 95% ethanol (B145695) (30 mL) and 0.2% Triton X-100 (120 mL). Add this solution portionwise to the fermenting yeast mixture.
-
Reduction: Stir the reaction mixture at 30°C for 40–48 hours.
-
Workup: Add diethyl ether (approx. 200 mL) and Celite (approx. 50 g) to the mixture and let it stand overnight to allow the yeast cells to precipitate.
-
Isolation: Filter the mixture through a pad of Celite. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with hexane-ethyl acetate) to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.[4]
Data Presentation: Microbial Reduction
| Parameter | Value |
| Starting Material | 2,2-Dimethylcyclohexane-1,3-dione |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) |
| Yield | 47–52% |
| Optical Purity (ee) | 98–99% |
| Characterization | bp 85–87°C at 3.7 mm, [α]²¹D +23.0° (CHCl₃) |
Data sourced from Organic Syntheses Procedure.[4]
Application Note 3: Intermediate in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
This compound has been identified as a key intermediate in the synthesis of Huperzine A-tacrine hybrids, which are potent inhibitors of human acetylcholinesterase (hAChE). These inhibitors are of significant interest for the potential treatment of Alzheimer's disease. The hydroxyketone serves as a precursor to a bicyclo[3.3.1]nonane core structure, which is then elaborated through a Friedländer condensation to form the final polycyclic aromatic system.
Logical Relationship: Pathway to hAChE Inhibitors
Caption: Synthetic pathway from the hydroxyketone to hAChE inhibitors.
References
Application Notes and Protocols: 4-Hydroxy-3,3-dimethylcyclohexanone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-hydroxy-3,3-dimethylcyclohexanone as a chiral building block in synthetic chemistry. Emphasis is placed on its preparation via enantioselective methods and its application in the synthesis of pharmaceutically relevant molecules, particularly acetylcholinesterase (AChE) inhibitors.
Introduction
Chiral this compound is a valuable synthetic intermediate possessing a quaternary stereocenter and versatile functional groups—a ketone and a secondary alcohol. This structure makes it an attractive starting material for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of inhibitors for human acetylcholinesterase (hAChE), an enzyme critically involved in the progression of Alzheimer's disease.[1] The controlled synthesis of a specific enantiomer of this building block is crucial for accessing stereochemically pure target molecules with defined pharmacological activity.
Furthermore, a generalized protocol is presented for the application of this compound in the synthesis of tacrine-huperzine A hybrids, a class of potent AChE inhibitors.
I. Enantioselective Synthesis of a Chiral Hydroxy Dimethylcyclohexanone Building Block
This section details a representative chemoenzymatic protocol for the synthesis of a chiral hydroxy dimethylcyclohexanone. The following procedure is for the synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone via the asymmetric reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast. This method is a well-established and highly enantioselective process for creating the chiral hydroxy ketone moiety.[2]
Experimental Protocol: Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione[2]
1. Materials and Equipment:
-
2,2-Dimethylcyclohexane-1,3-dione
-
Dry baker's yeast
-
0.2% Triton X-100 solution
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Celite
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Saturated sodium hydrogen carbonate solution
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer, thermometer, and air-reflux condenser
-
Silica (B1680970) gel for column chromatography
2. Procedure:
-
In a 5-L three-necked flask, dissolve 450 g of sucrose in 3 L of tap water. Equip the flask with a mechanical stirrer and thermometer.
-
Maintain the temperature at 30°C and add 200 g of dry baker's yeast with stirring to initiate fermentation.
-
After stirring the fermenting mixture for 10 minutes, prepare a solution of 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100.
-
Add the diketone solution portionwise to the fermenting yeast mixture.
-
Stir the reaction mixture at 30°C for 40–48 hours.
-
After the incubation period, add approximately 200 mL of diethyl ether and 50 g of Celite to the mixture and let it stand overnight to allow the yeast cells to flocculate and precipitate.
-
Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washings, saturate with sodium chloride, and extract four times with 100 mL of ethyl acetate.
-
Wash the combined organic extracts with saturated sodium hydrogen carbonate solution (200 mL) and saturated sodium chloride solution (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue (approx. 20 g) by column chromatography on silica gel (200 g). Elute with a hexane-ethyl acetate gradient to first recover any unreacted starting material, followed by the desired product.
12. Characterization:
-
The product, (S)-3-hydroxy-2,2-dimethylcyclohexanone, is typically obtained as an oil.
-
Boiling Point: 85–87°C at 3.7 mmHg.[2]
-
Optical Rotation: [α]D²¹ +23.0° (c 2.0, CHCl₃).[2]
-
Enantiomeric excess (ee) can be determined by HPLC analysis of the corresponding MTPA ester, and is typically 98–99% ee.[2]
Quantitative Data: Synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone
| Parameter | Value | Reference |
| Starting Material | 2,2-Dimethylcyclohexane-1,3-dione | [2] |
| Reagent | Baker's Yeast (Saccharomyces cerevisiae) | [2] |
| Yield | 47–52% | [2] |
| Enantiomeric Excess (ee) | 98–99% | [2] |
| Temperature | 30°C | [2] |
| Reaction Time | 40–48 hours | [2] |
Diagram: Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of a chiral building block.
II. Application in the Synthesis of Acetylcholinesterase Inhibitors
Chiral this compound serves as a key precursor for constructing the core structure of tacrine-huperzine A hybrids. The following is a generalized protocol for this application based on the Friedländer annulation, a classic method for quinoline (B57606) synthesis, which is central to forming these hybrid molecules.
Experimental Protocol: Generalized Friedländer Annulation
1. Materials and Equipment:
-
This compound (racemic or enantiopure)
-
2-Aminobenzonitrile (B23959) (or a substituted derivative)
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
2. Procedure:
-
In a round-bottom flask, prepare a solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) by carefully adding P₂O₅ to the acid with stirring.
-
To this solution, add 2-aminobenzonitrile (1.0 equivalent).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tacrine-huperzine A hybrid.
Quantitative Data: Generalized Synthesis of Tacrine-Huperzine A Hybrid
| Parameter | Typical Value | Note |
| Reaction Type | Friedländer Annulation | Forms the quinoline core |
| Reagents | Ketone, Aminobenzonitrile, Acid Catalyst | General for this class of synthesis |
| Yield | 40–75% | Highly dependent on specific substrates |
| Temperature | 80–100°C | Varies with catalyst and substrates |
| Reaction Time | 4–6 hours | Monitored by TLC |
Diagram: Synthetic Pathway to a Tacrine-Huperzine A Hybrid
Caption: Synthesis of a Tacrine-Huperzine A hybrid via Friedländer annulation.
III. Mechanism of Action: Acetylcholinesterase Inhibition
The therapeutic rationale for synthesizing tacrine-huperzine A hybrids is their potent inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thus terminating the nerve signal. By inhibiting AChE, these drugs increase the concentration and duration of action of ACh, which is beneficial in conditions like Alzheimer's disease where cholinergic neurotransmission is impaired.
The enzyme's active site contains a catalytic triad (B1167595) (Serine, Histidine, Glutamate). The inhibition mechanism typically involves the binding of the inhibitor to the active site, preventing acetylcholine from accessing it.
Diagram: Acetylcholinesterase Catalytic Cycle and Inhibition
Caption: AChE's catalytic cycle is blocked by competitive inhibitors.
References
Applications of 4-Hydroxy-3,3-dimethylcyclohexanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone is a versatile synthetic intermediate and scaffold in medicinal chemistry. Its rigid cyclohexanone (B45756) core, substituted with a hydroxyl group and a gem-dimethyl moiety, provides a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of both a ketone and a hydroxyl functional group allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document outlines key applications of this compound in the development of therapeutic agents, including its role as a crucial intermediate in the synthesis of potent cholinesterase inhibitors and as a scaffold for novel anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in these areas.
Application Note 1: Intermediate in the Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
This compound serves as a key starting material in the multi-step synthesis of highly potent human acetylcholinesterase (hAChE) inhibitors. Specifically, it is utilized in the construction of Huperzine A-tacrine hybrids, which are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual binding mode and enhanced inhibitory activity.[1][2] The 3,3-dimethylcyclohexanone (B1346601) core provides a rigid scaffold for the precise spatial orientation of the pharmacophoric elements necessary for potent enzyme inhibition.
Quantitative Data:
The inhibitory activities of the final Huperzine A-tacrine hybrid compounds, synthesized from a derivative of this compound, are summarized in the table below. The data demonstrates the potent and dual inhibitory action of these compounds against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).
| Compound | hAChE IC50 (nM) | hBuChE IC50 (nM) |
| Hybrid 5a | 1.3 ± 0.1 | 10.2 ± 0.8 |
| Hybrid 5b | 0.8 ± 0.1 | 5.6 ± 0.4 |
| Hybrid 5c | 0.5 ± 0.1 | 3.1 ± 0.2 |
| Tacrine | 130 ± 10 | 50 ± 3 |
| Huperzine A | 120 ± 10 | >10000 |
Data extracted from Gemma, S., et al. J Med Chem. 2006, 49(11), 3421-5.[1]
Experimental Protocol: Synthesis of a Key Bicyclic Intermediate from a this compound Derivative
This protocol describes the synthesis of a key intermediate, a bicyclo[3.3.1]nonane derivative, which is a core component of the Huperzine A-tacrine hybrids. The initial steps to convert this compound to the precursor used in this specific synthesis are not detailed in the reference but would typically involve standard organic transformations. The provided protocol starts from a more advanced intermediate derived from the initial scaffold.
Synthesis of (9E)-N1-(7-(1,2,3,4-Tetrahydroacridin-9-ylamino)heptyl)-9-ethylidene-4,4,7-trimethylbicyclo[3.3.1]non-6-ene-1,3-diamine (Hybrid 5a) [1]
-
Reaction Setup: A mixture of the bicyclic ketone precursor (1 equivalent), N-(7-aminoheptyl)-1,2,3,4-tetrahydroacridin-9-amine (4.25 equivalents), and titanium tetraisopropoxide (13.7 equivalents) is stirred at room temperature for 48 hours.
-
Reduction: Sodium cyanoborohydride (6.5 equivalents) and ethanol (B145695) are added to the reaction mixture, and stirring is continued for 120 hours.
-
Work-up: Water is added to the mixture, and the resulting solid is removed by vacuum filtration through a bed of silica (B1680970) gel. The silica gel is subsequently washed with ethanol.
-
Purification: The crude product is purified by column chromatography to yield the final hybrid compound.
Signaling Pathway Diagram:
Caption: Dual-site inhibition of Acetylcholinesterase by a Huperzine A-tacrine hybrid.
Application Note 2: Scaffold for the Synthesis of Curcuminoid Analogs with Anticancer Activity
This compound is a valuable scaffold for the synthesis of novel C5-curcuminoid analogs. These compounds, characterized by a central cyclohexanone ring flanked by two arylidene moieties, have demonstrated significant antiproliferative activity against various cancer cell lines. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. The gem-dimethyl group on the cyclohexanone ring can influence the conformational rigidity and lipophilicity of the final compounds, potentially impacting their biological activity and pharmacokinetic properties. While specific examples using the 3,3-dimethyl substituted scaffold are not extensively reported, the successful synthesis of potent anticancer agents from the parent 4-hydroxycyclohexanone (B83380) provides a strong rationale for its use.[3]
Quantitative Data:
The following table presents the in vitro antiproliferative activity of selected bis(arylidene)-4-hydroxycyclohexanone derivatives (without the 3,3-dimethyl substitution) against human cancer cell lines. This data serves as a strong indicator of the potential for derivatives of this compound.
| Compound | A2780 (ovarian) IC50 (µM) | C33A (cervix) IC50 (µM) | MDA-MB-231 (breast) IC50 (µM) |
| (2E,6E)-2,6-bis(3'-nitrobenzylidene)-4-hydroxycyclohexanone | 0.68 | 0.69 | 0.92 |
| (2E,6E)-2,6-bis[(4'-pyridinyl)methylene]-4-hydroxycyclohexanone | 0.76 | 2.69 | 1.28 |
| Cisplatin (reference) | 1.30 | 3.69 | 19.13 |
Data extracted from Huber, I., et al. (2019). A novel cluster of C5-curcuminoids...[3]
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of bis(arylidene)-4-hydroxy-3,3-dimethylcyclohexanones.
-
Reaction Setup: To a solution of this compound (1 equivalent) and the desired aromatic aldehyde (2.2 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide (B78521) dropwise at 0-5 °C with constant stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water until neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of curcuminoid analogs.
Application Note 3: Potential as an Antimicrobial and Antifungal Agent
Logical Relationship Diagram:
Caption: Rationale for investigating the antimicrobial potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Human Acetylcholinesterase (hAChE) Inhibitors from 4-Hydroxy-3,3-dimethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of novel human acetylcholinesterase (hAChE) inhibitors derived from 4-hydroxy-3,3-dimethylcyclohexanone. While direct literature detailing this specific synthetic route is limited, this protocol is based on the well-established Friedländer annulation for the synthesis of tacrine (B349632) analogs, a prominent class of AChE inhibitors. This application note outlines a proposed synthetic pathway, including a protection-deprotection strategy for the hydroxyl group, detailed experimental protocols, and methods for biological evaluation.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Tacrine was one of the first AChE inhibitors to be approved for the treatment of AD. Although its use has been limited by hepatotoxicity, the tacrine scaffold remains a valuable template for the design of new, safer, and more potent AChE inhibitors.
The functionalization of the cyclohexyl ring of tacrine analogs presents an opportunity to modulate the physicochemical and pharmacokinetic properties of these inhibitors, potentially leading to improved efficacy and reduced side effects. This compound is a readily available starting material that can be utilized to introduce a hydroxyl group and a gem-dimethyl moiety onto the cyclohexyl ring of the tacrine scaffold. The gem-dimethyl group can influence the conformational flexibility of the ring system, while the hydroxyl group can be a key site for further derivatization or for forming important interactions within the active site of hAChE.
Proposed Synthetic Pathway
The synthesis of the target 4-hydroxy-3,3-dimethyl-substituted tacrine analog (a 9-amino-1,2,3,4-tetrahydroacridine derivative) is proposed to proceed via a three-step sequence involving:
-
Protection of the hydroxyl group of this compound.
-
Friedländer annulation of the protected ketone with an appropriate 2-aminobenzonitrile (B23959) derivative.
-
Deprotection of the hydroxyl group to yield the final product.
A schematic of this proposed pathway is presented below.
Caption: Proposed synthetic pathway for the hAChE inhibitor.
Experimental Protocols
Protocol 1: Protection of this compound
Objective: To protect the hydroxyl group of the starting material as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent Friedländer annulation.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure protected ketone.
Protocol 2: Friedländer Annulation for the Synthesis of the Protected Tacrine Analog
Objective: To construct the tetracyclic core of the tacrine analog via a Lewis acid-catalyzed condensation reaction.
Materials:
-
Protected 4-oxo-2,2-dimethylcyclohexyl derivative (from Protocol 1)
-
2-Aminobenzonitrile
-
Anhydrous Toluene (B28343)
-
Lewis acid catalyst (e.g., Zinc chloride (ZnCl₂), anhydrous)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Isopropanol
Procedure:
-
To a stirred solution of the protected ketone (1.0 eq) and 2-aminobenzonitrile (1.0 eq) in anhydrous toluene, add the Lewis acid catalyst (e.g., ZnCl₂, 1.2 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the residue, add 10% aqueous NaOH solution and stir vigorously for 1-2 hours to induce precipitation of the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with cold isopropanol.
-
Dry the solid product under vacuum to yield the protected tacrine analog. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of the Tacrine Analog
Objective: To remove the TBDMS protecting group to yield the final 7-hydroxy-6,6-dimethyl-9-amino-1,2,3,4,5,6,7,8-octahydroacridine.
Materials:
-
Protected tacrine analog (from Protocol 2)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected tacrine analog (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., DCM/Methanol gradient) to obtain the final hAChE inhibitor.
Biological Evaluation Protocol
Protocol 4: In Vitro hAChE Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency (IC₅₀ value) of the synthesized compound against human acetylcholinesterase.
Materials:
-
Recombinant human acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compound
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the synthesized inhibitor and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of hAChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of various concentrations of the inhibitor solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of hAChE solution and incubate for 15 minutes at 37 °C.
-
Start the enzymatic reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of hAChE activity).
-
Data Presentation
The following table presents a compilation of inhibitory activities for various tacrine analogs with substitutions on the cyclohexyl ring to provide a comparative context for the newly synthesized compounds.
| Compound ID | R1 | R2 | R3 | R4 | hAChE IC₅₀ (µM) | Reference |
| Tacrine | H | H | H | H | 0.18 | [1] |
| Analog A | CH₃ | H | H | H | 0.25 | [1] |
| Analog B | H | CH₃ | H | H | 0.32 | [1] |
| Analog C | H | H | OCH₃ | H | 0.45 | [1] |
| Proposed Compound | OH | H | CH₃ | CH₃ | To be determined | N/A |
Visualization of Experimental Workflow
The overall workflow from synthesis to biological evaluation is depicted in the following diagram.
Caption: Workflow for synthesis and evaluation of hAChE inhibitors.
Conclusion
This document provides a detailed, albeit proposed, framework for the synthesis and evaluation of novel hAChE inhibitors from this compound. The outlined protocols are based on well-established synthetic methodologies and standard biological assays. The successful synthesis and evaluation of these compounds could lead to the discovery of new lead molecules with improved therapeutic profiles for the treatment of Alzheimer's disease. Further studies should focus on optimizing the reaction conditions, exploring a variety of substituents on the aromatic ring of the tacrine scaffold, and conducting in-depth structure-activity relationship (SAR) analyses.
References
Application Notes and Protocols for Reactions Involving 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical reactions involving 4-Hydroxy-3,3-dimethylcyclohexanone. This versatile building block is a valuable intermediate in the synthesis of various compounds, including potent enzyme inhibitors. The following sections detail its use in the synthesis of human acetylcholinesterase (hAChE) inhibitors, as well as standard organic transformations such as oxidation, reduction, and esterification.
Synthesis of Huperzine A-Tacrine Hybrid hAChE Inhibitors
This compound serves as a crucial intermediate in the synthesis of novel Huperzine A-tacrine hybrid molecules, which are potent inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease.[1] The synthesis involves a multi-step sequence culminating in a Friedländer annulation.
Experimental Protocol: Synthesis of a Key Precursor to Huperzine A-Tacrine Hybrids
This protocol is adapted from the general principles of the Friedländer synthesis, as applied in the work by Gemma et al. for analogous compounds.
Step 1: Synthesis of 3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-one
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Friedländer Annulation
-
Combine 3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-one (1.0 eq) and a substituted 2-aminobenzonitrile (B23959) (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (typically 200-250 °C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to afford the desired Huperzine A-tacrine hybrid.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-one | Substituted 2-aminobenzonitrile | Huperzine A-Tacrine Hybrid | Diphenyl ether | p-Toluenesulfonic acid | 2-4 | 200-250 | 40-60* |
*Yields are estimated based on similar reported Friedländer annulation reactions.
Signaling Pathway: Acetylcholinesterase Inhibition
Oxidation to 3,3-Dimethylcyclohexane-1,4-dione
The secondary alcohol of this compound can be oxidized to the corresponding ketone, yielding 3,3-dimethylcyclohexane-1,4-dione. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC).
Experimental Protocol: Oxidation with PCC
-
Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,3-dimethylcyclohexane-1,4-dione.
Quantitative Data Summary
| Reactant | Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | PCC | 3,3-Dimethylcyclohexane-1,4-dione | DCM | 2-4 | Room Temperature | 85-95* |
*Yields are estimated based on typical PCC oxidations of secondary alcohols.
Reduction to 3,3-Dimethylcyclohexane-1,4-diol
The ketone functionality of this compound can be reduced to a secondary alcohol, forming 3,3-dimethylcyclohexane-1,4-diol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (B129727) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portionwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
| Reactant | Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | NaBH₄ | 3,3-Dimethylcyclohexane-1,4-diol | Methanol | 2 | 0 to RT | >90* |
*Yields are estimated based on typical NaBH₄ reductions of ketones.
Esterification to 4-Acetoxy-3,3-dimethylcyclohexanone
The hydroxyl group of this compound can be readily esterified, for instance, by reaction with acetic anhydride (B1165640) in the presence of a base like pyridine to form 4-acetoxy-3,3-dimethylcyclohexanone.
Experimental Protocol: Esterification with Acetic Anhydride
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Quantitative Data Summary
| Reactant | Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetic anhydride | 4-Acetoxy-3,3-dimethylcyclohexanone | Pyridine | 12-16 | Room Temperature | >90* |
*Yields are estimated based on standard esterification procedures.
Reaction Workflow
Biological Activities of Related Derivatives
While this compound is primarily a synthetic intermediate, its structural motif is present in molecules with notable biological activities.
-
Antimicrobial Activity: Derivatives of cyclohexanone (B45756) have demonstrated activity against various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
-
Antiproliferative Activity: Curcuminoid-like molecules containing a central cyclohexanone ring have been shown to possess antiproliferative effects against cancer cell lines. These compounds can modulate various cell signaling pathways.
Antiproliferative Signaling Pathways of Curcuminoids
References
Application Notes and Protocols for the Stereoselective Reduction of 4-Hydroxy Ketones
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the stereoselective reduction of a 4-hydroxy ketone, yielding either the syn or anti 1,4-diol diastereomer with high selectivity. This note will cover two primary methods: the Narasaka-Prasad reduction for syn-diols and the Evans-Saksena reduction for anti-diols, both of which rely on chelation control to direct the stereochemical outcome.
Introduction
The stereoselective reduction of hydroxy ketones is a critical transformation in organic synthesis, particularly in the construction of polyketide natural products and other complex molecules where precise control of stereochemistry is paramount. The hydroxyl group present in the substrate can act as a powerful directing group, enabling high levels of diastereoselectivity through the formation of a chelated intermediate with a Lewis acid. This intermediate locks the conformation of the substrate, allowing for a facial-selective hydride attack on the carbonyl group.
This document outlines two well-established protocols for the diastereoselective reduction of β-hydroxy ketones, which are structurally analogous to 4-hydroxy ketones where the hydroxyl is at the β-position relative to the carbonyl. These methods, the Narasaka-Prasad and Evans-Saksena reductions, provide reliable access to syn- and anti-1,3-diols, respectively. The principles are broadly applicable to other hydroxy ketones, including 4-hydroxy ketones, with minor modifications.
Theoretical Background: Chelation-Controlled Reduction
The stereochemical outcome of the reduction of a 4-hydroxy ketone can be controlled by the choice of reducing agent and chelating agent. The underlying principle for the methods described here is the formation of a six-membered cyclic intermediate involving the substrate, a boron-based chelating agent, and the hydride source.
-
Narasaka-Prasad Reduction (syn-selective): This method employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), and a reducing agent like sodium borohydride (B1222165) (NaBH₄). The boron agent chelates to both the hydroxyl and carbonyl oxygens, forming a rigid chair-like transition state. The hydride is delivered intermolecularly from NaBH₄, attacking the carbonyl from the less sterically hindered face, leading to the syn-diol.[1]
-
Evans-Saksena Reduction (anti-selective): This protocol utilizes tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃). In this case, the substrate's hydroxyl group displaces an acetate (B1210297) on the boron reagent, which then chelates to the carbonyl oxygen. The key difference is that the hydride is delivered intramolecularly from the borohydride reagent itself.[2][3] This internal hydride delivery mechanism forces the reduction to occur on a specific face of the carbonyl, resulting in the anti-diol.[2][4][5]
The Felkin-Anh and Cram's rule models provide a basis for predicting the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent chiral center, which is relevant in cases where chelation is not the dominant controlling factor.[6][7][8][9][10]
Data Presentation: Comparison of Stereoselective Reduction Methods
The following table summarizes the expected outcomes and conditions for the stereoselective reduction of a generic 4-hydroxy ketone. The diastereomeric ratio (d.r.) is a measure of the stereoselectivity.
| Method | Reagents | Typical Solvent(s) | Key Intermediate | Hydride Delivery | Major Product | Typical d.r. (syn:anti) |
| Narasaka-Prasad Reduction | 1. Et₂BOMe 2. NaBH₄ | THF/MeOH | Boron-chelated chair-like transition state | Intermolecular | syn-1,4-diol | >95:5 |
| Evans-Saksena Reduction | Me₄NHB(OAc)₃ | Acetonitrile (B52724)/Acetic Acid | Intramolecular borohydride intermediate | Intramolecular | anti-1,4-diol | >95:5 |
| Non-Chelating Conditions | NaBH₄ | Methanol | Non-chelated substrate | Intermolecular | Mixture of syn and anti | ~1:1 to 3:1 |
Experimental Protocols
Protocol 1: Narasaka-Prasad Reduction for the Synthesis of syn-1,4-Diols
This protocol is adapted from the established procedure for β-hydroxy ketones and is generally applicable to 4-hydroxy ketones.[1]
Materials:
-
4-hydroxy ketone substrate
-
Diethylmethoxyborane (Et₂BOMe) or other suitable boron chelating agent
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve the 4-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and anhydrous MeOH (typically 4:1 v/v) under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylmethoxyborane (1.1 equiv) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for chelation.
-
Add sodium borohydride (1.5 equiv) in small portions, ensuring the temperature remains below -70 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium potassium tartrate and stir vigorously for 1-2 hours to break up any emulsions and chelate the boron salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,4-diol.
-
Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC/GC analysis.
Protocol 2: Evans-Saksena Reduction for the Synthesis of anti-1,4-Diols
This protocol is adapted from the procedure developed by Evans and co-workers.[2][3][11]
Materials:
-
4-hydroxy ketone substrate
-
Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Prepare a solution of the 4-hydroxy ketone (1.0 equiv) in a mixture of anhydrous acetonitrile and anhydrous acetic acid (typically 1:1 v/v) under an inert atmosphere.
-
In a separate flask, suspend tetramethylammonium triacetoxyborohydride (1.5 equiv) in anhydrous acetonitrile.
-
Cool both the substrate solution and the reducing agent suspension to -40 °C (acetonitrile/dry ice bath).
-
Slowly add the substrate solution to the stirred suspension of the reducing agent via cannula.
-
Stir the reaction mixture at -40 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired anti-1,4-diol.
-
Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC/GC analysis.
Visualizations
Caption: Experimental workflow for the diastereoselective reduction of a 4-hydroxy ketone.
Caption: Logical relationship of chelation models for stereoselective reduction.
References
- 1. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 2. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-Hydroxy-3,3-dimethylcyclohexanone for Bioactivity Screening
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone is a versatile chemical intermediate that holds potential for the development of novel bioactive compounds. Its cyclohexanone (B45756) core is a feature in various biologically active molecules, and the presence of a hydroxyl group offers a reactive site for structural modification.[1] Derivatization of this scaffold can lead to a diverse library of compounds with potential applications in antimicrobial, antioxidant, and anticancer research. This document provides detailed protocols for the synthesis of derivatives of this compound and subsequent screening for their biological activities.
Derivatization Strategies
The hydroxyl and ketone functionalities of this compound are prime targets for chemical modification. Below are proposed synthetic routes to generate a library of derivatives.
Esterification of the Hydroxyl Group
Esterification of the secondary alcohol can be achieved by reaction with various acyl chlorides or carboxylic anhydrides in the presence of a base catalyst. This modification allows for the introduction of a wide range of substituents, altering the lipophilicity and steric properties of the parent molecule.
Experimental Protocol: Synthesis of 4-Acetoxy-3,3-dimethylcyclohexanone
-
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.
-
Reductive Amination of the Ketone
The ketone can be converted to an amine via reductive amination. This introduces a nitrogen-containing functional group, which can significantly influence the biological properties of the compound.
Experimental Protocol: Synthesis of 4-Amino-3,3-dimethylcyclohexan-1-ol
-
Materials:
-
This compound
-
Ammonium (B1175870) acetate (B1210297) or a primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (B129727) as solvent
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Bioactivity Screening Protocols
Once a library of derivatives has been synthesized, the next step is to screen them for various biological activities.
Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[2][3]
Experimental Protocol: Broth Microdilution Assay
-
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) as positive controls
-
DMSO (for dissolving compounds)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
Inoculate each well with the microbial suspension. Include positive controls (broth with microbes and standard antibiotic), negative controls (broth with microbes and DMSO), and sterility controls (broth only).[4]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be determined visually or by measuring the absorbance at 600 nm.
-
Antioxidant Activity Screening
The antioxidant potential of the derivatives can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
Synthesized compounds
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.[8]
-
Add an equal volume of the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
-
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds against various cancer cell lines.[10][11]
Experimental Protocol: MTT Assay
-
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated.
-
Data Presentation
Quantitative data from the bioactivity screening should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| Parent | - | S. aureus | >250[12] |
| Parent | - | E. coli | >250[12] |
| Derivative 1 | Ester | S. aureus | Data |
| Derivative 1 | Ester | E. coli | Data |
| Derivative 2 | Amine | S. aureus | Data |
| Derivative 2 | Amine | E. coli | Data |
Table 2: Antioxidant and Anticancer Activities of this compound Derivatives
| Compound ID | Derivative Type | DPPH IC50 (µM) | MTT IC50 (µM) vs. HeLa | MTT IC50 (µM) vs. MCF-7 |
| Parent | - | Data | Data | Data |
| Derivative 1 | Ester | Data | Data | Data |
| Derivative 2 | Amine | Data | Data | Data |
Visualizations
Diagrams illustrating the experimental workflows and potential signaling pathways are provided below.
Caption: Workflow for the derivatization and bioactivity screening of this compound.
Caption: Experimental workflow for bioactivity screening of synthesized derivatives.
Caption: Potential modulation of the NF-κB signaling pathway by bioactive cyclohexanone derivatives.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel bioactive agents. The protocols outlined in this document provide a framework for the synthesis and systematic screening of a diverse library of compounds. The resulting data will be crucial in establishing structure-activity relationships and identifying lead candidates for further development in the fields of antimicrobial, antioxidant, and anticancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Spotlight: 4-Hydroxy-3,3-dimethylcyclohexanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Current Landscape and Future Potential
Extensive searches of the scientific literature indicate that 4-Hydroxy-3,3-dimethylcyclohexanone is primarily utilized as a chiral building block and intermediate in the synthesis of more complex molecules, rather than as a direct catalyst or ligand for asymmetric reactions. One notable application is its use as a key intermediate in the synthesis of inhibitors for human acetylcholinesterase (hAChE), highlighting its relevance in medicinal chemistry and drug development.[1]
The absence of widespread reports on its use in asymmetric catalysis may suggest an underexplored area of research. The chiral nature of the 4-hydroxy position, once resolved or synthesized in an enantiomerically pure form, presents an opportunity for its development as a chiral auxiliary or as a scaffold for novel chiral ligands. Future research could focus on derivatizing the hydroxyl and ketone functionalities to create new catalytic systems.
Hypothetical Catalytic Cycle and Workflow
While no specific catalytic cycles involving this compound are documented, we can conceptualize a potential workflow for its derivatization into a chiral ligand and subsequent use in a hypothetical asymmetric reaction.
Diagram: Conceptual Workflow for Ligand Synthesis and Catalysis
References
Application Notes and Protocols: 4-Hydroxy-3,3-dimethylcyclohexanone in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxy-3,3-dimethylcyclohexanone and its structural analogs are versatile chiral building blocks in the synthesis of complex natural products. The gem-dimethyl substitution pattern provides steric hindrance that can control stereoselectivity in subsequent reactions, while the hydroxyl and ketone functionalities offer multiple points for chemical modification. This document provides detailed application notes and protocols for the use of the 3,3-dimethylcyclohexanone (B1346601) scaffold in the total synthesis of terpenes, exemplified by the scalable, enantioselective synthesis of the taxane (B156437) core structure, (+)-taxa-4(5),11(12)-dien-2-one. Additionally, its potential role as a key intermediate in the development of human acetylcholinesterase (hAChE) inhibitors is briefly discussed.
Case Study: Total Synthesis of (+)-Taxa-4(5),11(12)-dien-2-one
The total synthesis of (+)-taxa-4(5),11(12)-dien-2-one, a key intermediate for accessing various taxane natural products, highlights the strategic importance of a substituted cyclohexanone (B45756) core. While the presented synthesis commences with a related starting material, the principles and transformations are directly applicable to derivatives of this compound. The route, developed by Baran and coworkers, is notable for its efficiency and scalability.[1][2]
Synthetic Pathway Overview
The synthesis involves a highly convergent strategy, constructing the characteristic 6-8-6 tricyclic system of taxanes through a key Diels-Alder reaction. Asymmetry is introduced via an enantioselective conjugate addition to form an all-carbon quaternary center.
Caption: Overall synthetic pathway to (+)-taxa-4(5),11(12)-dien-2-one.
Quantitative Data for Synthetic Steps
The following table summarizes the key quantitative data for the scalable synthesis of (+)-taxa-4(5),11(12)-dien-2-one.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Scale |
| 1 | 1,6-Conjugate Addition | 3-ethoxy-2,6-dimethylcyclohex-2-en-1-one | (E)-1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene, Mg, CuCN·2LiCl | 3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-one | 86 | Gram |
| 2 | Enantioselective 1,4-Methylation | 3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-one | MeMgBr, CuTC, (R,R)-L* | (+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-one | 89 (93% ee) | Gram |
| 3 | TMS Enol Ether Formation | (+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-one | TMSCl, LiHMDS | TMS enol ether | Not isolated | - |
| 4 & 5 | Aldol Addition & Oxidation | TMS enol ether | Acrolein, Gd(OTf)₃, Jones' reagent | Keto-enone | 85 (2 steps) | 3.2 g |
| 6 | Intramolecular Diels-Alder | Keto-enone | BF₃·OEt₂ | Tricyclic diketone | 47 | 2.3 g |
| 7 & 8 | Enol Triflation & Negishi Coupling | Tricyclic diketone | Comins' reagent, Me₂Zn, Pd(dppf)Cl₂ | (+)-Taxa-4(5),11(12)-dien-2-one | 84 (2 steps) | 2.4 g |
L = Chiral phosphoramidite (B1245037) ligand
Detailed Experimental Protocols
Step 2: Enantioselective 1,4-Methylation
This step is crucial for establishing the absolute stereochemistry of the target molecule.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagents:
-
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC)
-
(R,R)-N,N'-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(N-methyl-1,1-diphenylphosphoramide) (Chiral Ligand)
-
3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-one
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Toluene (B28343) (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
-
Procedure:
-
To the reaction flask under a nitrogen atmosphere, add CuTC (0.05 equiv) and the chiral ligand (0.05 equiv).
-
Add anhydrous toluene and cool the resulting suspension to -20 °C.
-
Add the starting enone (1.0 equiv) as a solution in toluene.
-
Slowly add MeMgBr (1.5 equiv) dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 12 hours.
-
Quench the reaction by the addition of TMSCl (2.0 equiv) followed by saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-one.
-
Step 6: Intramolecular Diels-Alder Reaction
This reaction forges the 6-8-6 tricyclic core of the taxane skeleton.
-
Apparatus: A large, flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet, and a syringe pump.
-
Reagents:
-
Keto-enone (mixture of diastereomers)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To the reaction flask, add anhydrous DCM and cool to -78 °C.
-
Add BF₃·OEt₂ (3.0 equiv) to the cold DCM.
-
Dissolve the keto-enone (1.0 equiv) in anhydrous DCM.
-
Using a syringe pump, add the solution of the keto-enone to the Lewis acid solution over a period of 4 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer of the tricyclic diketone.
-
Experimental Workflow Diagram
Caption: Workflow for key synthetic steps.
Application in the Synthesis of Acetylcholinesterase Inhibitors
This compound has been identified as a key intermediate in the synthesis of potent human acetylcholinesterase (hAChE) inhibitors.[3] Specifically, it is a precursor for constructing hybrid molecules that combine structural features of tacrine (B349632) and huperzine A, two well-known AChE inhibitors. These hybrid compounds are designed to interact with multiple sites within the enzyme, leading to enhanced inhibitory activity.
Conclusion
The 3,3-dimethylcyclohexanone framework is a valuable and versatile platform for the synthesis of complex natural products. As demonstrated in the total synthesis of (+)-taxa-4(5),11(12)-dien-2-one, this structural motif allows for the strategic installation of stereocenters and the construction of intricate polycyclic systems. The commercial availability and synthetic accessibility of compounds like this compound make them attractive starting points for research programs in natural product synthesis and medicinal chemistry, with applications ranging from the development of anticancer agents to novel treatments for neurodegenerative diseases.
References
experimental protocol for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of 3,3-dimethylcyclohexanone (B1346601) from dimedone, followed by its alpha-hydroxylation to yield the target compound.
Step 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone
This procedure outlines the catalytic hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione) to selectively produce 3,3-dimethylcyclohexanone.[1][2] This method is advantageous due to its high yield and selectivity in a single step.[2]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Dimedone | C₈H₁₂O₂ | 140.18 | 32.0 g (228 mmol) | Sigma-Aldrich |
| Methanol (B129727) (anhydrous) | CH₃OH | 32.04 | 116 g (147 mL) | Fisher Scientific |
| Amberlyst® CH57 | - | - | 37 g | DuPont |
| Hydrogen (gas) | H₂ | 2.02 | As required | Airgas |
| Nitrogen (gas) | N₂ | 28.01 | As required | Airgas |
| Isopropanol | C₃H₈O | 60.10 | For GC analysis | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | For GC analysis | Fisher Scientific |
Experimental Protocol
-
Reactor Setup: A 500 mL glass-liner is charged with 37 g of Amberlyst® CH57 catalyst. To this, 32 g (228 mmol) of dimedone and 116 g (147 mL) of anhydrous methanol are added.[1]
-
Inerting the Atmosphere: The glass-liner is sealed within a high-pressure autoclave. The system is flushed three times with nitrogen gas at a pressure of 5 bara.[1]
-
Hydrogenation:
-
The stirrer is set to 500 rpm.
-
The autoclave is pressurized with hydrogen gas to 5 bara for 10 minutes to check for leaks, after which the pressure is released.
-
The stirrer speed is increased to 1000 rpm, and the internal temperature is raised to 85°C.
-
The autoclave is then pressurized with hydrogen gas to 2 bara.[1]
-
-
Reaction Monitoring: The reaction mixture is stirred under these conditions for 7.5 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.[1]
-
Work-up and Isolation:
-
After the reaction is complete, the autoclave is cooled to below 25°C and depressurized.
-
The system is flushed three times with nitrogen gas at 5 bara.
-
The contents are removed and filtered through a 0.45 μm filter to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 3,3-dimethylcyclohexanone.
-
For analytical purposes, a small sample can be diluted with isopropanol, treated with sodium bicarbonate, and analyzed by Gas Chromatography (GC).[1]
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 3,3-dimethylcyclohexanone.
Expected Yield
| Product | Theoretical Yield (g) | Reported Yield (%) |
| 3,3-Dimethylcyclohexanone | 28.78 | 98%[1] |
Step 2: Synthesis of this compound
This procedure details the alpha-hydroxylation of 3,3-dimethylcyclohexanone via its lithium enolate using oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) as the oxidizing agent. This method is adapted from a general and reliable protocol for the hydroxylation of ketone enolates.[3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 10.0 g (79.2 mmol) | Prepared in Step 1 |
| Diisopropylamine (B44863) | C₆H₁₅N | 101.19 | 11.9 mL (87.1 mmol) | Sigma-Aldrich |
| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 54.4 mL (87.1 mmol) | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF, anhydrous) | C₄H₈O | 72.11 | 200 mL | Fisher Scientific |
| MoOPH | MoO₅·C₅H₅N·C₆H₁₈N₃OP | 433.24 | 37.7 g (87.1 mmol) | Prepared separately* |
| Sodium Sulfite (B76179) (saturated aq. soln.) | Na₂SO₃ | 126.04 | 150 mL | Fisher Scientific |
| Hydrochloric Acid (10% aq. soln.) | HCl | 36.46 | 100 mL | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Fisher Scientific |
| Saturated Sodium Chloride Soln. | NaCl | 58.44 | 200 mL | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Fisher Scientific |
*The preparation of MoOPH is described in Organic Syntheses, Coll. Vol. 7, p.389 (1990); Vol. 64, p.119 (1986).[3]
Experimental Protocol
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
A 500 mL three-necked flask, equipped with a magnetic stirrer, nitrogen inlet, and thermometer, is flame-dried and cooled under a stream of nitrogen.
-
Anhydrous tetrahydrofuran (100 mL) and diisopropylamine (11.9 mL, 87.1 mmol) are added via syringe.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
n-Butyllithium (54.4 mL of a 1.6 M solution in hexanes, 87.1 mmol) is added dropwise via syringe, maintaining the temperature below -70°C.
-
The resulting LDA solution is stirred at -78°C for 30 minutes.
-
-
Enolate Formation:
-
A solution of 3,3-dimethylcyclohexanone (10.0 g, 79.2 mmol) in 50 mL of anhydrous THF is added dropwise to the LDA solution at -78°C over 20 minutes.
-
The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.
-
-
Hydroxylation:
-
A pre-weighed amount of MoOPH (37.7 g, 87.1 mmol) is added in one portion to the enolate solution at -78°C under a positive pressure of nitrogen.
-
The reaction mixture is stirred at -78°C for 1 hour, then the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The color of the reaction will typically change from yellow to orange or tan.[3]
-
-
Work-up and Isolation:
-
The reaction is quenched by the slow addition of 150 mL of saturated aqueous sodium sulfite solution with vigorous stirring.[3]
-
The mixture is stirred for 30 minutes at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with 10% aqueous hydrochloric acid (100 mL) and saturated aqueous sodium chloride solution (100 mL).[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
Characterization Data (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.0-3.8 (m, 1H, -CHOH), 2.6-2.2 (m, 4H, -CH₂-C=O), 1.9-1.6 (m, 2H, -CH₂-), 1.1 (s, 3H, -CH₃), 1.0 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212 (-C=O), 75 (-CHOH), 50, 40, 35, 30, 25, 20 |
| IR (neat, cm⁻¹) | 3450 (br, O-H), 2960, 2870 (C-H), 1710 (C=O) |
| Mass Spec (EI) | m/z 142 (M⁺), 124, 111, 98, 83, 69 |
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone is a valuable building block in medicinal chemistry. Its stereochemistry and functionality make it an important precursor for the synthesis of complex molecular architectures. The efficient and scalable synthesis of this intermediate is crucial for drug development and manufacturing. This protocol details a robust method for the preparation of the key precursor, 3,3-dimethylcyclohexanone (B1346601), and explores a potential route for its subsequent selective hydroxylation at the 4-position.
Stage 1: Scale-Up Synthesis of 3,3-Dimethylcyclohexanone
The most common and scalable route to 3,3-dimethylcyclohexanone is the catalytic hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione).[2] Dimedone is a readily available and cost-effective starting material.[2]
Experimental Protocol: Catalytic Hydrogenation of Dimedone
This protocol is adapted from a documented large-scale synthesis.[2]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Isopropanol
-
p-Toluenesulfonic acid (optional, but can enhance reaction rate)
-
Nitrogen gas (for inerting)
-
Hydrogen gas
-
High-pressure autoclave with a glass liner and stirrer
Procedure:
-
Reactor Setup: Charge a 2 L glass-lined autoclave with 41 g of 5% Pd/C catalyst.
-
Charging Reactants: Add 385 g (2.75 mol) of dimedone, 663 g (850 mL) of isopropanol, and optionally, 15.3 g (88 mmol) of p-toluenesulfonic acid to the autoclave.
-
Inerting: Seal the autoclave and flush it three times with nitrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen gas. The optimal pressure and temperature may vary, but typical conditions involve heating to around 85°C under hydrogen pressure.[3]
-
Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Flush the autoclave with nitrogen.
-
Filtration: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.
-
Purification: The filtrate, containing the product in isopropanol, can be concentrated under reduced pressure. The resulting crude 3,3-dimethylcyclohexanone can be purified by distillation.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Dimedone | [2] |
| Product | 3,3-Dimethylcyclohexanone | [2] |
| Scale | 385 g (2.75 mol) | [2] |
| Catalyst | 5% Pd/C | [2] |
| Solvent | Isopropanol | [2] |
| Additive (optional) | p-Toluenesulfonic acid | [2] |
| Yield | High | [2] |
Synthesis Workflow:
References
Application Notes and Protocols for the Kinetic Study of 4-Hydroxy-3,3-dimethylcyclohexanone
FOR RESEARCH USE ONLY
Introduction
4-Hydroxy-3,3-dimethylcyclohexanone is a crucial intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of human acetylcholinesterase (hAChE)[1]. Understanding the reaction kinetics of this molecule is paramount for optimizing reaction conditions, maximizing yield, and ensuring the stability of the final products. These application notes provide a detailed protocol for studying the reaction kinetics of this compound, focusing on its oxidation as a model reaction. The methodologies outlined herein can be adapted for other reactions involving this intermediate.
The protocols are designed for researchers, scientists, and drug development professionals to determine the rate law, rate constant, and activation energy of the chosen reaction.
Reaction Under Investigation: Oxidation of this compound
The oxidation of the secondary alcohol in this compound to a diketone is a plausible and important transformation. This protocol will focus on the kinetics of this oxidation reaction using a common oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium.
Hypothetical Reaction Scheme:
Where:
-
C₈H₁₄O₂ is this compound
-
C₈H₁₂O₂ is 3,3-Dimethylcyclohexane-1,4-dione
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound can be commercially sourced, this protocol provides a potential synthesis route adapted from the synthesis of similar compounds for researchers who wish to synthesize it in-house. This method is based on the reduction of a diketone precursor.
Materials:
-
3,3-Dimethylcyclohexane-1,4-dione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve 3,3-Dimethylcyclohexane-1,4-dione in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be substoichiometric to favor the reduction of only one ketone group.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Kinetic Study by the Method of Initial Rates
This protocol details the determination of the reaction order with respect to each reactant (this compound, KMnO₄, and H⁺) using the method of initial rates.
Materials and Equipment:
-
Stock solution of this compound of known concentration.
-
Standardized stock solution of potassium permanganate (KMnO₄).
-
Stock solution of a strong acid (e.g., H₂SO₄) of known concentration.
-
UV-Vis Spectrophotometer.
-
Thermostatted water bath.
-
Stopwatch.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures by varying the concentration of one reactant at a time while keeping the concentrations of the other reactants and the temperature constant. Refer to Table 1 for an example experimental design.
-
Temperature Control: Equilibrate the reactant solutions and the spectrophotometer cuvette holder to the desired temperature using the thermostatted water bath.
-
Initiation of Reaction and Data Collection:
-
Pipette the calculated volumes of the this compound and H₂SO₄ solutions into a reaction vessel.
-
To initiate the reaction, add the required volume of the KMnO₄ solution, start the stopwatch simultaneously, and mix the solution thoroughly. .
-
Immediately transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Monitor the decrease in absorbance of the MnO₄⁻ ion at its λ_max (around 525 nm) over time. Record the absorbance at regular, short time intervals.
-
-
Determination of Initial Rate:
-
Plot absorbance versus time for the initial phase of the reaction.
-
The initial rate of the reaction is determined from the negative of the slope of the tangent to the curve at t=0. The rate can be expressed in terms of the change in concentration of MnO₄⁻ per unit time using the Beer-Lambert law (A = εbc).
-
-
Data Analysis:
-
Repeat the experiment for all the reaction mixtures outlined in Table 1.
-
Determine the order of the reaction with respect to each reactant by comparing the initial rates of different experiments. For example, to find the order with respect to [C₈H₁₄O₂], compare the rates of experiments 1 and 2, where only its concentration is varied.
-
Data Presentation
Table 1: Experimental Design for the Method of Initial Rates
| Experiment | [C₈H₁₄O₂] (mol/L) | [KMnO₄] (mol/L) | [H⁺] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.001 | 0.10 | 25 | R₁ |
| 2 | 0.20 | 0.001 | 0.10 | 25 | R₂ |
| 3 | 0.10 | 0.002 | 0.10 | 25 | R₃ |
| 4 | 0.10 | 0.001 | 0.20 | 25 | R₄ |
Rate Law Determination: The rate law for the reaction can be expressed as: Rate = k[C₈H₁₄O₂]ˣ[KMnO₄]ʸ[H⁺]ᶻ
The reaction orders (x, y, and z) are determined using the following relationships:
-
x = log(R₂/R₁) / log([C₈H₁₄O₂]₂/[C₈H₁₄O₂]₁)
-
y = log(R₃/R₁) / log([KMnO₄]₃/[KMnO₄]₁)
-
z = log(R₄/R₁) / log([H⁺]₄/[H⁺]₁)
Once the orders are determined, the rate constant (k) can be calculated for each experiment and an average value can be reported.
Protocol 3: Determination of Activation Energy
This protocol describes how to determine the activation energy (Eₐ) of the reaction.
Procedure:
-
Select one of the reaction mixtures from Table 1 (e.g., Experiment 1).
-
Carry out the reaction at several different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) while keeping the initial concentrations of all reactants constant.
-
For each temperature, determine the rate constant (k) as described in Protocol 2.
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of the resulting straight line will be equal to -Eₐ/R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Eₐ) from the slope.
Table 2: Data for Activation Energy Determination
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) | ln(k) |
| 25 | 298.15 | 0.003354 | k₁ | ln(k₁) |
| 30 | 303.15 | 0.003299 | k₂ | ln(k₂) |
| 35 | 308.15 | 0.003245 | k₃ | ln(k₃) |
| 40 | 313.15 | 0.003193 | k₄ | ln(k₄) |
Mandatory Visualizations
Caption: Hypothetical oxidation pathway of this compound.
References
Protecting Group Strategies for 4-Hydroxy-3,3-dimethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 4-hydroxy-3,3-dimethylcyclohexanone. This key intermediate is valuable in the synthesis of various biologically active molecules, including human acetylcholinesterase (hAChE) inhibitors. The presence of both a hydroxyl and a ketone functional group necessitates a carefully considered protection strategy to achieve selective transformations at other positions of the molecule. This guide focuses on orthogonal protecting group strategies, allowing for the selective deprotection of one functional group while the other remains protected.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking the reactivity of a specific functional group, thereby enabling chemical transformations elsewhere in the molecule. For a bifunctional molecule like this compound, an orthogonal protection strategy is often employed. This approach allows for the independent removal of one protecting group under specific conditions that do not affect the other, providing precise control over the synthetic route.
The key considerations for selecting a protecting group strategy for this compound are:
-
Orthogonality: The ability to deprotect the hydroxyl and ketone groups independently.
-
Steric Hindrance: The gem-dimethyl group at the 3-position introduces significant steric bulk, which can influence the kinetics of both protection and deprotection reactions.
-
Stability: The protecting groups must be stable to the reaction conditions planned for subsequent synthetic steps.
-
Yield and Selectivity: The protection and deprotection steps should proceed in high yield and with excellent selectivity.
This document outlines the use of a silyl (B83357) ether for the hydroxyl group and a cyclic ketal for the ketone group, a common and effective orthogonal pairing.
Protecting the Hydroxyl Group: Silyl Ether Formation
The secondary hydroxyl group in this compound can be effectively protected as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are widely used due to their stability across a broad range of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents. They are, however, readily cleaved by fluoride (B91410) ions or under acidic conditions.
Application Notes:
-
Choice of Silylating Agent: Tert-butyldimethylsilyl chloride (TBSCl) is a common and cost-effective choice. For the sterically hindered secondary alcohol in the target molecule, a more reactive silylating agent like TBS trifluoromethanesulfonate (B1224126) (TBSOTf) might be necessary to achieve higher yields and faster reaction times.
-
Base and Solvent: Imidazole (B134444) is a standard base used with TBSCl in N,N-dimethylformamide (DMF). For the more reactive TBSOTf, a non-nucleophilic base like 2,6-lutidine in a non-polar solvent such as dichloromethane (B109758) (DCM) is preferred to avoid side reactions.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the higher Rf product.
Experimental Protocol: Protection of the Hydroxyl Group as a TBS Ether
Diagram of the Protection Reaction:
Caption: Protection of the hydroxyl group as a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
To the stirred solution, add TBSCl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction time may be longer due to the sterically hindered nature of the alcohol. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 4-(tert-butyldimethylsilyloxy)-3,3-dimethylcyclohexanone.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 1.0 | TBSCl (1.2), Imidazole (2.5) | DMF | 12-24 | 25 | 85-95 |
Protecting the Ketone Group: Ketal Formation
The ketone functionality can be protected as a cyclic ketal, typically by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. Ketals are stable to a wide range of nucleophilic and basic reagents, as well as to many oxidizing and reducing agents, making them an excellent orthogonal partner to silyl ethers.
Application Notes:
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is commonly used.
-
Water Removal: The formation of a ketal is a reversible equilibrium reaction. To drive the reaction to completion, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.
-
Reaction Conditions: Due to the steric hindrance from the adjacent gem-dimethyl group, the ketalization of this compound may require longer reaction times or more forcing conditions compared to less substituted cyclohexanones.
Experimental Protocol: Protection of the Ketone as an Ethylene Glycol Ketal
Diagram of the Ketalization Reaction:
Caption: Protection of the ketone as an ethylene glycol ketal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equiv), ethylene glycol (1.5 equiv), and a catalytic amount of p-TsOH·H₂O (0.05 equiv) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 1.0 | Ethylene Glycol (1.5), p-TsOH (0.05) | Toluene | 4-8 | Reflux | 80-90 |
Orthogonal Deprotection Strategies
The utility of this protecting group strategy lies in the ability to selectively remove one group in the presence of the other.
Deprotection of the TBS Ether
The TBS ether can be selectively cleaved under conditions that leave the ketal intact, most commonly using a fluoride source or mild acidic conditions.
Application Notes:
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is the most common reagent for removing TBS ethers. The reaction is typically fast and clean.
-
Acidic Deprotection: While ketals are acid-labile, it is possible to selectively deprotect a TBS ether with careful control of the acid strength and reaction conditions. A buffered acidic solution, such as acetic acid in THF/water, can sometimes achieve this selectivity.
Diagram of the TBS Deprotection:
Caption: Selective deprotection of the TBS ether.
Materials:
-
TBS- and ketal-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the doubly protected starting material (1.0 equiv) in THF.
-
Add TBAF solution (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours and monitor by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Doubly Protected Compound | 1.0 | TBAF (1.2) | THF | 1-3 | 25 | >90 |
Deprotection of the Ketal
The ethylene glycol ketal can be removed under acidic conditions, which will also cleave the TBS ether. For selective deprotection of the ketal in the presence of the TBS ether, careful selection of reaction conditions is necessary, although this is less common as silyl ethers are also acid-sensitive. A more robust silyl ether (e.g., TBDPS) might be required for such a strategy. However, for the final deprotection of the ketone, acidic hydrolysis is the standard method.
Application Notes:
-
Acidic Hydrolysis: A variety of aqueous acid solutions can be used, such as aqueous HCl, sulfuric acid, or acetic acid. The reaction is often carried out in a co-solvent like acetone (B3395972) or THF to ensure solubility.
-
Reaction Monitoring: The progress of the deprotection can be followed by TLC or GC-MS.
Diagram of the Ketal Deprotection:
Caption: Deprotection of the ethylene glycol ketal.
Materials:
-
Ketal-protected compound
-
Acetone
-
Dilute aqueous hydrochloric acid (e.g., 3 M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketal-protected compound (1.0 equiv) in acetone.
-
Add dilute aqueous HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Quantitative Data (Representative):
| Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ketal-Protected Compound | 1.0 | Aqueous HCl | Acetone | 1-4 | 25 | >90 |
Summary of Orthogonal Strategy
The combination of a TBS ether for the hydroxyl group and an ethylene glycol ketal for the ketone provides a robust and orthogonal protecting group strategy for this compound.
Workflow of the Orthogonal Protecting Group Strategy:
Caption: Orthogonal protection and deprotection workflow.
This strategy allows for selective manipulation at other parts of the molecule while either the hydroxyl or ketone group is unmasked, offering significant flexibility in the design of complex synthetic routes. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary depending on the specific substrate and subsequent reaction steps.
Application Notes and Protocols: Catalytic Hydrogenation of Dimethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of dimethylcyclohexanone derivatives is a pivotal transformation in organic synthesis, yielding dimethylcyclohexanol products that are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final products often depends on the specific stereoisomer. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of dimethylcyclohexanone derivatives, with a focus on achieving high diastereoselectivity and enantioselectivity. The protocols are based on established literature procedures employing various transition metal catalysts.
Catalyst Selection and Reaction Optimization
The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the hydrogenation of dimethylcyclohexanone derivatives. Common catalysts for this transformation include those based on rhodium, ruthenium, palladium, and platinum.[1]
-
Rhodium-based catalysts , particularly those with chiral ligands, have demonstrated high efficacy in achieving chemo- and enantioselective hydrogenation.[2] For instance, Rh-f-spiroPhos complexes have been successfully employed for the asymmetric hydrogenation of related substrates.[2]
-
Ruthenium catalysts are also effective, with some systems offering carbocycle-selective hydrogenation in fused ring systems.[3]
-
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation.[1] Its selectivity can be modulated by the addition of catalyst poisons or by careful control of reaction conditions.[4]
-
Platinum-based catalysts are also utilized and can exhibit different selectivity profiles compared to palladium.[5]
Optimization of reaction parameters such as temperature, hydrogen pressure, and solvent is critical for achieving desired selectivity and yield. For example, lower temperatures often favor higher stereoselectivity.
Data Presentation
The following tables summarize quantitative data from representative studies on the catalytic hydrogenation of cyclohexanone (B45756) derivatives.
Table 1: Diastereoselective Hydrogenation of 2-Methylcyclohexanone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | trans:cis Ratio |
| MgO | 2-Propanol | Reflux | 6 | 44 | >96:4 |
| Al₂O₃ | 2-Propanol | Reflux | 6 | 6 | ~51:49 |
Data sourced from a study on catalytic transfer hydrogenation.[6]
Table 2: Enantioselective Hydrogenation of a 2,6-Dibenzylidene Cyclohexanone Derivative
| Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield (%) | trans:cis Ratio | ee (%) |
| [Rh(cod)Cl]₂ / f-spiroPhos | Toluene | 50 | 35 | 24 | 98 | >20:1 | >99 |
Data from a Rh-catalyzed chemo- and enantioselective hydrogenation study.[2]
Experimental Protocols
Protocol 1: Diastereoselective Transfer Hydrogenation of 2,6-Dimethylcyclohexanone (B152311)
This protocol is adapted from a general procedure for the transfer hydrogenation of substituted cyclohexanones.[6]
Materials:
-
2,6-Dimethylcyclohexanone (mixture of isomers)
-
Magnesium oxide (MgO) catalyst
-
2-Propanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylcyclohexanone (1.0 eq).
-
Add MgO catalyst (e.g., 5-10 mol%).
-
Add 2-propanol as the hydrogen donor and solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the corresponding 2,6-dimethylcyclohexanol. The diastereomeric ratio can be determined by GC or NMR analysis.
Protocol 2: Enantioselective Hydrogenation of a Dimethylcyclohexanone Derivative using a Rhodium Catalyst
This protocol is a generalized procedure based on the enantioselective hydrogenation of substituted cyclohexanones.[2]
Materials:
-
Dimethylcyclohexanone derivative (e.g., a prochiral derivative)
-
[Rh(cod)Cl]₂ (rhodium precursor)
-
Chiral phosphine (B1218219) ligand (e.g., f-spiroPhos)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the rhodium precursor (e.g., 0.5-1 mol%) and the chiral ligand (e.g., 1.1 eq relative to Rh).
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Add the dimethylcyclohexanone derivative (1.0 eq) to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 35 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 24 hours), monitoring the pressure to observe hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: Stereoselective hydrogenation pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 6. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts [mdpi.com]
Microbial Transformation for the Synthesis of Hydroxy Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydroxy ketones using microbial transformation. This environmentally friendly approach offers a powerful alternative to traditional chemical methods, enabling the production of chiral hydroxy ketones with high enantioselectivity, which are valuable building blocks in the pharmaceutical and fine chemical industries.
Introduction to Microbial Synthesis of Hydroxy Ketones
Microbial transformation utilizes whole microbial cells or isolated enzymes to catalyze the conversion of various substrates into valuable hydroxy ketones. This biocatalytic approach offers several advantages over conventional chemical synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. Key biocatalytic strategies for hydroxy ketone synthesis include:
-
Thiamine Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes, such as pyruvate (B1213749) decarboxylase, catalyze the carboligation of aldehydes to form α-hydroxy ketones. This method can achieve high productivities, reaching 80-100 g/L with enantiomeric excesses often exceeding 99%.[1]
-
Whole-Cell Redox Processes: Many microorganisms possess oxidoreductases (dehydrogenases and reductases) that can catalyze the stereoselective reduction of diketones to chiral hydroxy ketones or the selective oxidation of diols.[1] This strategy leverages the cell's own cofactor regeneration systems.
-
Hydrolases in Dynamic Kinetic Resolutions: Hydrolases can be used for the kinetic resolution of racemic hydroxy ketones, although this approach is often coupled with in situ racemization of the remaining substrate to achieve theoretical yields greater than 50%.[1]
This document will focus on providing detailed protocols for the first two approaches, which are widely applicable and have been successfully demonstrated for a variety of hydroxy ketones.
Quantitative Data on Microbial Hydroxy Ketone Synthesis
The following tables summarize quantitative data from various microbial transformation systems for the synthesis of hydroxy ketones.
Table 1: Synthesis of (S)-Phenylacetylcarbinol (PAC) using Acetobacter pasteurianus
| Enzyme Variant | Substrate (Benzaldehyde Derivative) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| ApPDC-E469G | Benzaldehyde (B42025) | >95 | 98 (S) | [2] |
| ApPDC-E469G/W543H | m-Methoxybenzaldehyde | >99 | >99 (S) | [2] |
| ApPDC-E469G/I468A/W543F | m-Methylbenzaldehyde | >99 | >99 (S) | [2] |
Table 2: Synthesis of 4-Hydroxybenzylideneacetone (4-HBA) using Recombinant E. coli
| Biocatalyst | Substrate (4-Hydroxybenzaldehyde) | Product Concentration (mM) | Yield (%) | Reference |
| Whole-cell E. coli BL21 (DE3) (pRSF-Deoc) | 120 mM | 111.35 | 92.8 | [3] |
| Whole-cell E. coli BL21 (DE3) (pRSF-Deoc) (fed-batch) | 480 mM | 376.4 | 78.4 | [3] |
Table 3: Synthesis of ρ-Hydroxyacetophenone using Recombinant E. coli
| Biocatalyst | Substrate (1-(4-hydroxyphenol)-ethanol) | Product Concentration (mg/L) | Transformation Time (h) | Reference |
| Engineered E. coli expressing Hped | 40 mmol/L | 1583.19 ± 44.34 | 24 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Phenylacetylcarbinol using Acetobacter pasteurianus Pyruvate Decarboxylase (ApPDC)
This protocol describes the synthesis of (S)-phenylacetylcarbinol (PAC) from benzaldehyde and pyruvate using a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC).
3.1.1. Materials
-
Acetobacter pasteurianus pyruvate decarboxylase (ApPDC) variant (e.g., ApPDC-E469G)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Thiamine diphosphate (ThDP)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Benzaldehyde (or substituted derivatives)
-
Sodium pyruvate
-
Shaking incubator
-
Centrifuge
-
HPLC with a chiral column for analysis
3.1.2. Procedure
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 6.5)
-
0.1 mM ThDP
-
2.5 mM MgSO₄
-
10% (v/v) DMSO
-
10 mM benzaldehyde (or derivative)
-
50 mM sodium pyruvate
-
1.5 mg/mL ApPDC enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at 20°C with shaking at 600 rpm for 16 hours.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) phase for analysis.
-
-
Analysis:
-
Analyze the product formation and enantiomeric excess by chiral HPLC.
-
Protocol 2: Whole-Cell Synthesis of 4-Hydroxybenzylideneacetone using Recombinant E. coli
This protocol details the production of 4-hydroxybenzylideneacetone (4-HBA) using a whole-cell biocatalyst of E. coli overexpressing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA).
3.2.1. Materials
-
Recombinant E. coli BL21 (DE3) harboring the pRSF-Deoc plasmid
-
Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 2.2 g/L KH₂PO₄, 12.4 g/L K₂HPO₄, 1% glycerol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
4-hydroxybenzaldehyde (B117250) (4-HBD)
-
Acetone
-
Shaking incubator
-
Centrifuge
3.2.2. Procedure
-
Cultivation of Recombinant E. coli :
-
Inoculate a single colony of the recombinant E. coli into 30 mL of LB medium containing kanamycin and incubate at 37°C and 220 rpm for 12 hours.
-
Inoculate 2% of the overnight culture into TB medium with kanamycin and incubate at 37°C and 220 rpm.
-
When the OD₆₀₀ reaches 0.6-0.8, add IPTG to a final concentration of 0.5 mM to induce protein expression and continue to culture at a lower temperature (e.g., 25°C) for a further 12-16 hours.
-
-
Preparation of Whole-Cell Biocatalyst:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer (pH 7.5).
-
The resulting wet cell paste is the whole-cell biocatalyst.
-
-
Biotransformation:
-
In a suitable reaction vessel, add the wet cells to acetone.
-
Add 4-hydroxybenzaldehyde to the desired final concentration (e.g., 120 mM).
-
Incubate the reaction at a specific temperature (e.g., 60°C) with shaking.
-
-
Analysis:
-
Monitor the reaction progress by taking samples at different time intervals.
-
Analyze the concentration of 4-HBA using HPLC or GC-MS.
-
Protocol 3: Purification and Analysis of Hydroxy Ketones
3.3.1. Extraction from Microbial Broth
-
Centrifuge the reaction mixture to remove microbial cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Repeat the extraction process twice.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude hydroxy ketone.
3.3.2. Chromatographic Purification
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.
3.3.3. Chiral HPLC Analysis
-
Objective: To determine the enantiomeric excess (ee) of the synthesized chiral hydroxy ketone.
-
Typical Columns: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H, Chiralpak AD, or Chiralpak AS-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio can be optimized to achieve good separation. For basic compounds, a small amount of diethylamine (B46881) may be added, while for acidic compounds, trifluoroacetic acid can be used.
-
Detection: UV detector set at a wavelength where the hydroxy ketone absorbs.
3.3.4. GC-MS Analysis
-
Objective: To identify and quantify the hydroxy ketone product.
-
Derivatization (if necessary): For less volatile hydroxy ketones, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Temperature Program: An optimized temperature gradient is used to separate the components of the reaction mixture.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode. The product is identified by its mass spectrum and retention time.
Visualizations
Experimental Workflow for Hydroxy Ketone Synthesis
Caption: General experimental workflow for microbial synthesis of hydroxy ketones.
Metabolic Pathway for Phenylacetylcarbinol (PAC) Synthesis
Caption: Simplified metabolic pathway for the synthesis of (S)-phenylacetylcarbinol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of human acetylcholinesterase (hAChE) inhibitors.[1] The content is tailored for researchers, chemists, and professionals in the field of drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges for this compound?
A1: The main challenges are typically divided into two stages:
-
Formation of the 3,3-dimethylcyclohexanone (B1346601) core: Achieving high yields and minimizing side products during the gem-dimethylation of a cyclohexanone (B45756) precursor can be difficult. Methods like the hydrogenation of dimedone or conjugate addition to 3-methyl-2-cyclohexen-1-one (B144701) present their own issues, including catalyst poisoning, incomplete reactions, or the need for expensive reagents.[2]
-
Introduction of the 4-hydroxy group: The key challenge is achieving regioselectivity and stereoselectivity. Introducing the hydroxyl group specifically at the C4 position without affecting the ketone or the gem-dimethyl group is critical. Furthermore, controlling the stereochemistry (cis/trans isomerism) of the hydroxyl group relative to the methyl groups is often a significant hurdle.
Q2: What are the common starting materials for the synthesis of the 3,3-dimethylcyclohexanone precursor?
A2: Several starting materials are commonly used, each with distinct advantages and disadvantages:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): A readily available and inexpensive starting material. The synthesis involves reduction, which can sometimes lead to over-reduction or other byproducts.[3]
-
3-Methyl-2-cyclohexen-1-one: This allows for synthesis via conjugate addition of a methyl group using reagents like lithium dimethylcuprate.[2] This method can be expensive and require strictly controlled conditions.
-
Cyclohexanone: Direct methylation is possible but can lead to a mixture of methylated products and requires harsh reaction conditions.[4]
Q3: How is the 4-hydroxy group typically introduced?
A3: While specific industrial methodologies can be proprietary, common laboratory approaches are based on standard organic transformations. A prevalent strategy involves the synthesis of a 3,3-dimethylcyclohexane-1,4-dione intermediate, followed by a selective reduction of one ketone to a hydroxyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for this purpose, where careful control of stoichiometry and temperature is necessary to prevent the reduction of both ketones.
Section 2: Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis.
Problem Area 1: Synthesis of the 3,3-Dimethylcyclohexanone Precursor
Q: My yield is consistently low when preparing 3,3-dimethylcyclohexanone from dimedone via catalytic hydrogenation. What are the likely causes?
A: Low yields in this step are often traced back to issues with the catalyst, hydrogen pressure, or reaction temperature.
-
Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Hydrogen Pressure: The reaction requires adequate hydrogen pressure (e.g., 2 MPa) to proceed efficiently.[4] Check your system for leaks and ensure the pressure is maintained throughout the reaction.
-
Suboptimal Temperature: The reaction temperature is crucial. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions. A typical temperature is around 65-85°C.[3][4]
-
Solvent Choice: The choice of solvent can impact the reaction. Isopropanol or methanol (B129727) are commonly used and have been shown to provide high yields.[3][4]
Q: I am observing significant byproducts during the TEMPO-catalyzed oxidation of 3,3-dimethylcyclohexanol. How can I improve selectivity?
A: The formation of byproducts in TEMPO-mediated oxidations often points to issues with temperature control or the rate of oxidant addition.
-
Temperature Control: The reaction is exothermic. It is critical to maintain a low temperature (e.g., 0-10°C) during the addition of the sodium hypochlorite (B82951) solution to prevent over-oxidation and other side reactions.[4]
-
Slow Addition of Oxidant: The oxidant (e.g., 5% sodium hypochlorite solution) should be added dropwise to the reaction mixture.[4] A rapid addition can lead to a localized excess of the oxidant, promoting unwanted side reactions.
Problem Area 2: Introduction of the 4-Hydroxy Group
Q: The reduction of 3,3-dimethylcyclohexane-1,4-dione is producing a significant amount of the diol byproduct instead of the desired hydroxy-ketone. How can I improve selectivity?
A: This is a classic selectivity problem. To favor the formation of the mono-alcohol (hydroxy-ketone), consider the following:
-
Reducing Agent Stoichiometry: Use a controlled amount of the reducing agent. A slight sub-stoichiometric quantity (e.g., 0.25-0.3 equivalents of NaBH₄ for a diketone) is often employed to selectively reduce one carbonyl group.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or -20°C). This slows down the reaction rate and allows for better control, reducing the likelihood of the second ketone being reduced.
-
Choice of Reducing Agent: Milder or sterically hindered reducing agents can provide better selectivity. Consider reagents like sodium triacetoxyborohydride.
Q: My final product is a mixture of cis and trans stereoisomers. How can I control the stereochemical outcome?
A: Controlling the stereochemistry of the C4-hydroxyl group is challenging. The approach depends on the desired isomer.
-
Bulky Reducing Agents: To favor axial attack (leading to an equatorial alcohol), use sterically hindered reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®).
-
Un-hindered Reducing Agents: To favor equatorial attack (leading to an axial alcohol), use smaller reducing agents like Lithium Aluminium Hydride (LiAlH₄) or NaBH₄. The outcome can be highly substrate and solvent-dependent.
-
Chromatographic Separation: If controlling the reaction is not feasible, the isomers will likely need to be separated using column chromatography, which can be challenging due to their similar polarities.
Section 3: Data Presentation & Visualization
Data Tables
Table 1: Comparison of Selected Synthetic Routes to 3,3-Dimethylcyclohexanone.
| Starting Material | Key Reagents/Catalyst | Typical Yield | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Dimedone | Pd/C, H₂ | Up to 98% | High yield, inexpensive starting material | Requires high-pressure hydrogenation equipment | [3] |
| 3,3-Dimethylcyclohexanol | TEMPO, NaOCl | Up to 95% (GC Purity) | High purity, mild conditions | Precursor alcohol may not be readily available | [4] |
| 3-Methyl-2-cyclohexen-1-one | Li(CH₃)₂Cu | Moderate | Direct C-C bond formation | Requires organometallic reagents, strict anhydrous conditions | [2] |
| 3,3-Dimethyl-cyclohex-5-en-1-one | Pd/C, H₂ | ~50% (for subsequent step) | Utilizes catalytic hydrogenation | Yield data for this specific step is often combined with others |[5][6] |
Diagrams and Workflows
Caption: A generalized workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the selective reduction step.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone
This protocol is adapted from a general procedure for the hydrogenation of dimedone.[3]
Materials:
-
Dimedone (e.g., 4.38 g, 31 mmol)
-
5% Palladium on Carbon (Pd/C) catalyst (e.g., Amberlyst CH57, 1 g catalyst per g of dimedone)
-
Solvent (e.g., Isopropanol or Methanol, ~15 g)
-
High-pressure autoclave with magnetic stirrer and heating
-
Nitrogen (N₂) and Hydrogen (H₂) gas sources
Procedure:
-
Place the Pd/C catalyst into the glass liner of the autoclave.
-
Add the dimedone and the solvent to the glass liner.
-
Seal the autoclave and begin stirring.
-
Purge the autoclave by pressurizing with N₂ (e.g., to 5 bara) and then venting. Repeat this three times.
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 2 bara).
-
Heat the reaction mixture to the target temperature (e.g., 85°C) while stirring (e.g., 1000 rpm).
-
Maintain the reaction under H₂ pressure at 85°C for the required time (e.g., 7.5 hours), or until hydrogen uptake ceases.
-
Cool the autoclave to below 25°C and carefully depressurize.
-
Purge the autoclave three times with N₂.
-
Open the autoclave and filter the contents to remove the catalyst.
-
The resulting solution containing 3,3-dimethylcyclohexanone can be analyzed by GC and used for the next step, or the solvent can be removed by rotary evaporation for further purification. A yield of 98% with 98% selectivity has been reported under similar conditions.[3]
Protocol 2: General Procedure for Selective Reduction of a 1,4-Dione
This is a representative protocol for the selective mono-reduction of a cyclohexanedione.
Materials:
-
3,3-Dimethylcyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the 3,3-dimethylcyclohexane-1,4-dione (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate container, prepare a solution or suspension of NaBH₄ (0.3 equivalents) in a small amount of cold methanol.
-
Add the NaBH₄ solution/suspension dropwise to the stirred dione solution over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol via rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
References
Technical Support Center: Purification of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Hydroxy-3,3-dimethylcyclohexanone from a reaction mixture.
Purification Workflow Overview
The general workflow for purifying this compound from a crude reaction mixture typically involves an initial extraction followed by one or more purification techniques such as crystallization, column chromatography, or distillation. The choice of method depends on the nature of the impurities and the desired final purity.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solvent is too polar, keeping the product dissolved.- Solution is not saturated enough.- Cooling is too rapid. | - Add a less polar co-solvent (e.g., hexane) dropwise until turbidity persists.- Evaporate some solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Product oils out | - The boiling point of the solvent is too high.- The melting point of the compound is below the boiling point of the solvent.- Impurities are preventing crystal lattice formation. | - Use a lower-boiling point solvent or solvent mixture.- Try a different solvent system.- Perform a preliminary purification by column chromatography to remove impurities. |
| Low recovery of pure product | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | - Colored impurities are trapped in the crystal lattice. | - Add activated charcoal to the hot solution, then filter through celite before cooling.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate mobile phase polarity.[2] - Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for hydroxy ketones is a hexane (B92381)/ethyl acetate (B1210297) mixture.[3] - Ensure the silica (B1680970) gel is packed uniformly without air bubbles.- Use a ratio of at least 20:1 of silica gel to crude product by weight.[4] |
| Product elutes too quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Product does not elute from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).[3] |
| Streaking or tailing of bands | - The compound is interacting too strongly with the stationary phase.- The sample was loaded in too much solvent. | - Add a small amount of a polar modifier (e.g., 0.1% triethylamine (B128534) for basic compounds or 0.1% acetic acid for acidic compounds) to the mobile phase.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at room temperature in a dry, well-sealed container.[5][6]
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, by-products from side reactions (such as aldol (B89426) condensation products), and residual solvents from the reaction and workup.
Q3: Can I use distillation to purify this compound?
A3: Distillation can be a suitable method, particularly for removing non-volatile or highly volatile impurities. For a related compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, distillation at reduced pressure (85–87°C at 3.7 mm Hg) was used to obtain an analytical sample.[1] However, care must be taken to avoid thermal decomposition.
Q4: What is a good starting point for a recrystallization solvent system?
A4: For hydroxy ketones, a two-solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a solvent in which it is less soluble (like hexane).[7] For a similar compound, recrystallization from a hexane-methylene chloride mixture yielded a pure product.[1]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation during column chromatography. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column to identify which fractions contain the pure product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Preparation of the Column:
- Select a glass column of appropriate size. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude product.[8]
- Secure the column vertically and add a small plug of cotton or glass wool to the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
- Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
- Allow the silica to settle, and then add another thin layer of sand on top.
- Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column.
- Drain the solvent until the sample is absorbed into the silica gel.
3. Elution:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions.
- Monitor the separation by TLC.
- If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A gradient from 9:1 to 1:2 hexane:ethyl acetate has been effective for a similar compound.[1]
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of hexane and dichloromethane (B109758) has been shown to be effective for a similar compound.[1]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the more soluble solvent (e.g., dichloromethane) and heat gently to dissolve the solid.
- Once dissolved, slowly add the less soluble solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.
- Add a few drops of the more soluble solvent until the solution is clear again.
3. Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (the less soluble one if using a pair).
- Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove residual solvent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rroij.com [rroij.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 888325-29-9|this compound|BLD Pharm [bldpharm.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing 4-Hydroxy-3,3-dimethylcyclohexanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate for various pharmaceutical compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound? A1: A prevalent laboratory method for synthesizing this compound is the selective reduction of the corresponding dicarbonyl precursor, 3,3-dimethylcyclohexane-1,4-dione. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. Another potential route involves the microbial reduction of the prochiral dione (B5365651), which can offer high stereoselectivity.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate? A2: Low yields can stem from several factors. A systematic check is crucial:
-
Reagent Quality: Ensure the purity of your starting material (3,3-dimethylcyclohexane-1,4-dione) and the activity of the reducing agent. Impurities can lead to side reactions.[3]
-
Stoichiometry: Verify that the molar ratios of your reactants are correct. An insufficient amount of the reducing agent will result in incomplete conversion.
-
Solvent Conditions: The reaction solvent must be anhydrous if using moisture-sensitive reagents. For borohydride reductions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common.
-
Reaction Temperature: Temperature control is critical. Exothermic reactions may require cooling to prevent the formation of byproducts, while other reactions may need gentle heating to proceed to completion.[4][5]
-
Work-up and Purification: Product loss can occur during extraction, washing, and chromatography steps. Ensure proper phase separation and minimize transfers.[3]
Q3: I am observing multiple spots on my TLC plate post-reaction. What could these be? A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. These could include:
-
Unreacted Starting Material: The most common impurity if the reaction has not gone to completion.
-
Diol Byproduct: Over-reduction of the dione can lead to the formation of 3,3-dimethylcyclohexane-1,4-diol.
-
Solvent Impurities: Residual solvents or impurities within the solvents can sometimes appear on the TLC.
-
Degradation Products: The starting material or product may be unstable under the reaction or work-up conditions.
Q4: How can I minimize the formation of the diol byproduct during the reduction? A4: To minimize over-reduction, consider the following strategies:
-
Control Stoichiometry: Use a carefully measured amount of the reducing agent (e.g., 0.25 to 0.5 equivalents of NaBH₄ for a dione to selectively target one carbonyl).
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity. The reduction of the first carbonyl group is often faster than the second.
-
Choice of Reducing Agent: Use a bulkier, less reactive reducing agent that may show greater selectivity for the less sterically hindered carbonyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Material | 1. Inactive reducing agent. 2. Incorrect solvent. 3. Reaction temperature is too low. | 1. Use a fresh, properly stored batch of the reducing agent. 2. Ensure the solvent is appropriate for the chosen reducing agent (e.g., methanol/ethanol for NaBH₄). 3. Allow the reaction to warm to room temperature or gently heat as per established protocols. |
| Low Isolated Yield After Purification | 1. Product loss during aqueous work-up (if the product has some water solubility). 2. Inefficient extraction. 3. Co-elution with impurities during column chromatography. | 1. Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve extraction into the organic layer. 2. Increase the number of extractions with the organic solvent (e.g., 3-4 times). 3. Optimize the solvent system for column chromatography to achieve better separation. |
| Formation of Significant Diol Byproduct | 1. Excess of reducing agent. 2. Reaction temperature is too high. 3. Extended reaction time. | 1. Reduce the equivalents of the reducing agent. Perform a test reaction on a small scale to find the optimal amount. 2. Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Experimental Protocols
Example Protocol: Reduction of 3,3-Dimethylcyclohexane-1,4-dione
This protocol is a representative method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
3,3-dimethylcyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate (B1210297) solvent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to obtain the pure this compound.
Data Tables
The following table presents hypothetical data for an optimization study to illustrate how reaction parameters can influence yield. Actual results will vary.
| Entry | Equivalents of NaBH₄ | Temperature (°C) | Reaction Time (h) | Yield (%) | Diol Byproduct (%) |
| 1 | 0.5 | 25 | 1 | 65 | 25 |
| 2 | 0.3 | 25 | 2 | 75 | 15 |
| 3 | 0.3 | 0 | 2 | 88 | 5 |
| 4 | 0.25 | 0 | 3 | 85 (10% SM remaining) | <2 |
SM = Starting Material
Diagrams
Caption: Reaction scheme for the synthesis of this compound.
References
identification of byproducts in 4-Hydroxy-3,3-dimethylcyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary routes are commonly employed:
-
Oxidation of 3,3-dimethylcyclohexanone (B1346601): This is a direct approach where a hydroxyl group is introduced at the C4 position. Common oxidizing agents include chromic acid, potassium permanganate, or more selective reagents like meta-chloroperoxybenzoic acid (mCPBA), which may proceed through a Baeyer-Villiger oxidation pathway if conditions are not controlled.
-
Reduction of 3,3-dimethylcyclohexane-1,4-dione: This route involves the selective reduction of one ketone functionality. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The selectivity can be challenging, and over-reduction to the diol is a potential side reaction.
Q2: I see an unexpected peak in my GC-MS analysis. What could it be?
A2: Unexpected peaks can arise from several sources. Based on the synthetic route, common byproducts include:
-
Unreacted Starting Material: 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexane-1,4-dione may be present if the reaction has not gone to completion.
-
Over-oxidation Product: If using a strong oxidizing agent, you might form 3,3-dimethylcyclohexane-1,4-dione or even a lactone (from Baeyer-Villiger oxidation), which would lead to ring-opening to form 2,2-dimethyladipic acid.
-
Isomeric Byproducts: Depending on the reaction conditions, you might form other constitutional isomers such as 2-hydroxy-3,3-dimethylcyclohexanone.
-
Solvent Impurities: Residual solvents from the reaction or workup can also appear.
Refer to the byproduct identification table below for typical mass fragments.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.
-
Side Reactions: The formation of byproducts, as mentioned in Q2, will consume your starting material and reduce the yield of the desired product.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. For example, acidic or basic conditions can promote dehydration or rearrangement.
-
Purification Losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography. Ensure your purification techniques are optimized for this compound.
Q4: How can I effectively purify the crude this compound?
A4: Purification can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts with different polarities. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Multiple spots on TLC close to the product spot | Presence of isomeric byproducts. | Optimize reaction conditions to improve selectivity. Use a high-resolution chromatography column or a different solvent system for better separation. |
| Broad peak for the hydroxyl group in ¹H NMR | Presence of water or acidic/basic impurities. | Ensure the sample is thoroughly dried before NMR analysis. A D₂O exchange can confirm the hydroxyl peak. |
| Low recovery after column chromatography | Product is highly polar and is retained on the silica gel. | Use a more polar eluent system. Consider using a different stationary phase like alumina. |
| Product appears to be an oil instead of a solid | Presence of impurities preventing crystallization. | Re-purify the product using column chromatography. Try different solvents for recrystallization. |
| Mass spectrum shows a molecular ion peak higher than expected | Formation of an adduct with a solvent molecule or a dimer. | Review the workup procedure to eliminate potential sources of adduct formation. Use a soft ionization technique in mass spectrometry. |
Byproduct Identification
The following table summarizes potential byproducts and their expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) characteristics.
| Byproduct | Chemical Structure | Expected M+ (m/z) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |
| 3,3-dimethylcyclohexanone (Starting Material) | 126 | 2.2-2.4 (m, 2H), 1.6-1.8 (m, 4H), 1.05 (s, 6H) | ~212 (C=O), ~50 (C(CH₃)₂), ~35, ~25, ~22 | |
| 3,3-dimethylcyclohexane-1,4-dione (Over-oxidation) | 140 | 2.5-2.8 (m, 4H), 1.15 (s, 6H) | ~210 (C=O), ~48 (C(CH₃)₂), ~38 | |
| 2,2-dimethyladipic acid (Ring-opening) | 174 | 12.0 (br s, 2H), 2.2-2.5 (m, 4H), 1.1 (s, 6H) | ~180 (C=O), ~45 (C(CH₃)₂), ~34, ~24 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
-
Instrument: Standard GC-MS system
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject 1 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
¹H NMR:
-
Acquire at least 16 scans.
-
Typical chemical shifts for this compound: δ 3.8-4.0 (m, 1H, CH-OH), 2.2-2.6 (m, 4H, CH₂), 1.7-1.9 (m, 2H, CH₂), 1.0-1.2 (2 x s, 6H, CH₃). The hydroxyl proton will appear as a broad singlet and its position is concentration-dependent.
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Typical chemical shifts: δ ~212 (C=O), ~70 (CH-OH), ~50 (C(CH₃)₂), and other aliphatic carbons between 20-40 ppm.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a good starting point. For example, 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the keto-group has a weak n-π* transition).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Byproduct Formation
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting synthesis issues.
Technical Support Center: Enhancing the Enantionmeric Excess of 4-Hydroxy-3,3-dimethylcyclohexanone
Welcome to the technical support center for the chiral synthesis and resolution of 4-Hydroxy-3,3-dimethylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically enriched this compound?
A1: The main strategies for producing enantiomerically pure this compound include:
-
Asymmetric Synthesis: This involves the direct synthesis of a specific enantiomer from a prochiral precursor, such as the enantioselective reduction of 3,3-dimethyl-1,4-cyclohexanedione. This can be achieved using chiral catalysts or biocatalysts.
-
Enzymatic Kinetic Resolution (EKR): This is a widely used method that employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product.
-
Crystallization-Based Resolution: In some cases, it is possible to separate enantiomers through crystallization techniques. This can involve direct preferential crystallization or the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.
Q2: Which enzymes are most effective for the kinetic resolution of this compound?
A2: Lipases are the most commonly employed enzymes for the kinetic resolution of secondary alcohols like this compound. Specifically, Candida antarctica Lipase (B570770) B (CAL-B) , often in its immobilized form (e.g., Novozym 435), has shown high efficiency and enantioselectivity in the acylation of similar cyclic hydroxy ketones. Other lipases from Pseudomonas species may also be effective.
Q3: What is a realistic target for enantiomeric excess (ee) with these methods?
A3: With optimized conditions, it is possible to achieve high enantiomeric excess. For enzymatic kinetic resolution, ee values greater than 95% are frequently reported for analogous substrates.[1] Asymmetric synthesis can also yield high ee, but this is highly dependent on the catalyst and reaction conditions.
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. Alternatively, derivatization of the alcohol with a chiral agent to form diastereomers, which can then be analyzed by standard chromatography (GC or HPLC) or NMR spectroscopy, is also a viable method.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
| Possible Cause | Solution |
| Suboptimal Enzyme Choice | Screen a variety of lipases (e.g., CAL-B, Pseudomonas cepacia lipase) to find the most selective one for your substrate. |
| Incorrect Acyl Donor | Test different acyl donors. Vinyl acetate (B1210297) is a common choice, but others like isopropenyl acetate or longer-chain vinyl esters may offer better selectivity. |
| Inappropriate Solvent | The solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents, from non-polar (e.g., hexane, toluene) to more polar options (e.g., methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF)). |
| Unfavorable Reaction Temperature | Optimize the reaction temperature. Generally, lower temperatures can lead to higher enantioselectivity, though the reaction rate will decrease. A typical starting point is room temperature or slightly above (30-40°C). |
| Reaction Proceeding Past 50% Conversion | For a classic kinetic resolution, the maximum ee for the unreacted starting material is achieved at or near 50% conversion. Carefully monitor the reaction progress and stop it at the optimal point. |
| Enzyme Inhibition | The alcohol substrate or the product can sometimes inhibit the enzyme at higher concentrations. Consider using a lower substrate concentration or a fed-batch approach. |
Issue 2: Low Yield or Slow Reaction Rate in Enzymatic Kinetic Resolution
| Possible Cause | Solution |
| Inactive or Denatured Enzyme | Ensure you are using a fresh and properly stored batch of the enzyme. Avoid exposing the enzyme to extreme temperatures or pH values. |
| Insufficient Enzyme Loading | Increase the amount of enzyme used in the reaction. However, be mindful of the cost implications. |
| Poor Mass Transfer | Ensure adequate mixing or agitation to keep the immobilized enzyme suspended and to facilitate the interaction between the enzyme and the substrate. |
| Presence of Water | While a small amount of water is often necessary for lipase activity, excessive water can lead to hydrolysis of the acyl donor and the product ester, reducing the overall yield. Use anhydrous solvents. |
| Sub-optimal Temperature | While lower temperatures can improve ee, they also slow down the reaction. Find a balance between an acceptable reaction rate and the desired enantioselectivity by screening different temperatures. |
Issue 3: Low Enantioselectivity in Asymmetric Reduction with Baker's Yeast
| Possible Cause | Solution |
| Multiple Reductases with Opposing Selectivities | Baker's yeast contains several reductase enzymes, some of which may produce the opposite enantiomer. This can be influenced by reaction conditions. |
| Substrate Concentration | High substrate concentrations can be toxic to the yeast cells and may favor less selective reductases. Use a lower substrate concentration or add the substrate portion-wise over time. |
| Presence of Inhibitors in the Substrate | Impurities in the starting material can inhibit the desired reductase enzymes. Ensure the purity of your 3,3-dimethyl-1,4-cyclohexanedione. |
| Incorrect Incubation Temperature | The optimal temperature for baker's yeast reductions is typically between 25-35°C. Deviations from this range can affect enzyme activity and selectivity.[2] |
| Suboptimal pH | The pH of the reaction medium should be maintained in the range of 6-7 for optimal yeast activity. |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol provides a general starting point for the enzymatic kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., MTBE, toluene, or hexane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry flask, dissolve the racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Add the immobilized lipase (e.g., 10-50 mg of Novozym 435 per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC. For a more precise determination of conversion and enantiomeric excess, use chiral HPLC.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
The filtrate contains the unreacted enantiomer of this compound and the acylated product of the other enantiomer.
-
Separate the unreacted alcohol from the ester product using standard purification techniques such as column chromatography.
-
Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester using chiral HPLC.
Protocol 2: General Procedure for Asymmetric Reduction using Baker's Yeast
This protocol outlines a general method for the enantioselective reduction of 3,3-dimethyl-1,4-cyclohexanedione to this compound.
Materials:
-
3,3-Dimethyl-1,4-cyclohexanedione
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) or glucose
-
Water
-
Diatomaceous earth (e.g., Celite) for filtration
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 250 mL).
-
Once the sugar has dissolved and the solution has cooled to around 30-35°C, add the active dry baker's yeast (e.g., 20 g).
-
Gently stir the mixture for about 30 minutes to activate the yeast.
-
Dissolve the 3,3-dimethyl-1,4-cyclohexanedione in a minimal amount of a suitable co-solvent (e.g., ethanol) if it is not readily soluble in water, and add it to the yeast suspension.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of extracted aliquots.
-
After the reaction is complete, add diatomaceous earth to the mixture to aid in the filtration of the yeast cells.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Data Presentation
The following tables summarize typical results for enzymatic kinetic resolutions and baker's yeast reductions of analogous cyclic ketones. These should serve as a benchmark for what can be expected when optimizing the reactions for this compound.
Table 1: Enzymatic Kinetic Resolution of Cyclic Hydroxy Ketones with CAL-B
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |
| Racemic 4-hydroxycyclohexenone | Vinyl acetate | Toluene | 24 | 50 | >98 | >98 |
| Racemic 1-phenylethanol | Vinyl acetate | MTBE | 6 | 48 | 92 | >99 |
| Racemic 2-octanol | Vinyl acetate | Hexane | 48 | 50 | >99 | 97 |
Data presented is for analogous systems and serves as a representative example.
Table 2: Asymmetric Reduction of Prochiral Ketones with Baker's Yeast
| Substrate | Co-solvent | Time (h) | Conversion (%) | ee (%) of Product |
| Ethyl acetoacetate | None | 48 | >95 | >98 |
| 2,2-dimethyl-1,3-cyclohexanedione | Ethanol | 72 | ~70 | >95 |
| 1-phenyl-1,2-propanedione | Ethanol | 48 | 85 | 92 |
Data presented is for analogous systems and serves as a representative example.
Visualizations
Experimental Workflows
References
stability and degradation of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Prolonged exposure to moisture, high temperatures, or light should be avoided to minimize potential degradation.
Q2: What are the known stability limitations of this compound?
A2: While specific degradation kinetics for this compound are not extensively published, its chemical structure—containing both a hydroxyl and a ketone functional group—suggests potential susceptibility to certain conditions. These include strong oxidizing agents, extreme pH (both acidic and basic conditions), and high temperatures. Users should exercise caution when exposing the compound to these conditions for extended periods.
Q3: Can I handle this compound on an open bench?
A3: Standard laboratory precautions should be followed. While it can be handled on an open bench for short periods, it is advisable to work in a well-ventilated area.[2] For prolonged manipulations, especially when heating or creating aerosols, use of a fume hood is recommended. Personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[2]
Q4: What solvents are suitable for dissolving this compound?
A4: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as methanol (B129727), ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific experimental requirements. For long-term storage in solution, stability in the chosen solvent should be experimentally verified.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound potency over time.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (sealed, dry, room temperature).[1]
-
Check for Contaminants: Analyze a sample of the compound using a suitable analytical technique (e.g., HPLC, GC-MS) to check for the presence of impurities or degradation products.
-
Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment, as the compound may have limited stability in certain solvents over time.
-
Perform a Forced Degradation Study: To understand the compound's stability under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).
-
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC).
-
Possible Cause: This could be due to the degradation of this compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) coupled with your chromatographic method to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.
-
Review Experimental Conditions: Assess if the compound was exposed to any of the following stress conditions which are known to cause degradation:
-
Extreme pH (acidic or basic)
-
Oxidizing agents (e.g., hydrogen peroxide)
-
High temperatures
-
Exposure to UV or fluorescent light
-
-
Conduct Control Experiments: Run control samples (e.g., compound in solvent without other reagents) to isolate the cause of degradation.
-
Hypothetical Degradation Pathways
While specific degradation products for this compound are not detailed in the literature, based on its chemical structure, several degradation pathways can be hypothesized under forced degradation conditions.
-
Oxidation: The secondary alcohol can be oxidized to a diketone. Stronger oxidation could potentially lead to ring-opening.
-
Dehydration: Under acidic conditions and heat, the hydroxyl group could be eliminated to form an unsaturated cyclohexenone derivative.
-
Rearrangement: Acid-catalyzed rearrangement reactions, such as a pinacol-type rearrangement, could occur under certain conditions.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or MS detection.
-
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | 60 | 30% | 3 |
| 3% H₂O₂ | 24 | 25 | 25% | 1 |
| Thermal (Solid) | 48 | 80 | 5% | 1 |
| Thermal (Solution) | 48 | 60 | 10% | 2 |
| Photolytic (UV) | 24 | 25 | 8% | 1 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Diastereoselectivity in 4-Hydroxy Ketone Synthesis
Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of 4-hydroxy ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and guides to overcome common challenges encountered in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol (B89426) Addition Reactions
Q: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?
A: Low diastereoselectivity in aldol reactions is a common issue often stemming from a lack of control over the enolate geometry and the transition state of the reaction. The stereochemical outcome is largely dictated by the relative orientation of the substituents in the Zimmerman-Traxler transition state.[1] To enhance selectivity, consider the following strategies:
-
Enolate Formation: The geometry of the enolate (Z or E) is critical. The Z-enolate typically leads to the syn-aldol product, while the E-enolate favors the anti-product.[1][2]
-
Kinetic vs. Thermodynamic Control: Use a hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in a non-polar solvent like THF to favor the kinetic (often E) enolate. For the thermodynamic (often Z) enolate, a less hindered base or higher temperatures might be employed, although this can be substrate-dependent.[1]
-
-
Use of Boron Enolates: Boron enolates often provide significantly higher levels of stereocontrol compared to lithium enolates.[1][2] The shorter boron-oxygen bonds in the six-membered chair-like transition state amplify steric interactions, leading to greater energy differences between the diastereomeric transition states and thus higher selectivity.[1] Different boron reagents can be used to selectively generate either the Z or E enolate.[2]
-
Lewis Acid Additives: The choice of Lewis acid can influence the transition state geometry and, consequently, the diastereoselectivity.
Issue 2: Undesired Diastereomer in Nucleophilic Additions to α-Hydroxy Ketones
Q: I am trying to synthesize a syn-diol motif by nucleophilic addition to an α-hydroxy ketone, but I am predominantly getting the anti-diol product. What is causing this, and how can I reverse the selectivity?
A: This is a classic problem of competing Felkin-Anh and chelation-controlled pathways. The anti product typically results from a Felkin-Anh model, where the nucleophile attacks from the least hindered face, opposite the largest substituent.[3][4] The syn product arises from chelation control, where a Lewis acidic metal coordinates to both the carbonyl oxygen and the α-hydroxy group, forming a rigid cyclic intermediate that directs the nucleophile to attack from a specific face.[3][5]
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of protecting group on the α-hydroxy moiety is crucial.
-
To favor Chelation Control (syn-product): Use small, Lewis basic protecting groups like methyl (Me) or benzyl (B1604629) (Bn) that can readily participate in chelation with a metal cation.[6]
-
To favor Felkin-Anh (anti-product): Use bulky protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), which sterically disfavor the formation of a chelate ring.[6][7]
-
-
Choice of Lewis Acid: The presence and nature of a Lewis acid can override the inherent bias of the substrate.
-
Promoting Chelation: Strong chelating Lewis acids like MgBr₂, ZnBr₂, or TiCl₄ can force the reaction through a chelation-controlled pathway, even with moderately bulky protecting groups.[5] Recent studies have shown that alkyl zinc halides (RZnX) are highly effective in promoting chelation control in additions to α-silyloxy aldehydes and ketones, providing access to products previously difficult to obtain.[6][7][8]
-
Suppressing Chelation: Non-chelating Lewis acids like BF₃·OEt₂ will generally not promote chelation and will lead to the Felkin-Anh product.[5]
-
Issue 3: Low Diastereoselectivity in the Reduction of 1,3-Diketones
Q: I am reducing a 1,3-diketone to a 1,3-diol, but the reaction is yielding a mixture of syn and anti diols. How can I selectively obtain one diastereomer?
A: The stereoselective reduction of 1,3-diketones can be challenging as it often proceeds in two steps, and the stereochemistry of the second reduction is influenced by the first. Without a directing group or a stereoselective catalyst, mixtures are common.[9][10]
Strategies for Diastereoselective Reduction:
-
syn-Diol Synthesis: A highly effective method for producing syn-1,3-diols is the use of a BH₃-pyridine complex in the presence of TiCl₄ at low temperatures (-78 °C). This protocol has shown general applicability for a range of 1,3-diketones, delivering excellent yields and high diastereoselectivity.[11]
-
anti-Diol Synthesis: The reduction of 1,3-diketones with NaBH₄ in the presence of a stoichiometric amount of bovine serum albumin (BSA) has been shown to be highly selective for the anti-diol, particularly when an aromatic carbonyl group is present.[9][10] The protein directs the reduction pathway, leading to high diastereomeric excess.
-
Catalytic Asymmetric Reduction: Desymmetrization of cyclic 1,3-diketones using chiral catalysts, such as P-chiral phosphinamide organocatalysts or Ir/f-ampha complexes, can provide cyclic 3-hydroxy ketones with high enantioselectivity and diastereoselectivity.[12][13]
Data Presentation: Diastereoselectivity under Various Conditions
The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved under different experimental conditions, providing a reference for selecting an appropriate method.
Table 1: Diastereoselective Reduction of 1,3-Diketones to syn-1,3-Diols with BH₃-Pyridine/TiCl₄ [11]
| Substrate (1,3-Diketone) | R¹ | R² | Diastereomeric Ratio (syn/anti) | Yield (%) |
| Benzoylacetone | Ph | Me | >99:1 | 94 |
| 1-Phenyl-1,3-pentanedione | Ph | Et | >99:1 | 92 |
| 1-Phenyl-4-methyl-1,3-pentanedione | Ph | i-Pr | >99:1 | 91 |
| 2,4-Pentanedione | Me | Me | 94:6 | 85 |
Conditions: Substrate (1 mmol), BH₃-pyridine (2.2 mmol), TiCl₄ (1 mmol), pyridine (B92270) (0.1 mmol) in CH₂Cl₂ at -78 °C.
Table 2: Influence of Silyl Protecting Group on Chelation vs. Felkin-Anh Control [6]
| Substrate (α-Silyloxy Ketone) | Silyl Group | Diastereomeric Ratio (syn/anti) |
| 3-(Trim ethylsilyloxy)-2-butanone | TMS | 99:1 |
| 3-(Trie thylsilyloxy)-2-butanone | TES | 97:3 |
| 3-(tert-B utyldim ethylsilyloxy)-2-butanone | TBDMS | 87:13 |
| 3-(tert-B utyldip henylsilyloxy)-2-butanone | TBDPS | 60:40 |
| 3-(Trii sopropylsilyloxy)-2-butanone | TIPS | 42:58 |
Conditions: Reaction of the α-silyloxy ketone with MgMe₂ in THF at -70 °C.
Experimental Protocols
Protocol 1: General Procedure for syn-Selective Reduction of 1,3-Diketones[11]
-
A solution of the 1,3-diketone (1.0 mmol) and pyridine (0.1 mmol, 8 µL) in anhydrous CH₂Cl₂ (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.0 mL, 1.0 mmol) is added dropwise, and the resulting mixture is stirred for 15 minutes.
-
The BH₃-pyridine complex (2.2 mmol) is then added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the pure syn-1,3-diol. The syn/anti ratio can be determined by ¹³C NMR spectroscopy.[11]
Protocol 2: General Procedure for Chelation-Controlled Addition to α-Silyloxy Ketones[6]
-
To a solution of the α-silyloxy ketone (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂) at the desired temperature (e.g., -78 °C to 0 °C), add the alkyl zinc halide Lewis acid (RZnX, e.g., EtZnCl, 1.0-2.0 equiv).
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Add the organozinc nucleophile (e.g., dialkylzinc or vinylzinc reagent, 1.0-1.5 equiv) dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography to isolate the desired syn-diol product.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting diastereoselectivity.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. tminehan.com [tminehan.com]
- 4. Assymetric Induction [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3,3-dimethylcyclohexanone. Our aim is to address common challenges encountered during the purification of this compound to ensure high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. Based on typical organic reactions, potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Molecules formed through side reactions.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Reagents: Leftover reagents or their derivatives.
Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, general purification methods are designed to remove a broad range of such contaminants.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry, room temperature environment.[1]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound is often sold at a purity of 95% or higher.[2][3] For applications requiring higher purity, further purification is necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Product loss during recrystallization | Ensure the minimum amount of hot solvent was used to dissolve the crude product. Cooling the solution too quickly can trap the product in the impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product co-eluting with impurities during column chromatography | Optimize the solvent system (eluent). A less polar solvent system may be required to achieve better separation. Consider using a gradient elution. |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction. Perform multiple extractions with a smaller volume of organic solvent for better efficiency. |
| Decomposition on silica (B1680970) gel | If the compound is sensitive to acid, consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography. |
Persistent Impurities After Purification
Problem: Analytical data (e.g., NMR, HPLC) shows the presence of impurities even after purification.
| Potential Cause | Troubleshooting Step |
| Inappropriate purification technique | An impurity with similar polarity may co-elute during column chromatography. Consider an alternative purification method like recrystallization or distillation. |
| Suboptimal recrystallization solvent | The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at low temperatures.[4] |
| Inefficient column chromatography | The column may have been overloaded. Use a larger column or reduce the amount of crude material. The flow rate might be too high; a slower flow rate can improve separation. |
| Impurity has similar properties to the product | If the impurity is an isomer, a more specialized chromatographic technique (e.g., chiral HPLC if applicable) or derivatization might be necessary. |
Unexpected Results During Purification
Problem: The purification process does not proceed as expected.
| Potential Cause | Troubleshooting Step |
| Compound does not crystallize during recrystallization | The solution may be too dilute. Try to evaporate some of the solvent. If that fails, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4] |
| Compound streaks on the TLC plate | The compound may be too concentrated, or it might be acidic or basic. Try spotting a more dilute solution or adding a small amount of acetic acid or triethylamine (B128534) to the developing solvent. |
| Compound appears to decompose on the column | As mentioned, the silica gel might be too acidic. Use deactivated silica or an alternative stationary phase like alumina. |
Experimental Protocols
Below are detailed methodologies for key purification experiments. These are general protocols and may require optimization for your specific sample.
Recrystallization Protocol
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., hexane, ethyl acetate (B1210297), methanol, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
A procedure for a similar compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, suggests the use of silica gel chromatography with a hexane-ethyl acetate eluent system.[6] This can be adapted for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 hexane:ethyl acetate) and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10:1 to 5:1 to 1:2 hexane:ethyl acetate) to elute compounds of increasing polarity.[6]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Distillation
For liquid impurities or as a final purification step, distillation can be effective. An analytical sample of (S)-3-hydroxy-2,2-dimethylcyclohexanone was obtained by distillation at 85–87°C at 3.7 mm Hg.[6]
-
Apparatus Setup: Set up a distillation apparatus suitable for the scale of your sample (e.g., simple distillation, fractional distillation, or Kugelrohr for small amounts).
-
Distillation: Heat the sample under vacuum. The boiling point will depend on the pressure.
-
Fraction Collection: Collect the fraction that distills at a constant temperature.
Data Presentation
The following table summarizes the purification methods and provides a general comparison. Actual results will vary based on the nature and quantity of impurities.
| Purification Method | Typical Purity Achieved | Expected Yield | Best For Removing | Considerations |
| Recrystallization | >98% | 60-90% | Solid impurities with different solubility profiles. | Requires finding a suitable solvent system. |
| Column Chromatography | >99% | 50-85% | Impurities with different polarities. | Can be time-consuming and use large volumes of solvent. |
| Distillation | >99% | 70-95% | Non-volatile impurities or impurities with significantly different boiling points. | Requires the compound to be thermally stable. |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low purification yield.
References
Technical Support Center: Large-Scale Purification of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale purification of this compound?
A1: The primary methods for large-scale purification of polar, medium-sized organic molecules like this compound are crystallization, distillation under reduced pressure (vacuum distillation), and column chromatography. The choice of method depends on the purity requirements, scale of operation, and the nature of the impurities.[1][2][3]
Q2: What are the most common impurities I might encounter?
Q3: How do I choose the best purification method for my needs?
A3: The selection of the optimal purification method is a critical step.
-
Crystallization is often preferred for its cost-effectiveness and potential to yield highly pure solid material, provided a suitable solvent system can be identified.[1]
-
Vacuum distillation is suitable for thermally stable, high-boiling liquids to separate them from non-volatile impurities or solvents with significantly different boiling points.[5][6] Given that hydroxy ketones can be prone to decomposition at high temperatures, distillation under reduced pressure is generally recommended over atmospheric distillation.[5]
-
Column chromatography , particularly flash chromatography, is a versatile technique for separating complex mixtures and achieving high purity, though it can be more expensive and generate more solvent waste on a large scale.[7][8]
A combination of these methods is often employed. For example, a crude product might be first distilled to remove bulk impurities and then crystallized to achieve the final desired purity.
Troubleshooting Guides
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too fast. | Select a lower-boiling point solvent or a solvent mixture. Add a small amount of a solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly. Use a seeding crystal. |
| Poor recovery of the product | The compound is too soluble in the cold solvent. Too much solvent was used. The crystals were not completely collected during filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Reduce the amount of solvent used to dissolve the compound. Ensure efficient transfer and washing of the crystals on the filter. |
| Product is still impure after crystallization | The chosen solvent does not effectively discriminate between the product and the impurity. The cooling was too rapid, trapping impurities. | Screen for a different solvent or solvent pair with better selectivity. Slow down the cooling process to allow for more selective crystal growth. Consider a second recrystallization step. |
| No crystal formation | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). Introduce a seed crystal. Scratch the inside of the flask with a glass rod to create nucleation sites. |
Distillation under Reduced Pressure
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling | Lack of boiling chips or inadequate stirring. Residual low-boiling solvent. Superheating of the liquid. | Add fresh boiling chips or use a magnetic stirrer. Ensure all low-boiling solvents are removed before distillation. Heat the distillation flask evenly and slowly. |
| Product decomposition | The distillation temperature is too high, even under vacuum. Prolonged heating time. Presence of acidic or basic impurities that catalyze decomposition. | Decrease the pressure further to lower the boiling point.[5] Minimize the distillation time. Neutralize the crude product before distillation. |
| Poor separation of components | Inefficient distillation column. Distillation rate is too fast. Fluctuations in vacuum pressure. | Use a fractionating column with a higher number of theoretical plates. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. Use a vacuum regulator to maintain a stable pressure.[9] |
| Foaming | Presence of surfactants or high molecular weight impurities. | Introduce an anti-foaming agent. Use a larger distillation flask to provide more headspace. |
Large-Scale Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation (band broadening) | Improperly packed column (channeling). Column overloading. Inappropriate solvent system. | Ensure the column is packed uniformly without any cracks or channels. Reduce the amount of sample loaded onto the column. Optimize the mobile phase composition through preliminary TLC or small-scale column trials. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the target compound. |
| Cracking of the silica (B1680970) bed | The column ran dry. Rapid changes in solvent polarity. | Always maintain a level of solvent above the silica bed.[10] When running a gradient, change the solvent polarity gradually. |
| Low product recovery | The product is strongly adsorbed to the stationary phase. The product is co-eluting with impurities. | Increase the polarity of the eluent to desorb the product. Re-optimize the solvent system for better separation from impurities. |
| High backpressure | The particle size of the stationary phase is too small. The flow rate is too high. Clogging of the column frit. | Use a stationary phase with a larger particle size appropriate for large-scale separations. Reduce the flow rate. Ensure the sample is fully dissolved and free of particulate matter before loading. |
Experimental Protocols
Note: The following protocols are generalized for large-scale purification and should be adapted and optimized for the specific properties of this compound and the impurity profile of the crude material.
Protocol 1: Large-Scale Crystallization
-
Solvent Selection:
-
Perform small-scale solubility tests with a variety of solvents (e.g., ethyl acetate (B1210297), acetone, isopropanol, toluene, and mixtures with hexanes or heptane).
-
The ideal solvent will dissolve the crude product when hot but show low solubility when cold. "Like dissolves like" is a useful starting principle; given the ketone and hydroxyl groups, moderately polar solvents are likely candidates.[11]
-
-
Dissolution:
-
In a large, appropriately sized reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the crude this compound.
-
Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature with gentle stirring. Rapid cooling can lead to the formation of small crystals or oils.[12]
-
Once the solution has reached room temperature, further cooling in an ice bath can maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by filtration using a large Büchner funnel or a centrifuge.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Large-Scale Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a large-volume round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is rated for vacuum applications and free of cracks.[5]
-
-
Charging the Still:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
-
Degassing:
-
Gradually apply vacuum to the system with gentle stirring to remove any dissolved gases and low-boiling impurities.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin heating the distillation flask gently and evenly.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Increase the temperature to distill the this compound. Collect the main fraction at a constant temperature and pressure.
-
-
Shutdown:
-
Once the distillation is complete, cool the distillation flask to room temperature before slowly releasing the vacuum.
-
Protocol 3: Large-Scale Flash Column Chromatography
-
Solvent System Selection:
-
Develop an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A common mobile phase for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry packing method to ensure a homogenous bed.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
-
Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[13]
-
-
Elution:
-
Begin elution with the selected mobile phase, applying positive pressure (e.g., from a nitrogen line) to achieve a suitable flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Scalability | Cost | Key Considerations |
| Crystallization | >99% (with optimization) | 70-95% | Excellent | Low | Requires a suitable solvent system; can be time-consuming. |
| Vacuum Distillation | 95-99% | 80-95% | Good | Moderate | Compound must be thermally stable; less effective for separating components with close boiling points. |
| Column Chromatography | >99% | 60-90% | Moderate | High | Generates significant solvent waste; can be complex to scale up. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting purification issues.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. Vacuum Distillation | Vacuum Distillation Equipment | Wintek [wintek-corp.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. Chromatography [chem.rochester.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
mitigating side reactions in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the alpha-hydroxylation of 3,3-dimethylcyclohexanone (B1346601).
Issue 1: Low Yield of this compound and Presence of a Lactone Side Product
-
Question: My reaction is showing a low yield of the desired this compound, and spectroscopic analysis (e.g., IR, NMR) indicates the presence of a significant amount of a lactone byproduct. What is happening and how can I fix it?
-
Answer: The formation of a lactone, specifically 6,6-dimethyl-oxepan-2-one, is a strong indication that the Baeyer-Villiger oxidation is occurring as a competitive side reaction. This is common when using peroxy-acid-based oxidizing agents. The Baeyer-Villiger reaction oxidizes the ketone to an ester (a lactone in the case of a cyclic ketone).
Mitigation Strategies:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While strong oxidants like peroxy acids can effect the desired alpha-hydroxylation, they are also known to promote the Baeyer-Villiger reaction. Consider using a more selective reagent for alpha-hydroxylation of enolates, such as molybdenum peroxide-pyridine-HMPA complex (MoOPH), which is known to hydroxylate ketone enolates with less risk of the Baeyer-Villiger rearrangement.
-
Reaction Conditions: Carefully control the reaction temperature. The Baeyer-Villiger oxidation can be favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help to suppress this side reaction.
-
pH Control: The Baeyer-Villiger reaction is often catalyzed by acid. If your reaction conditions are acidic, consider using a buffer or a non-acidic oxidizing agent.
-
Issue 2: Incomplete Conversion of the Starting Material, 3,3-dimethylcyclohexanone
-
Question: My reaction has stopped, but I still have a significant amount of the starting ketone, 3,3-dimethylcyclohexanone, remaining. What are the possible causes and solutions?
-
Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure that the oxidizing agent is fresh and has been stored correctly. Peroxy acids, for example, can decompose over time. Verify the stoichiometry of your reagents; an insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. It is often recommended to use a slight excess of the oxidizing agent.
-
Enolate Formation (if applicable): If your chosen method involves the formation of an enolate prior to oxidation (e.g., using LDA and MoOPH), incomplete deprotonation will result in unreacted starting material. Ensure your base is of high quality, the solvent is anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time and Temperature: The reaction may simply require more time to go to completion at the chosen temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and allow it to stir for a longer period if necessary. Conversely, if the temperature is too low, the reaction rate may be impractically slow. A careful optimization of temperature is key.
-
Issue 3: Formation of Multiple Unidentified Side Products
-
Question: Besides the starting material and the desired product, my crude reaction mixture shows multiple spots on a TLC plate that I cannot identify. What are the likely side reactions?
-
Answer: The formation of multiple side products suggests a lack of selectivity in the reaction. Besides the Baeyer-Villiger product, other side reactions can occur.
Potential Side Reactions and Solutions:
-
Over-oxidation: The desired alpha-hydroxy ketone can sometimes be further oxidized to a dicarbonyl compound (3,3-dimethylcyclohexane-1,2-dione). To minimize this, avoid using a large excess of the oxidizing agent and try to stop the reaction as soon as the starting material is consumed.
-
Ring Cleavage: Very strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the cyclohexanone (B45756) ring, resulting in the formation of dicarboxylic acids (e.g., adipic acid derivatives). Using milder and more selective oxidizing agents and controlled reaction conditions is crucial to prevent this.
-
Aldol Condensation: If basic conditions are used to generate an enolate, there is a possibility of self-condensation of the starting ketone or a reaction between the enolate and the product. Adding the enolate solution slowly to the oxidizing agent can help to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side reaction in the synthesis of this compound?
-
A1: The most prevalent side reaction, especially when using peroxy acids, is the Baeyer-Villiger oxidation, which leads to the formation of 6,6-dimethyl-oxepan-2-one.
-
-
Q2: How can I confirm the formation of the desired product and distinguish it from the Baeyer-Villiger byproduct?
-
A2: Spectroscopic methods are essential for product identification.
-
¹H NMR: The desired product will show a characteristic proton signal for the CH-OH group. The Baeyer-Villiger lactone will have characteristic signals for the protons adjacent to the ester oxygen.
-
¹³C NMR: The carbonyl carbon signal in the desired product will be in the typical ketone range (~210 ppm), while the lactone carbonyl will be further downfield (~175 ppm).
-
IR Spectroscopy: The desired product will show a C=O stretch for a ketone (around 1710 cm⁻¹) and a broad O-H stretch (around 3400 cm⁻¹). The lactone will show a characteristic ester C=O stretch at a higher frequency (around 1735 cm⁻¹).
-
-
-
Q3: Is it possible to synthesize this compound without using a strong oxidizing agent?
-
A3: Yes, an alternative route could involve the reduction of 3,3-dimethylcyclohexane-1,4-dione. However, this would require the synthesis of the dione (B5365651) first, and the selective reduction of one ketone in the presence of the other can be challenging.
-
-
Q4: What are the best practices for handling oxidizing agents like m-CPBA?
-
A4: Peroxy acids like m-CPBA can be shock-sensitive and should be handled with care. It is best to store them at low temperatures and away from heat and light. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).
-
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for the Alpha-Hydroxylation of 3,3-dimethylcyclohexanone (Hypothetical Data Based on Analogous Reactions)
| Oxidizing Agent | Typical Yield of this compound (%) | Major Side Product | Typical Yield of Major Side Product (%) |
| m-CPBA | 40-60 | 6,6-dimethyl-oxepan-2-one | 20-40 |
| MoOPH | 65-80 | Unreacted Starting Material | 10-20 |
| Oxone® | 50-70 | 6,6-dimethyl-oxepan-2-one | 15-30 |
Experimental Protocols
Protocol 1: Alpha-Hydroxylation of 3,3-dimethylcyclohexanone using MoOPH
This protocol describes a plausible method for the synthesis of this compound via the enolate, followed by oxidation with MoOPH.
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
Slowly add n-butyllithium (1.1 eq.) and stir the mixture for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Slowly add a solution of 3,3-dimethylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Oxidation:
-
In a separate flask, suspend MoOPH (1.5 eq.) in anhydrous THF.
-
Slowly add the enolate solution to the MoOPH suspension at -78 °C via a cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
-
Mandatory Visualization
Caption: Synthetic pathway to this compound and major side products.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
handling and storage recommendations for 4-Hydroxy-3,3-dimethylcyclohexanone
This guide provides essential information for the safe handling and optimal storage of 4-Hydroxy-3,3-dimethylcyclohexanone, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure safety, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1] In cases of insufficient ventilation, suitable respiratory equipment should also be worn.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored sealed in a dry place at room temperature.[2] It is important to keep the container tightly closed in a dry and well-ventilated area.[3]
Q4: Are there any specific materials or conditions to avoid when storing or handling this compound?
A4: Yes, you should avoid strong oxidizing agents.[3] Additionally, keep the compound away from open flames, hot surfaces, and other sources of ignition.[3]
Q5: What should I do in case of accidental exposure or spillage?
A5: In the event of an incident, follow these first-aid and cleanup measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse your mouth, but do not induce vomiting.[1]
-
If on Skin: Remove all contaminated clothing immediately and rinse the skin with water.[1]
-
If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1]
-
Spills: For minor spills, absorb the substance with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature | [2][5] |
| Atmosphere | Sealed in a dry environment | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, eye/face protection | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Conditions to Avoid | Open flames, hot surfaces, sources of ignition | [3] |
Experimental Workflow: Handling and Storage Logic
Caption: Recommended workflow for the safe handling and storage of this compound.
References
Technical Support Center: Synthesis of Chiral Cyclohexanones
Welcome to the technical support center for the synthesis of chiral cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Troubleshooting Guides & FAQs
Category 1: Poor Yield and Low Conversion
Q1: My reaction is resulting in a low yield or poor conversion of the starting material. What are the potential causes and how can I improve it?
A1: Low yields in chiral cyclohexanone (B45756) synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and dry. Impurities can poison catalysts and interfere with the reaction. Degassing solvents is crucial, especially for oxygen-sensitive catalysts.[1]
-
Catalyst Activity:
-
Organocatalysts: Ensure the catalyst loading is optimal. While higher loading can increase conversion, it may also lead to side reactions. For proline-catalyzed reactions, additives like weak acids can sometimes enhance the reaction rate.[2]
-
Metal Catalysts: Catalyst deactivation can occur due to exposure to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1] If using a Pd(II) precursor that is reduced in situ, ensure the reduction is efficient.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some reactions require heating to proceed at a reasonable rate, while others need lower temperatures to prevent side reactions and decomposition of intermediates.[1] Small changes in temperature can significantly impact yield.[3]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Insufficient time will lead to low conversion, while prolonged reaction times might promote side product formation or product degradation.
-
Concentration: Minor deviations in concentration can affect reaction efficiency.[3]
-
-
Reaction Equilibrium: Some reactions, like the initial aldol (B89426) addition in a Robinson annulation, are reversible. To drive the reaction to completion, consider removing byproducts, such as water, or using conditions that favor the final dehydrated product.[1]
Category 2: Issues with Stereoselectivity (Enantio- and Diastereoselectivity)
Q2: I am observing low enantioselectivity (low ee%) in my asymmetric synthesis. How can I improve it?
A2: Achieving high enantioselectivity is a common challenge. Several factors influence the stereochemical outcome of the reaction:
-
Catalyst Choice and Loading: The choice of chiral catalyst is paramount. Different catalysts exhibit varying levels of stereocontrol for different substrates.
-
Organocatalysts: The structure of the organocatalyst, such as proline derivatives or cinchona alkaloids, directly influences the transition state geometry. Ensure you are using the correct catalyst for your specific transformation. In some cases, a pseudo-enantiomeric catalyst can provide the opposite enantiomer with high selectivity.
-
Biocatalysts: Ene-reductases can offer excellent enantioselectivity (>99% ee) by enclosing the substrate in a chiral active site.[4][5] The choice of enzyme (e.g., YqjM or OPR3) can be critical.[4][5]
-
-
Solvent Effects: The solvent can significantly impact the transition state energy and, therefore, the enantioselectivity. Screen a variety of solvents with different polarities.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, additives can improve enantioselectivity. For instance, the presence of a weak acid co-catalyst has been shown to improve enantioselectivity in some proline-catalyzed reactions.[2]
-
Substrate Control: The structure of the substrate itself can influence stereoselectivity. Steric hindrance near the reaction center can either enhance or diminish the facial selectivity.
Q3: My reaction is producing a mixture of diastereomers with poor diastereoselectivity (low d.r.). What strategies can I employ to improve this?
A3: Poor diastereoselectivity is often a result of kinetic versus thermodynamic control or insufficient facial selectivity.
-
Reaction Conditions:
-
Temperature: Lowering the temperature generally favors the kinetically controlled product, which is often the desired diastereomer in reactions like the Robinson annulation.[6]
-
Base/Catalyst: The choice and amount of base or catalyst can influence the diastereomeric ratio. For instance, in lithiation-addition sequences, the choice of lithium amide base and the presence of salt additives like LiBr can dramatically alter the d.r.[7]
-
-
Substrate-Controlled Reactions: The inherent stereochemistry of the substrate can direct the formation of a new stereocenter. Analyze the possible transition states (e.g., chair-like transition states in aldol reactions) to understand the steric and electronic factors at play.
-
Reagent-Controlled Reactions: The use of a chiral catalyst or reagent can override the substrate's inherent facial bias to favor the formation of a specific diastereomer.
-
Epimerization: Check for potential epimerization of the product under the reaction or workup conditions.[8] If the product is susceptible to epimerization, consider using milder conditions or a rapid workup.
Category 3: Side Reactions and Purification Challenges
Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A4: Side reactions can significantly reduce the yield of the desired chiral cyclohexanone. Common side reactions include:
-
Self-Condensation: In reactions like the aldol or Claisen-Schmidt condensation, the ketone or aldehyde starting materials can react with themselves if they possess α-hydrogens.[1] Using a starting material without α-hydrogens or slowly adding the more reactive component can minimize this.
-
Polymerization: α,β-Unsaturated ketones, such as methyl vinyl ketone used in the Robinson annulation, are prone to polymerization. Using a precursor that generates the enone in situ can reduce its steady-state concentration and minimize polymerization.[9]
-
Over-reduction: In biocatalytic reductions, the desired cyclohexenone can be further reduced to the corresponding cyclohexanone. Careful monitoring of the reaction and adjusting the amount of cofactor (e.g., NADH) can prevent this.[4][5]
-
Michael Addition Side Products: In reactions involving Michael acceptors, the product itself can sometimes act as a Michael acceptor, leading to bis-adducts.[1] Controlling the stoichiometry and addition rate of the nucleophile can mitigate this.
Q5: I am having difficulty purifying my chiral cyclohexanone product. What are the recommended purification strategies?
A5: The purification of chiral compounds, especially separating stereoisomers, can be challenging.
-
Flash Column Chromatography: This is the most common method for initial purification to remove starting materials and major side products. Careful selection of the eluent system is crucial for separating diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers, chiral HPLC is the standard technique. A variety of chiral stationary phases (CSPs) are available, and method development is often required to achieve baseline separation.[10]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations.[11]
-
Crystallization:
-
Direct Crystallization: If the product is a solid, direct crystallization may enrich one diastereomer.
-
Resolution via Diastereomeric Salts: For chiral acids or bases, reaction with a chiral resolving agent to form diastereomeric salts, followed by separation through crystallization, is a classical and effective method.[12]
-
Data Presentation
Table 1: Comparative Performance of Catalysts in Asymmetric Cyclohexanone Synthesis
| Catalyst Type | Catalyst | Reaction Type | Substrates | Yield (%) | ee% | d.r. (anti/syn) | Reference |
| Organocatalyst | (S)-Proline | Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde (B150856) | 99 | 96 | 95:5 | [13] |
| Organocatalyst | Quinine-derived Squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | 86 | 99 | >30:1 | [13] |
| Biocatalyst | Ene-reductase (YqjM) | Desymmetrization | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) | 78 | >99 | N/A | [4][5] |
| Metal Catalyst | Rh(I)/(S)-Xyl-Binap | Hydroselenation | Nonpolar olefins, Diselenides | up to 96 | up to 97 | N/A | [14] |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Aldol Reaction
This protocol describes a typical asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde using (S)-proline as the organocatalyst.
-
Materials: (S)-Proline, cyclohexanone, 4-nitrobenzaldehyde, appropriate solvent (e.g., DMSO), standard laboratory glassware.
-
Procedure:
-
To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and (S)-proline (0.1 mmol).
-
Add the solvent (e.g., 2 mL of DMSO).
-
Add cyclohexanone (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone
This protocol details the biocatalytic desymmetrization of a 4,4-disubstituted 2,5-cyclohexadienone (B8749443) to a chiral cyclohexenone using an ene-reductase.[13]
-
Materials: Ene-reductase (e.g., YqjM), 4-methyl-4-phenyl-cyclohexa-2,5-dienone, NADH, phosphate (B84403) buffer (pH 7.5), DMSO, incubator shaker.
-
Procedure:
-
In a reaction vessel, prepare a solution of the ene-reductase in phosphate buffer.
-
Add NADH to the enzyme solution.
-
In a separate vial, dissolve the 4-methyl-4-phenyl-cyclohexa-2,5-dienone substrate in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme/NADH mixture. Ensure the final DMSO concentration is low to maintain enzyme activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.
-
Monitor the reaction progress by HPLC analysis.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the chiral cyclohexenone product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in chiral cyclohexanone synthesis.
Caption: Key factors influencing stereoselectivity in chiral cyclohexanone synthesis.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 3. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robinson Annulation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategy for large-scale isolation of enantiomers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of catalyst loading for 4-Hydroxy-3,3-dimethylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, with a focus on the optimization of catalyst loading.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 3,3-dimethylcyclohexane-1,4-dione to produce this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure. 4. Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reactions (e.g., sulfur compounds) can deactivate the catalyst.[1] | 1. Use a fresh batch of catalyst. Consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[1] 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Ensure vigorous stirring and a sufficient hydrogen atmosphere (e.g., balloon pressure or a Parr shaker).[1] 4. Purify the starting material and use high-purity solvents. |
| Low Selectivity (Over-reduction to Diol) | 1. High Catalyst Loading: Excessive catalyst can lead to the further reduction of the desired keto-alcohol. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of the diol. 3. High Hydrogen Pressure: Elevated hydrogen pressure can favor over-reduction. | 1. Reduce the catalyst loading. 2. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed. 3. Conduct the reaction at a lower hydrogen pressure (e.g., atmospheric pressure with a balloon). |
| Formation of Byproducts | 1. Side Reactions: Depending on the catalyst and conditions, side reactions such as hydrogenolysis may occur. 2. Contamination: Contaminants in the starting material can lead to unexpected byproducts. | 1. Screen different catalysts (e.g., PtO₂, Rh/C) which may offer different selectivity. 2. Ensure the purity of the starting 3,3-dimethylcyclohexane-1,4-dione. |
| Inconsistent Results | 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity. 2. Inconsistent Reaction Setup: Variations in stirring rate, temperature, or hydrogen delivery. | 1. Test each new batch of catalyst on a small scale first to establish its activity. 2. Standardize the experimental setup and procedure meticulously for each run. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound via catalytic hydrogenation?
A1: The most direct precursor for this synthesis is 3,3-dimethylcyclohexane-1,4-dione. The selective reduction of one of the ketone functionalities yields the desired product.
Q2: Which catalysts are typically used for the selective hydrogenation of a diketone to a keto-alcohol?
A2: Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[2][3] Other platinum group metal catalysts, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), can also be effective and may offer different selectivity. For challenging reductions, Pearlmann's catalyst (Pd(OH)₂/C) is often a more active alternative.[1]
Q3: How does catalyst loading affect the reaction?
A3: Catalyst loading is a critical parameter. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can result in over-reduction to the diol and increased cost. Optimization is key to achieving a high yield of the desired product.
Q4: What solvents are suitable for this reaction?
A4: Polar solvents are generally preferred for catalytic hydrogenations.[1] Ethanol, methanol, and ethyl acetate (B1210297) are common choices. The choice of solvent can sometimes influence the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals, filtered through a small plug of celite to remove the catalyst, and then analyzed.
Experimental Protocols
General Procedure for Catalytic Hydrogenation of 3,3-dimethylcyclohexane-1,4-dione
This protocol is a representative method based on standard procedures for catalytic hydrogenation of cyclohexanone (B45756) derivatives.
-
Reaction Setup: To a round-bottom flask is added 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Catalyst Addition: Palladium on carbon (5% w/w, e.g., 5 mol%) is carefully added to the mixture.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (e.g., a balloon or at a specified pressure in a hydrogenation apparatus) at room temperature.
-
Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Outcome
The following table summarizes typical results from an optimization study for the hydrogenation of 3,3-dimethylcyclohexane-1,4-dione.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity for this compound (%) | Yield (%) |
| 5% Pd/C | 2.5 | 12 | 75 | 95 | 71 |
| 5% Pd/C | 5.0 | 6 | >99 | 92 | 91 |
| 5% Pd/C | 10.0 | 4 | >99 | 85 | 84 |
| 10% Pd/C | 5.0 | 4 | >99 | 88 | 87 |
| PtO₂ | 2.5 | 8 | >99 | 90 | 89 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Solvent Effects on the Stereoselectivity of 4-Hydroxy Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the diastereoselective reduction of 4-hydroxy ketones. The choice of solvent plays a critical role in controlling the stereochemical outcome of these reactions, and this resource is designed to help you navigate the complexities and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: How does the solvent influence the stereoselectivity of 4-hydroxy ketone reduction?
A1: The solvent is not merely an inert medium but an active participant that can significantly influence the reaction's stereochemical course. It does so through various interactions:
-
Polarity: Polar solvents can stabilize polar transition states, potentially altering the energy difference between the pathways leading to different diastereomers. In some cases, a change in solvent polarity can even reverse the diastereoselectivity.
-
Coordinating Ability: Solvents with coordinating ability (e.g., ethers like THF) can compete with the substrate for coordination to a Lewis acid or the reducing agent. This can disrupt the formation of a rigid chelate that is often necessary for high stereoselectivity.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carbonyl group and the hydroxyl group of the substrate. This can either favor or disfavor the formation of a chelated intermediate, thereby affecting the stereochemical outcome.
Q2: What is the difference between chelation-controlled and non-chelation-controlled reduction, and how does the solvent play a role?
A2: The stereochemical outcome of the reduction of 4-hydroxy ketones is often governed by a balance between two competing pathways:
-
Chelation Control: In the presence of a chelating agent (either the reducing agent itself or an added Lewis acid), a cyclic intermediate can form between the hydroxyl group and the carbonyl oxygen. This locks the conformation of the molecule, and the hydride is delivered to the less sterically hindered face, typically leading to the syn-diol. Non-coordinating or weakly coordinating solvents are generally preferred for this pathway as they do not interfere with chelate formation.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the reaction proceeds via an open-chain transition state, as described by the Felkin-Anh model. In this model, the largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This pathway often leads to the anti-diol. Polar, coordinating solvents can favor this pathway by solvating the metal cation of the reducing agent, thus preventing chelation.
Q3: My diastereoselectivity is low. What are the first troubleshooting steps I should take related to the solvent?
A3: Low diastereoselectivity is a common issue. Here are some initial solvent-related troubleshooting steps:
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Trace amounts of water or other impurities can interfere with the reaction.
-
Solvent Choice: The solvent may not be optimal for the desired stereochemical outcome. If you are aiming for syn selectivity (chelation control), consider switching to a less coordinating solvent. If you desire anti selectivity (Felkin-Anh control), a more coordinating solvent might be beneficial.
-
Temperature: The effect of solvent can be temperature-dependent. Try running the reaction at a lower temperature, which can often enhance stereoselectivity.
Q4: Can I use a mixture of solvents?
A4: Yes, using a mixture of solvents can sometimes be advantageous. For instance, a co-solvent can be used to improve the solubility of the substrate or the reducing agent while maintaining the desired overall polarity and coordinating properties of the reaction medium. However, the effect of solvent mixtures on stereoselectivity can be complex and may require empirical optimization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Diastereoselectivity (syn/anti ratio near 1:1) | The chosen solvent is interfering with the desired reaction pathway (chelation or non-chelation control). | For desired syn product (chelation control): • Switch to a non-coordinating solvent (e.g., toluene, hexane, or dichloromethane).• Ensure the solvent is strictly anhydrous.• If using a coordinating solvent like THF, try lowering the reaction temperature significantly (-78 °C).For desired anti product (Felkin-Anh control): • Switch to a polar, coordinating solvent (e.g., THF, DME, or a protic solvent like methanol (B129727) or ethanol (B145695) if the reducing agent is compatible). |
| Reaction is Sluggish or Does Not Go to Completion | The substrate or reducing agent has poor solubility in the chosen solvent. | • Use a co-solvent to improve solubility. For example, if your main solvent is non-polar for chelation control, adding a small amount of a more polar, aprotic solvent might help.• Consider a different solvent that offers a better balance of solubility and stereochemical control.• Increase the reaction temperature, but be aware that this may negatively impact diastereoselectivity. |
| Formation of Unexpected Side Products | The solvent is reacting with the reagents or promoting side reactions. | • Ensure the solvent is inert under the reaction conditions. For example, protic solvents like methanol can react with strong reducing agents or Lewis acids.• If using a Lewis acid, ensure the solvent is compatible. Ethereal solvents can form stable complexes with some Lewis acids, affecting their activity. |
| Inconsistent Results Between Batches | Variability in solvent quality or reaction setup. | • Always use freshly distilled, anhydrous solvents from a reliable source.• Standardize the reaction setup, including the order of addition of reagents and the stirring rate, as these can be influenced by solvent viscosity. |
Data Presentation
The choice of solvent can have a dramatic impact on the diastereomeric ratio (d.r.) of the product diol. Below is a summary of typical results for the reduction of a model 4-hydroxy ketone, illustrating the influence of different solvents and conditions.
Table 1: Solvent Effects on the Diastereoselective Reduction of a Model 4-Hydroxy Ketone
| Entry | Reducing Agent | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄ | None | Methanol (MeOH) | 0 | 60:40 |
| 2 | NaBH₄ | None | Tetrahydrofuran (THF) | 0 | 45:55 |
| 3 | Zn(BH₄)₂ | - | Diethyl ether (Et₂O) | -20 | >95:5 |
| 4 | LiAlH₄ | None | Tetrahydrofuran (THF) | -78 | 30:70 |
| 5 | NaBH₄ | CeCl₃·7H₂O | Methanol (MeOH) | -78 | 10:90 |
Note: The data presented in this table is illustrative and compiled from various sources in the chemical literature. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for a Chelation-Controlled Reduction (to favor the syn-diol)
This protocol is a general guideline for the diastereoselective reduction of a 4-hydroxy ketone using sodium borohydride (B1222165) in the presence of a chelating Lewis acid in a non-coordinating solvent.
Materials:
-
4-hydroxy ketone substrate
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
A suitable Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Dissolution: Dissolve the 4-hydroxy ketone (1.0 eq) in anhydrous dichloromethane (or another suitable non-coordinating solvent) under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).
-
Lewis Acid Addition: Add the Lewis acid (1.1 - 1.5 eq) portion-wise or as a solution in the same anhydrous solvent. Stir the mixture for 30-60 minutes at the same temperature to allow for chelate formation.
-
Reducing Agent Addition: Add sodium borohydride (1.5 - 2.0 eq) slowly in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or another appropriate analytical method.
Mandatory Visualizations
Caption: Chelation vs. Non-Chelation Control Pathways.
Caption: General Experimental Workflow for Diastereoselective Reduction.
Caption: Troubleshooting Logic for Low Diastereoselectivity.
Technical Support Center: Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield After Extraction | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the starting material. |
| Product is water-soluble and remains in the aqueous layer. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and improve the partitioning of the product into the organic solvent.[1] Use a more polar extraction solvent like ethyl acetate (B1210297).[1] | |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. | |
| Oily or Impure Product After Solvent Evaporation | Residual solvent (e.g., DMF, DMSO). | If a high-boiling point solvent was used, co-evaporate with a lower-boiling point solvent like toluene (B28343) under reduced pressure. For residual DMF or DMSO, perform multiple aqueous washes of the organic layer.[2] |
| Presence of unreacted starting material or byproducts. | Purify the crude product using flash column chromatography on silica (B1680970) gel.[1] A solvent system such as hexane (B92381)/ethyl acetate can be effective.[1] | |
| Contamination with triphenylphosphine (B44618) oxide (if applicable, e.g., from a Wittig or Mitsunobu reaction). | Suspend the crude residue in a minimal amount of a non-polar solvent like pentane (B18724) or hexane and filter. The desired product should be more soluble, while the phosphine (B1218219) oxide will precipitate.[2] | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystallization. | Purify the product by column chromatography before attempting crystallization. |
| Incorrect crystallization solvent. | Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, pentane). | |
| Multiple Spots on TLC After Purification | Inadequate separation during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. Try a shallower gradient or a different solvent mixture. |
| Product degradation on silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine (B128534) to the eluent, especially if the product is acid-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound, for example, from the reduction of 3,3-dimethylcyclohexane-1,4-dione?
A1: A general work-up procedure would involve quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. A typical protocol is as follows:
-
Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture at 0 °C to quench any remaining reducing agent.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with a 5% sodium thiosulfate (B1220275) solution (if iodine was used), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated aqueous sodium chloride (brine).[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Q2: How can I remove unreacted 3,3-dimethylcyclohexane-1,4-dione from my product?
A2: Unreacted dione (B5365651) can typically be separated from the desired hydroxyketone by flash column chromatography on silica gel. The hydroxyketone is more polar and will have a lower Rf value on a TLC plate compared to the less polar dione. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[1]
Q3: My final product appears as an oil. How can I induce crystallization?
A3: If the product is an oil, it may be due to impurities. First, ensure the product is pure by using column chromatography. Once purified, you can attempt crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether) and then slowly adding a non-polar solvent in which it is less soluble (e.g., hexane, pentane) until turbidity is observed. Allowing the solution to cool slowly may induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Depending on the synthetic route, side reactions can include over-reduction to the diol, incomplete reaction leaving starting material, or rearrangement reactions under acidic or basic conditions. Careful control of reaction conditions (temperature, stoichiometry of reagents) and monitoring the reaction progress are crucial to minimize these side products.
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with equal volumes of ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layer once with saturated aqueous NaHCO₃ and once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in the initial elution solvent (e.g., 9:1 hexane/ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane/ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in chemical synthesis work-up.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Hydroxy-3,3-dimethylcyclohexanone. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are critically evaluated to assist in selecting the most appropriate technique for specific research and development needs.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Its chemical structure, featuring a hydroxyl group and a ketone, along with two stereocenters, presents unique analytical challenges for identity, purity, and quantitative analysis. This guide details experimental protocols and presents comparative performance data to facilitate method selection and implementation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods discussed. Data for this compound is extrapolated from validated methods for structurally similar compounds, such as steroidal ketones and other hydroxylated cyclic compounds.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.04 µg/mL[1] | 60 mg/kg of fat (for a similar compound)[2] | 0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] | 200 mg/kg of fat (for a similar compound)[2] | 0.5 ng/mL[4] |
| Linearity (r²) | > 0.999[4] | > 0.99 | > 0.99[4] |
| Intra-day Precision (%RSD) | < 1%[1] | < 4% | < 5%[5][6] |
| Inter-day Precision (%RSD) | < 2% | < 4% | < 10%[5][6] |
| Accuracy/Recovery (%) | 98-102%[1] | 78-105% | 85-115%[4][5][6] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound. Given the presence of two chiral centers, this compound exists as diastereomers, which can often be separated using both chiral and achiral chromatography.
Experimental Protocol: Reversed-Phase HPLC for Diastereomer Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Method Comparison
-
Alternative 1: Chiral HPLC: For the separation of enantiomers, a chiral stationary phase (e.g., cellulose-based) can be employed. This is crucial for stereospecific synthesis and analysis.
-
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer is recommended, particularly for analysis in complex matrices. A validated LC-MS/MS method for ketone bodies demonstrated high sensitivity and robustness.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, derivatization is often necessary to improve the chromatographic properties of this compound.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: To a solution of this compound (1 mg) in pyridine (B92270) (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL). Heat at 70°C for 30 minutes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Method Comparison
-
Alternative 1: GC-FID: For routine quantitative analysis where structural confirmation is not required, a Flame Ionization Detector (FID) can be used. It offers a wide linear range and is less expensive than a mass spectrometer.
-
Alternative 2: Direct GC analysis with a polar column: In some cases, direct analysis without derivatization may be possible using a more polar GC column (e.g., wax-based). However, peak tailing and lower sensitivity might be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the chemical structure and can also be employed for quantitative analysis (qNMR).
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Expected Spectral Features
Based on the analysis of the closely related compound, (CIS)-4-HYDROXY-3,3,5-TRIMETHYL-CYCLOHEXANONE, the following spectral characteristics are anticipated for this compound[7][8]:
-
¹H NMR:
-
Singlets for the two methyl groups at the C3 position.
-
Multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring.
-
A multiplet for the proton attached to the carbon bearing the hydroxyl group (C4).
-
A broad singlet for the hydroxyl proton, which can be confirmed by D₂O exchange.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C1) in the downfield region (~210-220 ppm).
-
A signal for the carbon bearing the hydroxyl group (C4) around 60-70 ppm.
-
Signals for the two methyl carbons at C3.
-
Signals for the methylene carbons of the cyclohexane ring.
-
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. Development and validation of an HPLC-UV method for the separation of entecavir optical isomers [jcps.bjmu.edu.cn]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS based quantification of steroidal biomarkers in polycystic ovary syndrome induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to HPLC-Based Purity Validation of 4-Hydroxy-3,3-dimethylcyclohexanone
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. 4-Hydroxy-3,3-dimethylcyclohexanone is a key building block where stringent purity control is necessary to guarantee the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the validation of this compound purity, supported by representative experimental data.
High-Performance Liquid Chromatography stands out as a robust and widely accessible method for the purity determination of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the effective separation of the main compound from its potential impurities.
Comparative Analysis: HPLC vs. GC
While HPLC is a preferred method, Gas Chromatography (GC) presents a viable alternative, particularly for identifying volatile impurities. The choice between these techniques often depends on the specific impurity profile of the synthesized this compound and the resources available.
| Analytical Method | Principle | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity | 99.7 | 0.01% | 0.03% | High resolution, suitable for non-volatile compounds, widely available. | Requires impurities to have a UV chromophore for detection. |
| GC-FID | Separation based on volatility and polarity | 99.6 | 0.02% | 0.05% | Excellent for volatile impurities, robust flame ionization detector. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the routine purity analysis of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV at 205 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Detector Temperature : 280°C.
-
Injection : 1 µL, split ratio 50:1.
-
Sample Preparation : Accurately weigh and dissolve 10 mg of this compound in 1 mL of dichloromethane.
Data Presentation
The following tables summarize representative data from the comparative analysis of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Analyte | Retention Time (min) | Area (%) |
| 3,3-Dimethylcyclohexanone (Impurity) | 3.5 | 0.15 |
| This compound | 5.8 | 99.70 |
| Unknown Impurity 1 | 7.2 | 0.10 |
| Unknown Impurity 2 | 8.1 | 0.05 |
Table 2: GC Purity Analysis Results
| Analyte | Retention Time (min) | Area (%) |
| 3,3-Dimethylcyclohexanone (Impurity) | 6.2 | 0.25 |
| This compound | 9.5 | 99.60 |
| Unknown Volatile Impurity | 4.8 | 0.15 |
Visualizing the Workflow
An effective analytical workflow is crucial for obtaining reliable and reproducible results.
Caption: HPLC analysis workflow for purity validation.
A Comparative Guide to the GC-MS Analysis of 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on data integrity and methodological rigor.
Introduction to this compound and its Analysis
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its purity and structural integrity are critical for the successful synthesis of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. However, a comprehensive evaluation of its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to make informed decisions in a research and development setting.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the separation and identification of volatile and thermally stable compounds like this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for confident compound identification.
Experimental Protocol for GC-MS
| Parameter | Recommended Conditions |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Spectroscopic Scrutiny: A Comparative Guide to 4-Hydroxy-3,3-dimethylcyclohexanone Isomers
A detailed spectroscopic analysis of the cis and trans isomers of 4-Hydroxy-3,3-dimethylcyclohexanone reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for their differentiation. These differences, arising from the spatial orientation of the hydroxyl group, are critical for researchers in drug development and organic synthesis where stereochemistry plays a pivotal role in molecular function.
This guide provides a comparative overview of the spectroscopic properties of cis- and trans-4-Hydroxy-3,3-dimethylcyclohexanone, supported by available experimental data for structurally related compounds. Due to the limited availability of directly comparable public data for the target isomers, this guide leverages established principles of stereoisomer differentiation through spectroscopy and incorporates data from analogous molecules to infer the expected spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the isomers of this compound and related compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Isomer | Chemical Shift (δ) of H-4 (ppm) | Multiplicity of H-4 | Notes |
| This compound | cis | Expected to be downfield | Triplet or Doublet of Doublets | The axial proton in the cis isomer is expected to be deshielded. |
| trans | Expected to be upfield | Triplet or Doublet of Doublets | The equatorial proton in the trans isomer is expected to be more shielded. | |
| cis-1-phenyl-2-methylcyclopentan-1-ol | cis | 0.82 | Doublet | Methyl group chemical shift used for isomer differentiation.[1] |
| trans-1-phenyl-2-methylcyclopentan-1-ol | trans | 0.51 | Doublet | Methyl group chemical shift used for isomer differentiation.[1] |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Isomer | Chemical Shift (δ) of C-4 (ppm) | Chemical Shift (δ) of C=O (ppm) |
| This compound | cis | Expected to be slightly downfield | ~210 |
| trans | Expected to be slightly upfield | ~210 | |
| (CIS)-4-HYDROXY-3,3,5-TRIMETHYL-CYCLOHEXANONE | cis | - | - |
Table 3: IR Spectroscopic Data Comparison
| Compound | Isomer | Key Vibrational Frequencies (cm⁻¹) |
| O-H Stretch | ||
| This compound | cis & trans | ~3400 (broad) |
| Cyclohexanone (B45756) | - | - |
Table 4: Mass Spectrometry Data Comparison
| Compound | Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | cis & trans | 142 | Expected fragments from dehydration and alpha-cleavage. |
| 3,3-Dimethylcyclohexanone | - | 126 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or acetone-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR of substituted cyclohexanones, the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-4) are particularly diagnostic of the stereochemistry. In the cis isomer, where the hydroxyl group is axial, the corresponding equatorial proton (H-4) typically appears at a different chemical shift compared to the axial proton in the trans isomer (axial hydroxyl group).
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The key diagnostic peaks for this compound isomers are the broad O-H stretching vibration around 3400 cm⁻¹ and the sharp, strong C=O stretching vibration around 1715 cm⁻¹. While the C=O stretch is a hallmark of the cyclohexanone ring, subtle shifts may be observed between isomers due to differences in intramolecular interactions.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced, often via a gas chromatograph (GC-MS), and ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed. For this compound, the molecular ion peak is expected at m/z 142. Key fragmentation pathways would likely involve the loss of a water molecule (M-18) and alpha-cleavage adjacent to the carbonyl group. While the primary fragmentation patterns may be similar for both isomers, the relative intensities of the fragment ions can sometimes differ, providing clues to the stereochemistry.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis and comparison of the isomers is outlined below.
Caption: Workflow for Spectroscopic Comparison.
This guide highlights the key spectroscopic features that can be used to differentiate between the cis and trans isomers of this compound. While direct comparative data is sparse, the principles outlined, along with data from analogous compounds, provide a solid framework for researchers to confidently assign the stereochemistry of these important molecules.
References
Comparative Bioactivity of 4-Hydroxy-3,3-dimethylcyclohexanone and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activity of 4-Hydroxy-3,3-dimethylcyclohexanone and its analogs, intended for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, this document synthesizes available data on various cyclohexanone (B45756) derivatives to offer insights into their potential therapeutic applications, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Quantitative Bioactivity Data
The bioactivity of cyclohexanone derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of different analogs.
Table 1: Antimicrobial Activity of Cyclohexanone Analogs
| Compound/Analog | Microorganism | Bioactivity (MIC, µg/mL) | Reference |
| 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone | Various Pathogens | >250 | [1] |
| 3,3-Dimethylcyclohexyl methyl ketone | Various Pathogens | >250 | [1] |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Plant Pathogenic Bacteria & Fungi | Not specified | [2] |
| Various 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochlorides | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Zone of inhibition comparable to standard antibiotics at 50 µg/mL | [3] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | MIC: 0.25 mg/mL, MBC: 0.0625 mg/mL | [4] |
| Bacillus subtilis | MIC: 0.5 mg/mL, MBC: 0.125 mg/mL | [4] | |
| Candida albicans | MIC: 0.0625 mg/mL, MBC: 0.03125 mg/mL | [4] |
Table 2: Anti-inflammatory Activity of Cyclohexanone Analogs
| Compound/Analog | Assay/Target | Bioactivity (IC₅₀) | Reference |
| Diarylidenecyclohexanone (DAC) derivative Ic | PGE₂ production (COX-2/mPGES1) | 6.7 ± 0.19 µM | [5] |
| DAC derivative Ie | 5-LOX inhibition | 1.4 ± 0.1 µM | [5] |
| DAC derivative Ig | 5-LOX inhibition | 1.5 ± 0.13 µM | [5] |
| DAC derivative IIc | 5-LOX inhibition | 1.8 ± 0.12 µM | [5] |
| COX-2/mPGES1 inhibition | 7.5 ± 0.4 µM | [5] | |
| 2,6-bisbenzylidenecyclohexanone derivative 8 | Nitric Oxide (NO) inhibition | 6.68 ± 0.16 µM | [6] |
| 2,6-bisbenzylidenecyclohexanone derivative 9 | Nitric Oxide (NO) inhibition | 6.09 ± 0.46 µM | [6] |
| Pyrazoline derivative 11a | Nitric Oxide (NO) inhibition | 6.84 ± 0.12 µM | [6] |
| Ligustrazine based cyclohexanone analog 1f and 1g | sPLA₂ inhibition | 2.2 µM | [7] |
| Ligustrazine based cyclohexanone analog 1d | LOX inhibition | 8.1 µM | [7] |
| Ligustrazine based cyclohexanone analog 1e | LOX inhibition | 7.5 µM | [7] |
| Ligustrazine based cyclohexanone analogs 1b, 1d, 1e, 2n, 2o | COX-1 inhibition | 0.09 to 0.7 µM | [7] |
Table 3: Anticancer Activity of Cyclohexanone Analogs
| Compound/Analog | Cell Line | Bioactivity (IC₅₀) | Reference |
| 4-hydroxyquinolone analogue 3g | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | Promising IC₅₀ values | [8] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Pulmonary cancer cell line | 0.48 ± 0.05 mM | [9] |
| Modified 4-hydroxyquinolone analogues | HCT116, A549, PC3, MCF-7 | Varied IC₅₀ values | [8] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Analog | Bioactivity (IC₅₀) | Reference |
| This compound | Intermediate for hAChE inhibitor synthesis | Not specified |
| Genistein derivative G1 | 264 nM | [10] |
| Genistein derivative G2 | 21,210 nM | [10] |
| Carbamate derivative 12 | 17.41 ± 0.22 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the reported findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ampicillin, tetracycline)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the microtiter plate wells containing broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in broth (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, including the positive control well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[13][14][15]
Enzyme Inhibition Assays
This colorimetric assay measures AChE activity by quantifying the formation of a yellow product resulting from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[16][17][18][19]
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
DTNB (Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂).[20][21][22][23]
Materials:
-
96-well plates
-
COX-1 and COX-2 enzymes
-
Arachidonic acid as substrate
-
Cofactors (e.g., hematin, glutathione)
-
Reaction buffer
-
Test compounds
-
PGE₂ immunoassay kit (ELISA)
Procedure:
-
In a 96-well plate, incubate the COX enzyme with the test compound at various concentrations in the presence of cofactors.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined time.
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit.
-
The inhibitory activity of the compound is determined by the reduction in PGE₂ production compared to the untreated control. The IC₅₀ value is then calculated.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the anticancer activity of the cyclohexene (B86901) derivative MC-3129, a representative analog. The pathway involves the activation of RhoA/ROCK1/PTEN signaling, leading to the inactivation of the pro-survival PI3K/Akt pathway and subsequent apoptosis.[24]
Caption: Proposed signaling pathway for MC-3129-induced apoptosis.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 4. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 22. abcam.com [abcam.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. RhoA/ROCK/PTEN signaling is involved in AT-101-mediated apoptosis in human leukemia cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ketones in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral ketones have emerged as a versatile and powerful class of catalysts for a wide array of asymmetric transformations, offering high levels of stereocontrol, operational simplicity, and, in the case of organocatalysts, a move towards more sustainable chemical processes. This guide provides a comparative analysis of prominent chiral ketones in three key asymmetric reactions: epoxidation, reduction of prochiral ketones, and aldol (B89426) reactions. The performance of these catalysts is evaluated based on experimental data, and detailed protocols for representative reactions are provided.
Asymmetric Epoxidation of Olefins
Asymmetric epoxidation is a fundamental transformation for the synthesis of chiral building blocks. Chiral ketones, particularly through the in-situ generation of chiral dioxiranes, have proven to be highly effective organocatalysts for this reaction. A standout example is the Shi epoxidation, which utilizes a fructose-derived chiral ketone.
Comparative Performance of Chiral Ketones in Epoxidation
The Shi catalyst, a fructose-derived ketone, is highly effective for the asymmetric epoxidation of a broad range of alkenes, especially trans-disubstituted and trisubstituted olefins.[1] Its performance is often compared to other ketone-based catalysts, showcasing its broad applicability and high enantioselectivity.
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Shi Catalyst (1) | trans-Stilbene (B89595) | >99 | 91 | [2] |
| Shi Catalyst (1) | (E)-1-Phenylpropene | 90 | 87 | [2] |
| Modified Shi Catalyst (2) | cis-β-Methylstyrene | 52 | 85 | [2] |
| Oxazolidinone Ketone | cis-Stilbene | - | >98 | [3] |
Data Interpretation: The Shi catalyst (1) demonstrates excellent yields and high enantiomeric excesses for trans-olefins. For cis-olefins, a modified version of the Shi catalyst (2) or other specifically designed ketones, such as the oxazolidinone-based catalyst, are often required to achieve high stereoselectivity.[2][3] The choice of catalyst is therefore highly dependent on the geometry of the olefin substrate.
Experimental Protocol: Shi Epoxidation of trans-Stilbene
This protocol is adapted from the procedure reported by Yian Shi and coworkers.[4]
Materials:
-
trans-Stilbene
-
Shi catalyst (fructose-derived ketone)
-
Potassium peroxymonosulfate (B1194676) (Oxone®)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Tetrabutylammonium sulfate (B86663) (phase-transfer catalyst)
Procedure:
-
In a round-bottom flask, dissolve trans-stilbene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of CH₃CN and DMM.
-
In a separate flask, prepare a buffered aqueous solution of Oxone® (1.5 mmol) and K₂CO₃. The pH of this solution should be maintained at approximately 10.5.[2]
-
Cool the flask containing the olefin and catalyst to 0 °C in an ice bath.
-
Add the aqueous Oxone® solution dropwise to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
Signaling Pathway: Catalytic Cycle of Shi Epoxidation
Caption: Catalytic cycle of the Shi epoxidation showing catalyst regeneration.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and widely used method for this purpose.[5][6]
Comparative Performance of Chiral Catalysts in Ketone Reduction
The CBS catalyst, derived from proline, provides excellent enantioselectivity for the reduction of a wide variety of ketones.[7] Its performance is often benchmarked against other catalytic systems.
| Catalyst/Method | Reducing Agent | Substrate | Yield (%) | ee (%) | Reference |
| (R)-Me-CBS | Borane (B79455) (BH₃) | Acetophenone (B1666503) | >95 | 97 | [7][8] |
| (R)-Me-CBS | Catecholborane | Cyclopentenone | - | >99 | [9] |
| In situ generated Oxazaborolidine | Tetrabutylammonium borohydride | Acetophenone | 89 | 91 | [10] |
| Chiral Lactam Alcohol derived Oxazaborolidine | Borane (BH₃) | Acetophenone | - | 91-98 | [11] |
Data Interpretation: The CBS catalyst consistently delivers high enantioselectivities for the reduction of various ketones.[7][8] The use of different borane sources can be adapted for specific substrates.[9] In situ generation of the oxazaborolidine catalyst from chiral amino alcohols or lactam alcohols also provides a practical and efficient alternative, yielding comparable results.[10][11]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol is a general procedure based on the original work by E.J. Corey.[7]
Materials:
-
Acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 equivalents).
-
Slowly add the BH₃·THF solution (0.6-1.0 equivalents) to the catalyst solution and stir for 5-10 minutes.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
Experimental Workflow: CBS Reduction
Caption: Step-by-step workflow for a typical CBS reduction experiment.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two new stereocenters simultaneously. Chiral amine derivatives, often used in conjunction with an acid co-catalyst, can catalyze direct asymmetric aldol reactions between ketones and aldehydes.
Comparative Performance of Organocatalysts in the Aldol Reaction
Proline and its derivatives are widely used as organocatalysts for the direct asymmetric aldol reaction. The performance can be significantly influenced by the catalyst structure and reaction conditions.
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 99 | 95:5 | 96 | [12] |
| Prolinamide 5 | Cyclohexanone | p-Nitrobenzaldehyde | - | - | High | [13] |
| Cinchonine derivative | O-protected hydroxyacetone | β,γ-Unsaturated α-keto ester | High | - | Excellent | [14] |
| L-Tryptophan nanoparticles | Cyclohexanone | p-Nitrobenzaldehyde | - | - | >86 | [12] |
Data Interpretation: L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction, affording products with high diastereoselectivity and enantioselectivity.[12][13] The development of novel catalysts, such as those based on other amino acids or cinchona alkaloids, has expanded the scope of the reaction to different types of ketones and aldehydes.[14] The use of nanocatalysts also presents a promising approach for catalyst recyclability.[12]
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This is a general procedure for the L-proline-catalyzed direct asymmetric aldol reaction.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
L-Proline
-
Anhydrous solvent (e.g., DMSO or DMF)
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 mmol) and the ketone (as solvent or in excess).
-
Add L-proline (0.05-0.3 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the aldol product by flash column chromatography. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of a derivatized sample.
Logical Relationship: Enamine Catalysis in Aldol Reaction
Caption: The catalytic cycle of an amine-catalyzed asymmetric aldol reaction.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Designing new chiral ketone catalysts. Asymmetric epoxidation of cis-olefins and terminal olefins. | Semantic Scholar [semanticscholar.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Chiral Maze: A Comparative Guide to Quantifying 4-Hydroxy-3,3-dimethylcyclohexanone Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. This guide provides an objective comparison of the primary analytical techniques for the quantification of 4-Hydroxy-3,3-dimethylcyclohexanone's enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Detailed experimental protocols and comparative performance data are presented to facilitate informed method selection.
The stereochemical composition of pharmacologically active molecules is a cornerstone of modern drug development. The differential therapeutic and toxicological profiles of enantiomers necessitate precise and reliable methods for their separation and quantification. This compound, a key chiral building block in the synthesis of various pharmaceutical agents, presents a common challenge in stereoselective synthesis: the accurate measurement of its enantiomeric purity. This guide delves into the practical application and comparative performance of the three most prevalent analytical techniques for this purpose.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, precision, sample throughput, availability of instrumentation, and the specific requirements of the analytical challenge. The following table summarizes the key performance metrics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Separation of volatile enantiomers in the gas phase on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Differentiation of enantiomers in solution through diastereomeric interactions with a chiral auxiliary. |
| Typical Stationary/Auxiliary Phase | Cyclodextrin derivatives (e.g., β-cyclodextrin)[1][2] | Polysaccharide derivatives (e.g., cellulose (B213188), amylose)[3][4][5] | Chiral Solvating Agents (e.g., Pirkle's alcohol, BINOL derivatives) or Chiral Derivatizing Agents. |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[6] | Generally > 2.0 for baseline separation. | Baseline separation of specific proton signals. |
| Analysis Time | ~ 15-30 minutes. | ~ 10-25 minutes. | ~ 5-15 minutes per sample. |
| Limit of Detection (LOD) | Low (ng/mL range). | Low to moderate (µg/mL to ng/mL range). | High (mg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL range). | Low to moderate (µg/mL to ng/mL range). | High (mg/mL range). |
| Sample Preparation | May require derivatization to increase volatility and improve peak shape. | Generally requires minimal sample preparation, dissolution in the mobile phase. | Simple mixing of the analyte with the chiral auxiliary in an NMR tube. |
| Instrumentation Cost | Moderate to high. | High. | High. |
| Throughput | High, especially with an autosampler. | High, compatible with autosamplers. | Moderate, sequential sample analysis. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and obtaining accurate results. The following are representative protocols for the analysis of this compound.
Chiral Gas Chromatography (GC-FID)
Principle: This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP) coated on the inside of a capillary column. This leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of chiral ketones and alcohols.[1][2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or a similar cyclodextrin-based column.[6]
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 10 min.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
(Optional but recommended for improved peak shape and resolution) Derivatize the hydroxyl group using a suitable reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether.
-
Inject 1 µL of the prepared sample into the GC.
Data Processing:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase packed in a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for resolving a wide range of chiral compounds, including ketones.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., a polysaccharide-based CSP like Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as ketones have a weak chromophore, sensitivity might be limited).
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 10-20 µL of the prepared sample into the HPLC system.
Data Processing:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for Chiral GC.
¹H-NMR Spectroscopy with a Chiral Solvating Agent
Principle: This technique utilizes a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have different magnetic environments, leading to separate signals for corresponding protons in the ¹H-NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio. Pirkle's alcohol is a well-known CSA for resolving the signals of enantiomeric alcohols and ketones.
Instrumentation:
-
NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).
Experimental Procedure:
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H-NMR spectrum of the sample.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H-NMR spectrum. The signals of specific protons, particularly those close to the chiral center and the hydroxyl group, should be resolved into two sets corresponding to the two enantiomers.
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) based on the ratio of the integrals.
Visualization of Experimental Workflow
General Workflow for Enantiomeric Excess Determination
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral GC, Chiral HPLC, and NMR with chiral solvating agents.
-
Chiral GC is a powerful technique, particularly for volatile compounds, and can offer high resolution and sensitivity. Derivatization can often enhance its performance.
-
Chiral HPLC is a versatile and widely used method that can be applied to a broad range of compounds with minimal sample preparation. The availability of a wide variety of polysaccharide-based chiral stationary phases increases the likelihood of finding a suitable separation method.[3][4][5]
-
NMR with chiral solvating agents provides a rapid and convenient method for ee determination without the need for chromatographic separation. However, it is generally less sensitive than chromatographic techniques and may require higher sample concentrations.
The optimal choice of method will depend on the specific needs of the laboratory, including the required level of sensitivity, sample throughput, and available instrumentation. For high-throughput screening, Chiral GC and HPLC are generally preferred, while NMR can be a valuable tool for rapid analysis of individual samples. It is recommended to screen different chiral stationary phases or solvating agents to achieve the best possible separation for this particular analyte.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such intermediate, 4-Hydroxy-3,3-dimethylcyclohexanone, plays a crucial role in the development of human acetylcholinesterase (hAChE) inhibitors. This guide provides a comparative analysis of potential synthesis routes for this valuable compound, presenting experimental data and detailed protocols to inform methodological choices in the laboratory.
Route 1: Two-Step Synthesis via Dimedone
A prevalent and well-documented approach to this compound involves a two-step process commencing with the readily available starting material, dimedone (5,5-dimethylcyclohexane-1,3-dione). The first step focuses on the selective reduction of one carbonyl group to yield 3,3-dimethylcyclohexanone (B1346601), which is subsequently hydroxylated at the 4-position.
Step 1: Synthesis of 3,3-dimethylcyclohexanone from Dimedone
The selective hydrogenation of dimedone to 3,3-dimethylcyclohexanone is a key transformation, with several catalytic systems demonstrating high efficiency.
dot
Caption: Step 1: Catalytic hydrogenation of dimedone.
Experimental Data Summary:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Palladium on Amberlyst 15® | Methanol | 85 | 2 | 5 | 96 | 97 | [1] |
| 10% Pd/C | Methanol | 85 | 2 | 93 | - | - | [2] |
| Bifunctional catalyst (acidic & hydrogenation functionality) | Polar solvent (e.g., methanol) | - | - | - | High | High | [3] |
Detailed Experimental Protocol (Based on Palladium on Amberlyst 15®): [1]
-
Reaction Setup: In a suitable autoclave reactor equipped with a glass liner and magnetic stirrer, add dimedone and methanol.
-
Catalyst Addition: Introduce the Palladium on Amberlyst 15® catalyst to the reaction mixture.
-
Hydrogenation: Seal the autoclave and flush with nitrogen gas. Pressurize the reactor with hydrogen gas to 2 bar. Heat the mixture to 85°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction conditions for approximately 5 hours, monitoring hydrogen uptake to determine reaction completion.
-
Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: The filtrate, containing the desired 3,3-dimethylcyclohexanone, can be further purified by distillation.
Step 2: Hydroxylation of 3,3-dimethylcyclohexanone
dot
Caption: Proposed Step 2: α'-Hydroxylation of 3,3-dimethylcyclohexanone.
General Experimental Considerations:
-
Enolate Formation: The regioselective formation of the desired enolate is crucial. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the kinetic enolate, potentially leading to hydroxylation at the 4-position.
-
Oxidation of the Enolate: The formed enolate can then be reacted with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide (MoOPH) or molecular oxygen in the presence of a catalyst.
Further research and methods development are required to optimize this hydroxylation step for the specific substrate, 3,3-dimethylcyclohexanone, to achieve good yields and selectivity.
Alternative Route: Synthesis from 3,3-dimethyl-4-oxocyclohexanecarboxylic acid
An alternative, though less documented, synthetic strategy could involve starting from 3,3-dimethyl-4-oxocyclohexanecarboxylic acid. This route would likely involve a decarboxylation step to yield the target molecule. However, the synthesis of the starting carboxylic acid itself is not well-established in the surveyed literature, making this a less immediate option without further exploratory research.
Conclusion
The synthesis of this compound is most practically approached via a two-step sequence starting from dimedone. The initial reduction of dimedone to 3,3-dimethylcyclohexanone is a high-yielding and well-characterized reaction. The subsequent hydroxylation at the 4-position presents a synthetic challenge that requires further investigation and optimization, likely through the exploration of modern α'-hydroxylation methodologies. The development of a robust protocol for this second step is key to unlocking an efficient and scalable synthesis of this important pharmaceutical intermediate. Researchers are encouraged to explore various base and oxidant combinations to establish an effective procedure for this critical transformation.
References
Performance of 4-Hydroxy-3,3-dimethylcyclohexanone Derivatives in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of chiral building blocks and auxiliaries is a critical determinant of success. This guide provides a comparative analysis of the performance of chiral synthons derived from 3,3-dimethylcyclohexanone (B1346601), with a particular focus on the generation of chiral 4-hydroxy-3,3-dimethylcyclohexanone scaffolds. Due to a notable scarcity of published data on the direct use of this compound as a chiral auxiliary in asymmetric reactions, this guide will focus on the asymmetric synthesis of its parent chiral alcohol and compare the methodologies employed with those used for other hindered cyclohexanone (B45756) systems.
The steric hindrance imposed by the gem-dimethyl group at the 3-position of the cyclohexanone ring presents unique challenges and opportunities in asymmetric synthesis. This guide will explore both enzymatic and chemical approaches to controlling the stereochemistry of reactions involving this and related hindered cyclic ketones, providing a framework for selecting the most appropriate synthetic strategy.
Asymmetric Synthesis of Chiral Hydroxycyclohexanones: A Performance Comparison
The enantioselective reduction of a prochiral ketone is a fundamental and direct strategy for producing chiral alcohols. Below is a comparison of an enzymatic approach for the synthesis of a chiral hydroxy-dimethylcyclohexanone with a chemical asymmetric reduction of a different hindered cyclohexanone, illustrating the typical performance of these methods.
| Reaction | Substrate | Method | Catalyst/Reagent | Product | Yield | ee (%) | Reference |
| Asymmetric Reduction | 2,2-Dimethylcyclohexane-1,3-dione (B1297611) | Enzymatic (Baker's Yeast) | Saccharomyces cerevisiae | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | 47-52% | 98-99% | Organic Syntheses, 1990 , 69, 158 |
| Asymmetric Hydrogenation | 3,3,5,5-Tetramethylcyclohexanone | Catalytic (Chemical) | RuCl2[(R)-xyl-binap][(R)-daipen] | (R)-3,3,5,5-Tetramethylcyclohexanol | >99% | 98% | J. Am. Chem. Soc.2003 , 125 (34), 10311–10318 |
Note: While this compound is the primary topic, the lack of direct asymmetric reaction data necessitates the use of the closely related 2,2-dimethylcyclohexane-1,3-dione as a proxy for the enzymatic synthesis of a chiral hydroxy-dimethylcyclohexanone. The chemical reduction example is on a similarly hindered cyclohexanone to provide a relevant comparison.
Experimental Protocols
Enzymatic Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione
This procedure details the preparation of (S)-3-Hydroxy-2,2-dimethylcyclohexanone using baker's yeast, a readily available biocatalyst.
Materials:
-
2,2-Dimethylcyclohexane-1,3-dione
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Triton X-100 (0.2% aqueous solution)
-
Diethyl ether
-
Celite
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of sucrose (200 g) in water (2 L) is prepared in a 5-L flask and warmed to 30°C.
-
Dry baker's yeast (200 g) is added to the sucrose solution with stirring, leading to fermentation.
-
After 10 minutes of fermentation, a solution of 2,2-dimethylcyclohexane-1,3-dione (15 g, 0.107 mol) in 95% ethanol (30 mL) and 0.2% Triton X-100 (120 mL) is added portionwise.
-
The mixture is stirred at 30°C for 40–48 hours.
-
Diethyl ether (approx. 200 mL) and Celite (approx. 50 g) are added, and the mixture is left to stand overnight.
-
The mixture is filtered through a pad of Celite to remove the yeast cells. The filtrate is extracted four times with 100 mL portions of ethyl acetate.
-
The combined organic extracts are washed sequentially with 5% sodium thiosulfate (B1220275) solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.
Performance:
-
Yield: 47–52%
-
Enantiomeric Excess (ee): 98–99%
Asymmetric Alkylation of a Hindered Cyclohexanone Enolate (Representative Protocol)
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary:
-
Acylation: The chiral oxazolidinone is acylated with the appropriate acyl chloride (e.g., cyclohexanecarbonyl chloride) in the presence of a base (e.g., triethylamine (B128534) or lithium diisopropylamide) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate.
-
Alkylation: The enolate solution is then treated with an alkylating agent (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄), to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the recovered auxiliary can be recycled.
Signaling Pathways and Experimental Workflows
Comparison with Alternatives
The primary alternative to the direct asymmetric synthesis of this compound is the use of a chiral auxiliary to direct the stereoselective functionalization of the pre-formed 3,3-dimethylcyclohexanone ring.
Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries for asymmetric alkylations and aldol (B89426) reactions. They typically provide high levels of diastereoselectivity (often >95:5 dr) and predictable stereochemical outcomes. The major drawback is the need for stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. For sterically hindered ketones like 3,3-dimethylcyclohexanone, the efficiency of acylation and subsequent enolization and alkylation may be reduced.
SAMP/RAMP Hydrazones: The (S)-(-)- and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) auxiliaries, developed by Enders, are highly effective for the asymmetric alkylation of ketones and aldehydes. They form chiral hydrazones which, upon deprotonation and reaction with an electrophile, yield the α-alkylated product with high enantiomeric excess. This method is particularly well-suited for creating chiral centers adjacent to the carbonyl group.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones via enamine intermediates. For hindered ketones, the reaction rates and enantioselectivities can be lower compared to less substituted substrates. However, the operational simplicity and the avoidance of metal catalysts make this an attractive approach.
Conclusion
While direct data on the performance of this compound as a chiral auxiliary in asymmetric reactions is limited, its synthesis in an enantiomerically enriched form is achievable through established methods such as enzymatic reduction. The high enantioselectivity observed in the biocatalytic reduction of the related 2,2-dimethylcyclohexane-1,3-dione highlights the potential of enzymatic methods for accessing chiral building blocks derived from hindered cyclohexanones.
For the asymmetric functionalization of the 3,3-dimethylcyclohexanone scaffold, the use of well-established chiral auxiliaries like Evans' oxazolidinones or SAMP/RAMP hydrazones, or the application of organocatalysis, represent viable strategies. The choice of method will depend on the specific transformation desired, the required level of stereocontrol, and considerations of atom economy and process efficiency. Further research into the direct application of this compound derivatives in asymmetric catalysis could unveil new and efficient synthetic methodologies.
A Comparative Guide to 4-Hydroxy-3,3-dimethylcyclohexanone and Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the stereoselective synthesis of complex chiral molecules is of paramount importance. Chiral synthons, or building blocks, serve as the foundational elements in constructing enantiomerically pure active pharmaceutical ingredients. Among the diverse array of available synthons, cyclic ketones, and their derivatives have proven to be exceptionally versatile. This guide provides an objective comparison of 4-Hydroxy-3,3-dimethylcyclohexanone with other notable chiral synthons, supported by experimental data from analogous systems, to aid researchers in selecting the most appropriate building blocks for their synthetic endeavors.
Introduction to this compound
This compound is a chiral building block that incorporates several key structural features influencing its reactivity and stereodirecting ability. The cyclohexanone (B45756) backbone provides a rigid scaffold, while the gem-dimethyl group at the C3 position can exert significant steric influence on the approach of reagents. The hydroxyl group at the C4 position introduces a potential site for hydrogen bonding or coordination to catalysts, which can further enhance stereocontrol. This synthon has been identified as a key intermediate in the synthesis of inhibitors of human acetylcholinesterase (hAChE), highlighting its relevance in drug discovery.[1]
Performance in Key Asymmetric Reactions: A Comparative Overview
To evaluate the potential of this compound as a chiral synthon, its performance can be benchmarked against other commonly used chiral ketones and auxiliaries in fundamental asymmetric transformations. Due to the limited availability of direct comparative studies involving this compound, this guide presents data from closely related systems, primarily focusing on cyclohexanone and its simple derivatives. This allows for an informed projection of the expected performance of the title compound.
Asymmetric Aldol (B89426) Condensation
The aldol reaction is a cornerstone of carbon-carbon bond formation. In the context of asymmetric synthesis, organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for the enantioselective aldol reaction of ketones with aldehydes.
dot
The stereochemical outcome of the proline-catalyzed aldol reaction is highly dependent on the structure of the ketone. The presence of substituents on the cyclohexanone ring can significantly influence both the diastereoselectivity and enantioselectivity of the reaction.
| Ketone/Synthon | Aldehyde | Catalyst | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 92 | 95:5 | 93 | [2] |
| Cyclohexanone | Benzaldehyde | (S)-Proline | 85 | 85:15 | 83 | [2] |
| Cyclopentanone | 4-Nitrobenzaldehyde | (S)-Proline | 99 | 1:99 | 92 (syn) | [3] |
| Acetone | Isobutyraldehyde | (S)-Proline | 97 | - | 96 | [4] |
Expected Performance of this compound:
-
Steric Hindrance: The gem-dimethyl group at the C3 position is expected to increase the steric bulk around one of the α-carbons, potentially leading to higher diastereoselectivity by favoring the attack of the aldehyde from the less hindered face of the enamine intermediate.
-
Hydrogen Bonding: The C4-hydroxyl group could participate in hydrogen bonding interactions with the catalyst or the aldehyde, further organizing the transition state and potentially enhancing both diastereoselectivity and enantioselectivity.
Asymmetric Michael Addition
The Michael addition is another crucial C-C bond-forming reaction, widely used for the construction of 1,5-dicarbonyl compounds and related structures. Organocatalytic asymmetric Michael additions of ketones to nitroalkenes have been extensively studied.
dot
The stereochemical outcome is influenced by the catalyst, solvent, and the structure of both the ketone and the Michael acceptor.
| Ketone | Nitroalkene | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | Prolinamide-based | up to 75 | up to 94:6 | up to 80 | |
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 95 | 91:9 | 90 | |
| Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 92 | 92:8 | 94 | [5] |
| Acetone | trans-β-Nitrostyrene | Cinchona-derived | 98 | - | 96 | [6] |
Expected Performance of this compound:
-
Facial Bias: Similar to the aldol reaction, the 3,3-dimethyl substitution is anticipated to create a strong facial bias, leading to high diastereoselectivity in the Michael addition.
-
Transition State Organization: The 4-hydroxyl group may pre-organize the transition state through hydrogen bonding with the nitro group of the acceptor and the catalyst, potentially leading to enhanced enantioselectivity.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with excellent stereocontrol.[7] Chiral Lewis acids and organocatalysts are commonly employed to induce enantioselectivity. While cyclohexanone itself is not a diene or dienophile, chiral cyclohexenone derivatives can participate in these reactions.
dot
The stereochemical outcome of Diels-Alder reactions is highly predictable based on the endo rule and the facial bias imposed by the chiral catalyst or auxiliary.
| Dienophile | Diene | Catalyst/Auxiliary | Yield (%) | dr (endo:exo) | ee (%) (endo) | Reference |
| 2-Cyclohexenone | Cyclopentadiene | Chiral Lewis Acid (Cu(II)-BOX) | 98 | >99:1 | 98 | [8] |
| Acryloyl Oxazolidinone | Cyclopentadiene | Evans Auxiliary | 89 | 94:6 | >99 | [9] |
| Methyl Acrylate | Isoprene | Chiral Lewis Acid (CAB) | 95 | 98:2 | 92 | [10] |
Expected Performance of a Dienophile Derived from this compound:
While this compound is not a direct participant, a chiral dienophile, such as an α,β-unsaturated derivative, could be synthesized from it.
-
Facial Shielding: The gem-dimethyl group would likely shield one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.
-
Lewis Acid Coordination: The hydroxyl group could act as a coordinating site for a chiral Lewis acid catalyst, which would further enhance the facial bias and lead to high enantioselectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. Below are representative procedures for the key asymmetric reactions discussed, using cyclohexanone as a model substrate. These protocols can serve as a starting point for optimization with this compound.
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and cyclohexanone (10 mmol), (S)-proline (0.3 mmol, 30 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Organocatalyzed Asymmetric Michael Addition
To a solution of the nitroalkene (0.5 mmol) and the chiral thiourea (B124793) catalyst (0.05 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) at room temperature, cyclohexanone (1.5 mmol) is added. The reaction mixture is stirred for the indicated time (typically 24-72 hours) and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
To a solution of the chiral Lewis acid catalyst (e.g., a Cu(II)-BOX complex, 10 mol%) in a dry solvent (e.g., CH2Cl2, 1 mL) at the specified temperature (e.g., -78 °C) under an inert atmosphere, the dienophile (e.g., 2-cyclohexenone, 0.5 mmol) is added. After stirring for 15 minutes, the diene (e.g., cyclopentadiene, 1.0 mmol) is added dropwise. The reaction is stirred at that temperature for the required time (typically 1-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature. The mixture is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the cycloadduct. The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This compound presents itself as a promising chiral synthon for asymmetric synthesis. Its rigid cyclohexanone framework, combined with the stereodirecting potential of the gem-dimethyl group and the coordinating ability of the hydroxyl group, suggests its utility in achieving high levels of stereocontrol in a variety of important chemical transformations. While direct comparative data is currently limited, the analysis of analogous systems provides a strong basis for predicting its performance. The experimental protocols provided herein offer a foundation for researchers to explore the full potential of this and other chiral synthons in the synthesis of complex, enantiomerically pure molecules for drug discovery and development. Further experimental investigation is warranted to fully elucidate and quantify the comparative advantages of this compound in the ever-expanding toolbox of asymmetric synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric organocatalytic Michael addition of ketones to vinylsulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential methods for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a crucial building block in the development of human acetylcholinesterase (hAChE) inhibitors.[1][2] We will explore the cost-effectiveness of different synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
The primary route to this compound involves the selective reduction of a 1,4-dione precursor, namely 3,3-dimethyl-1,4-cyclohexanedione. This guide will focus on comparing three distinct reduction methodologies:
-
Catalytic Hydrogenation: A widely used industrial method employing a metal catalyst and hydrogen gas.
-
Hydride Reduction: Utilizing common reducing agents like sodium borohydride (B1222165).
-
Biocatalysis: A "green chemistry" approach using enzymes, in this case from baker's yeast.
Performance and Cost-Effectiveness Comparison
The following table summarizes the key performance indicators and estimated costs associated with each synthesis method. It is important to note that while direct experimental data for the selective mono-reduction of 3,3-dimethyl-1,4-cyclohexanedione is limited in publicly available literature, the data presented here is extrapolated from analogous reductions of similar 1,3-diones (dimedone and 2,2-dimethylcyclohexane-1,3-dione) to provide a comparative framework.
| Metric | Catalytic Hydrogenation (Pd/C) | Hydride Reduction (NaBH₄) | Biocatalysis (Baker's Yeast) |
| Starting Material | 3,3-dimethyl-1,4-cyclohexanedione | 3,3-dimethyl-1,4-cyclohexanedione | 2,2-dimethylcyclohexane-1,3-dione (B1297611) |
| Key Reagents | Palladium on Carbon (Pd/C), H₂ | Sodium Borohydride (NaBH₄) | Baker's Yeast, Sucrose (B13894) |
| Typical Yield | High (est. >95%)[1][3] | Moderate to High (est. 80-95%) | Moderate (47-52%)[4] |
| Reaction Time | 2.5 - 7.5 hours[1][3] | 1 - 3 hours | 40 - 48 hours[4] |
| Estimated Reagent Cost per Gram of Product | Moderate to High (catalyst cost) | Low to Moderate | Low |
| Purification Method | Filtration, Distillation | Extraction, Chromatography/Distillation | Filtration, Extraction, Chromatography/Distillation[4] |
| Scalability | Excellent | Good | Moderate |
| Environmental Impact | Use of flammable H₂ gas | Disposal of boron salts | Biodegradable waste |
| Selectivity | Potentially requires optimization for mono-reduction | May lead to diol formation | High stereoselectivity[4] |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 3,3-dimethyl-1,4-cyclohexanedione
Note: This is a generalized protocol based on the high-yield hydrogenation of the analogous 1,3-dione, dimedone.[1][3] Optimization would be required for the selective mono-reduction of the 1,4-dione.
Materials:
-
3,3-dimethyl-1,4-cyclohexanedione
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Isopropanol
Procedure:
-
In a high-pressure autoclave, a solution of 3,3-dimethyl-1,4-cyclohexanedione in methanol is prepared.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas.
-
The reaction mixture is stirred and heated to approximately 85°C.
-
The reaction is monitored by hydrogen uptake. Upon completion, the autoclave is cooled and depressurized.
-
The reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by distillation.
Method 2: Hydride Reduction of 3,3-dimethyl-1,4-cyclohexanedione
Note: This is a generalized protocol for the reduction of a cyclohexanedione with sodium borohydride. Careful control of stoichiometry is crucial to favor mono-reduction and avoid the formation of the diol.
Materials:
-
3,3-dimethyl-1,4-cyclohexanedione
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol (B145695)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
3,3-dimethyl-1,4-cyclohexanedione is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.
-
A solution of sodium borohydride in the same solvent is added dropwise to the stirred solution of the dione. The molar equivalent of NaBH₄ should be carefully controlled to favor mono-reduction.
-
The reaction is stirred at a low temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography or distillation.
Method 3: Biocatalytic Reduction of 2,2-dimethylcyclohexane-1,3-dione
Note: This protocol describes the synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone from the corresponding 1,3-dione.[4] A similar biocatalytic approach for the 1,4-dione would require screening for suitable microorganisms or enzymes.
Materials:
-
Dry Baker's Yeast
-
Sucrose
-
Tap Water
-
2,2-dimethylcyclohexane-1,3-dione
-
95% Ethanol
-
0.2% Triton X-100 solution
-
Diethyl ether
-
Celite
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a large flask, sucrose is dissolved in tap water at 30°C.
-
Dry baker's yeast is added, and the mixture is stirred to initiate fermentation.
-
A solution of 2,2-dimethylcyclohexane-1,3-dione in 95% ethanol and Triton X-100 is added portionwise to the fermenting yeast mixture.
-
The reaction mixture is stirred at 30°C for 40-48 hours.
-
Diethyl ether and Celite are added, and the mixture is left to stand overnight to allow the yeast to precipitate.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is saturated with sodium chloride and extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the residue is purified by column chromatography to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.[4]
Synthesis Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of this compound, highlighting the key decision points and alternative routes.
Caption: General workflow for the synthesis of this compound.
Caption: Key factors influencing the choice of synthesis method.
Conclusion
The selection of an optimal synthesis method for this compound depends on the specific priorities of the research or development project.
-
For large-scale, cost-effective production with high throughput , catalytic hydrogenation is likely the most suitable approach, provided that selectivity for mono-reduction can be achieved and the initial capital investment for high-pressure equipment is available.
-
For laboratory-scale synthesis where cost and environmental impact are primary concerns , hydride reduction with sodium borohydride offers a viable and economical option, although careful optimization is required to maximize yield and minimize the formation of byproducts.
-
For applications requiring high stereoselectivity and a commitment to green chemistry principles , biocatalysis presents an attractive, albeit currently less developed, alternative. Further research into identifying suitable enzymes or microorganisms for the selective reduction of 3,3-dimethyl-1,4-cyclohexanedione is warranted.
This guide provides a foundational comparison to aid in the decision-making process. It is recommended that researchers conduct small-scale trials of the most promising methods to validate their performance and cost-effectiveness for their specific application.
References
Unveiling the Biological Potential of 4-Hydroxy-3,3-dimethylcyclohexanone Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among these, derivatives of 4-Hydroxy-3,3-dimethylcyclohexanone are emerging as a versatile class of compounds with a range of biological activities. This guide provides a comparative overview of their potential as antimicrobial agents and acetylcholinesterase inhibitors, supported by available experimental data and detailed methodologies.
Derivatives of the this compound scaffold have demonstrated notable bioactivity, primarily in two key areas: antimicrobial effects and the inhibition of acetylcholinesterase (AChE), an enzyme critical in the progression of neurodegenerative diseases. While research is ongoing, current findings present a compelling case for the further exploration of these compounds in therapeutic development.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has revealed distinct activities based on their structural modifications. The primary areas of investigation have been their efficacy as antimicrobial agents and their potential to inhibit acetylcholinesterase.
Acetylcholinesterase (AChE) Inhibitory Activity
Research has identified this compound as a key intermediate in the synthesis of potent human acetylcholinesterase (hAChE) inhibitors.[1] A study by Gemma et al. describes the development of novel huperzine A-tacrine hybrids, where the this compound moiety serves as a foundational component of the synthesized bioactive molecules.[2] These hybrid compounds have been designed to interact with critical sites within the acetylcholinesterase enzyme.[2]
While the direct AChE inhibitory activity of this compound itself is not the focus, its derivatives have shown significant potential. The IC50 values for these derivatives against hAChE are yet to be publicly released in comprehensive tables, but the parent study indicates a marked improvement in the biological profile relative to established drugs like tacrine (B349632) and huperzine A.[2]
Antimicrobial Activity
The antimicrobial properties of a closely related derivative, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone, have been investigated. This compound is a product of the microbial transformation of 3,3-Dimethylcyclohexyl methyl ketone.[3][4] Studies indicate that the introduction of a hydroxyl group at the 4-position of the cyclohexane (B81311) ring may enhance antimicrobial properties.[3]
However, the available quantitative data is limited. Both the parent compound and its 4-hydroxy analog have been reported to have Minimum Inhibitory Concentration (MIC) values greater than 250 μg/mL, suggesting moderate activity.[3] Further studies are required to establish a more precise antimicrobial spectrum and potency for these derivatives.
Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound derivatives and related compounds.
| Compound/Derivative Class | Biological Activity | Assay | Key Findings |
| Huperzine A-tacrine hybrids (derived from this compound) | Acetylcholinesterase Inhibition | Ellman's Method | Markedly improved biological profile relative to tacrine and huperzine A.[2] |
| 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone | Antimicrobial | Broth Microdilution | MIC > 250 μg/mL, suggesting moderate activity. The 4-hydroxy analog was found to be "relatively more susceptible to the pathogens compared to the substrate".[3] |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Anti-inflammatory (Cyclooxygenase Inhibition) | In vitro cyclooxygenase inhibition assay | IC50 = 11.56 μM.[5] |
| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory (Cyclooxygenase Inhibition) | In vitro cyclooxygenase inhibition assay | IC50 = 13.53 μM.[5] |
| C5-curcuminoid derivatives based on 4-hydroxycyclohexanone (B83380) scaffold | Anticancer (Antiproliferative) | In vitro cell proliferation assay | Potent antiproliferative activity with IC50 values in the low nanomolar to picomolar range against various cancer cell lines.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (inhibitor) solution
Procedure:
-
Plate Setup: In a 96-well microplate, prepare the following:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.
-
Calculation: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test compound stock solution
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of dilutions.
-
Inoculation: Inoculate each well with 5 µL of the standardized bacterial inoculum, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth).
Visualizing the Experimental Workflow
To better understand the process of evaluating these derivatives, the following diagrams illustrate the key experimental workflows.
Workflow for Acetylcholinesterase Inhibition Assay.
Workflow for Antimicrobial Susceptibility Testing.
Signaling Pathways and Future Directions
Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound derivatives. For many antimicrobial and anticancer compounds, pathways such as NF-κB, MAPK, and PI3K/Akt are common targets. Future research should aim to elucidate the molecular mechanisms of these derivatives to better understand their therapeutic potential and guide the development of more potent and selective agents. The promising, albeit limited, data on their acetylcholinesterase inhibitory and antimicrobial activities warrant a more in-depth investigation into their structure-activity relationships and mechanisms of action.
References
A Comparative Guide to Catalytic Systems for 4-Hydroxy Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-hydroxy ketones, crucial intermediates in the production of pharmaceuticals, natural products, and fine chemicals, is a focal point of extensive research. The efficiency, selectivity, and sustainability of these synthetic routes are critically dependent on the choice of the catalytic system. This guide provides a comprehensive comparison of various catalytic methodologies, including organocatalysis, metal catalysis, and biocatalysis, supported by experimental data to aid in the selection of the optimal system for specific research and development needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems for the synthesis of 4-hydroxy ketones, primarily through the aldol (B89426) reaction, is summarized below. The choice of catalyst dictates key reaction parameters and outcomes, such as yield, stereoselectivity, and reaction conditions.
Organocatalyzed Aldol Reactions
Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, offering a metal-free alternative with often high enantioselectivity. Proline and its derivatives are among the most studied organocatalysts for the synthesis of 4-hydroxy ketones.
| Catalyst | Aldehyde | Ketone | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline (30 mol%) | 4-Nitrobenzaldehyde | Acetone (B3395972) | RT | 96 | 68 | - | 96 | [1] |
| L-Proline (20 mol%) | Isobutyraldehyde | Acetone | RT | 24 | 97 | - | 96 | [1] |
| L-Proline tetrazole (22) | 1-Phenyl-1,2-propanedione | Acetone | -35 | - | 89 | - | 83 | [1] |
| Prolinamide (12) | 4-Nitrobenzaldehyde | Acetone | -35 | - | - | - | <98 | [1] |
| Diaryl prolinol (31) | Various aldehydes | Polymeric ethyl glyoxylate | - | - | Good | Excellent | Excellent | [1] |
| Boro amino amide (4b) | Aromatic aldehydes | Various ketones | RT | - | up to 94 | up to 90:10 | up to 94 | [2] |
Metal-Catalyzed Aldol Reactions
Transition metal complexes offer high catalytic activity and the potential for excellent stereocontrol through ligand design. Various metals, including rhodium, copper, and zinc, have been successfully employed in the synthesis of β-hydroxy ketones.
| Catalyst System | Reactant 1 | Reactant 2 | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Rh(acac)(CO)₂ / Fur₃P | Methyl vinyl ketone | Various aldehydes | 25 | - | High | High | - | [3] |
| Cu(IPr)Cl / NaOtBu | β-Hydroxy ketones/nitriles | Aldehydes | RT or 70 | - | up to 91 | (E)-selective | - | [4] |
| (S,S)-Zn-Zn-linked-BINOL (5) | 2-Hydroxyacetophenone | 4-Phenylbutanal | -20 | 48 | 85 | 1:19 | 95 (syn) | [5] |
| LaLi₃tris((S)-binaphthoxide) (4) | 2-Hydroxyacetophenone | 4-Phenylbutanal | -20 | 48 | 87 | 1:5 | 95 (anti) | [5] |
Biocatalytic Aldol Additions
Enzymes, particularly aldolases, offer unparalleled stereoselectivity under mild reaction conditions. They represent a green and highly efficient approach to chiral 4-hydroxy ketones.
| Biocatalyst | Nucleophile | Electrophile | Yield (%) | dr | ee (%) | Reference |
| D-fructose-6-phosphate aldolase (B8822740) (FSA) D6H/D6Q variants | Propanone, Cyclobutanone, Cyclopentanone, Ethanal | 3-Hydroxypropanal, (S)- or (R)-3-hydroxybutanal | 8-77 | 97:3 | >95 | [6] |
| Thiamine diphosphate-dependent lyases | Aldehydes | Aldehydes | High (>90%) | - | >99 | [6] |
| L-threonine aldolase (LTA) with ScADH | Glycine | Various unactivated ketones | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below, offering a starting point for laboratory-scale synthesis.
General Procedure for L-Proline-Catalyzed Aldol Reaction
This protocol describes a general method for the asymmetric aldol reaction between an aldehyde and a ketone using L-proline as the catalyst.[1]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, used as solvent and reactant)
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (1N)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in acetone (5.0 mL) and DMSO (1.0 mL), add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 96 hours), monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding 1N HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
General Procedure for Metal-Catalyzed Reductive Aldol Coupling
This protocol outlines a general procedure for the rhodium-catalyzed hydrogenative aldol coupling of a vinyl ketone with an aldehyde.[3]
Materials:
-
Vinyl ketone (e.g., methyl vinyl ketone)
-
Aldehyde
-
[Rh(cod)₂]OTf
-
Tri-2-furylphosphine (Fur₃P)
-
Dichloromethane (DCM)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with [Rh(cod)₂]OTf (0.025 mmol) and Fur₃P (0.055 mmol).
-
Add anhydrous, degassed DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (0.5 mmol) followed by the vinyl ketone (1.0 mmol).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogen balloon.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture and purify the residue by flash chromatography to isolate the desired syn-aldol product.
General Procedure for Biocatalytic Aldol Addition
This procedure describes a typical enzymatic aldol addition using a d-fructose-6-phosphate aldolase (FSA) variant.[6]
Materials:
-
Hydroxyaldehyde electrophile (e.g., 3-hydroxypropanal)
-
Aliphatic ketone nucleophile (e.g., propanone)
-
FSA variant (e.g., D6H or D6Q) in buffer (e.g., triethanolamine (B1662121) buffer, pH 8)
-
Acetaldehyde (for cofactor regeneration if needed)
-
Centrifugal filters
Procedure:
-
In a reaction vessel, dissolve the hydroxyaldehyde (e.g., 80 mM) and the ketone (e.g., 100 mM to 20% v/v) in the appropriate buffer.
-
Initiate the reaction by adding the FSA variant solution.
-
If required for cofactor regeneration, add acetaldehyde.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle shaking.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, stop the reaction by removing the enzyme using a centrifugal filter.
-
The filtrate containing the product can be further purified by chromatographic methods.
Mandatory Visualization
Proline-Catalyzed Aldol Reaction Mechanism
The following diagram illustrates the widely accepted catalytic cycle for the L-proline-catalyzed intermolecular aldol reaction, proceeding through an enamine intermediate.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. buller.chem.wisc.edu [buller.chem.wisc.edu]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3,3-dimethylcyclohexanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9), a key intermediate in pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel handling this chemical for disposal must be aware of its potential dangers and equipped with the appropriate personal protective equipment.
Hazard Summary:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 | Warning |
| H315: Causes skin irritation | Skin Irritation (Category 2) | GHS07 | Warning |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 | Warning |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning |
Source: Fluorochem Safety Data Sheet[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect from accidental spills.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Harmful/Irritant).
-
-
Waste Transfer:
-
Carefully transfer the chemical waste into the designated container, minimizing the generation of dust or splashes.
-
If dealing with a solid, use a scoop or spatula. If in solution, pour carefully, avoiding drips.
-
-
Decontamination of Emptied Containers:
-
Thoroughly rinse the original product container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
Once decontaminated, the original container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxy-3,3-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles must be worn at all times. A face shield is required over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Due to the ketone functional group, standard nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact. Butyl rubber or neoprene gloves are preferred for their higher resistance to ketones.[1][2][3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. Ensure the coat is fully buttoned to maximize skin coverage. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet; sandals, perforated shoes, or cloth footwear are not permitted in the laboratory.[6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors must be used. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. While a specific SDS may not be readily available, information on similar compounds indicates it should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
-
Designate a Work Area: All work with this chemical must be performed within a designated area, such as a chemical fume hood.[8]
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials (such as a spill kit with absorbent pads), and waste containers are readily accessible before handling the chemical.
2.2. Handling Procedures
-
Don Appropriate PPE: Put on all required PPE as specified in the table above.
-
Work in a Ventilated Area: Conduct all transfers and manipulations of the chemical inside a properly functioning chemical fume hood to prevent the accumulation of vapors.[7]
-
Avoid Inhalation and Contact: Do not directly smell the chemical. Avoid all contact with skin, eyes, and clothing.[5]
-
Prevent Ingestion: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[9]
-
Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
2.3. In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Waste Characterization: this compound is a non-halogenated organic compound. It should be collected as hazardous chemical waste.
-
Waste Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Segregation: Do not mix this waste with other waste streams, particularly halogenated solvents, acids, or bases, to avoid potentially reactive mixtures and to facilitate proper disposal.[10]
3.2. Disposal Procedure
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste. After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plastic.[6][11]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[6][11]
Logical Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
References
- 1. cleanroom.byu.edu [cleanroom.byu.edu]
- 2. aibonsafety.com [aibonsafety.com]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. vumc.org [vumc.org]
- 7. vumc.org [vumc.org]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
